Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-fluoro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBVUHGECYPLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-fluoro-4-(trifluoromethyl)benzoate: A Core Building Block for Advanced Chemical Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Methyl 2-fluoro-4-(trifluoromethyl)benzoate, identified by its CAS Number 220162-64-1 , has emerged as a pivotal building block for researchers, scientists, and drug development professionals.[1][2][3][4] This compound elegantly combines a methyl ester functionality with two distinct fluorine-containing moieties on a benzene ring: a single fluorine atom and a trifluoromethyl (CF3) group. This unique substitution pattern provides a powerful handle for synthetic chemists to craft complex molecules with enhanced pharmacological and physiological properties.
The presence of the trifluoromethyl group is particularly significant. It is a well-established bioisostere for other chemical groups and is known to dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The additional fluorine atom further modulates the electronic properties of the aromatic ring, offering another layer of control for fine-tuning molecular characteristics. Consequently, this reagent is frequently employed as a key intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and central nervous system agents, as well as advanced agrochemicals like herbicides and pesticides.[1] This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, underscoring its value in contemporary research and development.
Physicochemical & Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220162-64-1 | [1][2][3][6] |
| Molecular Formula | C₉H₆F₄O₂ | [1][2][6] |
| Molecular Weight | 222.14 g/mol | [1][6] |
| Appearance | Not specified, but related compounds are clear to light yellow liquids. | [7][8] |
| Purity | Typically ≥98% | [1] |
Synthesis Pathway: From Acid to Ester
The most direct and common synthetic route to this compound is through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115029-24-8).[9] This reaction, a classic Fischer esterification, involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
The causality behind this choice of reaction is its efficiency and cost-effectiveness for producing esters. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium process; therefore, using an excess of methanol can drive the reaction towards the product side, maximizing the yield of the desired methyl ester.[10][11]
Detailed Experimental Protocol: Fischer Esterification
The following protocol is a self-validating system for synthesizing the title compound. It includes steps for reaction, work-up, and purification, which are essential for achieving high purity.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-fluoro-4-(trifluoromethyl)benzoic acid in 10-20 equivalents of anhydrous methanol.
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid dropwise. The addition is exothermic and should be performed with caution.
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
Work-up and Neutralization: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid catalyst. Wash again with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be further purified by vacuum distillation to obtain high-purity this compound.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile intermediate. The ester group can be readily hydrolyzed back to the carboxylic acid or converted into an amide, providing multiple avenues for subsequent chemical modifications.
Causality of its Utility:
-
Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable group (like a methyl group) with a CF3 group can significantly increase a drug's half-life and bioavailability.[5]
-
Enhanced Binding: The strong electron-withdrawing nature of the CF3 group can alter the electronics of the aromatic ring, potentially enhancing interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins.[5]
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.[1]
-
Synthetic Handle: The ester functionality serves as a versatile point for elaboration, allowing for the construction of more complex molecules through amide bond formation or other coupling reactions.[7]
The diagram below illustrates a conceptual workflow where the title compound is used to synthesize a hypothetical bioactive molecule, such as a kinase inhibitor, through a common amide coupling reaction.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is crucial. While specific data for this exact compound is limited, data from closely related analogues like Methyl 2-(trifluoromethyl)benzoate and Methyl 4-(trifluoromethyl)benzoate indicate that it should be treated as an irritant.[8][12][13]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][13]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[12][14]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[12][14]
GHS Hazard Information (Based on Analogues):
| Hazard Class | Statement | GHS Code | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [13] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [13] |
In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move the person to fresh air if inhaled.[12]
Conclusion
This compound is more than just a chemical compound; it is a key enabler of innovation in the life sciences. Its carefully designed structure provides chemists with a reliable and versatile platform for synthesizing next-generation pharmaceuticals and agrochemicals. By understanding its properties, synthesis, and safe handling, researchers can fully leverage its potential to build complex molecules that address critical challenges in human health and agriculture.
References
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026, January 6). ningboinno.com. [Link]
-
This compound. MySkinRecipes. [Link]
-
Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Methyl 4-amino-2-(trifluoromethyl)benzoate. MySkinRecipes. [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018, May 22). Journal of the American Chemical Society. [Link]
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Publishing. [Link]
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 220162-64-1 [sigmaaldrich.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 220162-64-1 this compound [chemsigma.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. fishersci.com [fishersci.com]
- 13. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
Methyl 2-fluoro-4-(trifluoromethyl)benzoate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of this compound, a critical building block for professionals in pharmaceutical and agrochemical research. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoate core imparts unique electronic and steric characteristics, making this compound a valuable intermediate in the synthesis of complex, high-performance molecules. Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification.
Section 1: Physicochemical Profile
This compound is a substituted aromatic ester. The presence of highly electronegative fluorine atoms significantly influences its physical and chemical behavior. The trifluoromethyl (-CF3) group, in particular, is a well-established bioisostere for other functional groups and is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[1][2]
Table 1: Key Identifiers and Physical Properties of this compound
| Property | Value | Source / Notes |
| CAS Number | 220162-64-1 | [3][4] |
| Molecular Formula | C₉H₆F₄O₂ | [1][3] |
| Molecular Weight | 222.14 g/mol | [1][3] |
| Appearance | Likely a clear, colorless to pale yellow liquid | Inferred from related isomers like Methyl 4-fluorobenzoate.[5] |
| Melting Point | Data not available; likely a low-melting solid or liquid at RT | The related isomer, Methyl 4-(trifluoromethyl)benzoate, has a melting point of 13-14°C.[6][7][8] |
| Boiling Point | Data not available; requires vacuum distillation | The related isomer, Methyl 4-(trifluoromethyl)benzoate, boils at 94-95°C / 21 mmHg.[6][7] |
| Density | Data not available; expected to be >1.2 g/mL at 25°C | The related isomer, Methyl 4-(trifluoromethyl)benzoate, has a density of 1.268 g/mL at 25°C.[6] |
| Solubility | Low solubility in water; soluble in common organic solvents | Inferred from related fluorinated benzoates.[7][9] |
Section 2: Experimental Determination of Key Physical Properties
For novel or specialized compounds like this compound, direct experimental data may not always be published. The following section outlines authoritative, field-proven protocols for determining these core properties, explaining the causality behind the chosen methodologies.
Boiling Point Determination via Vacuum Distillation
Rationale: Aromatic esters, especially those with high molecular weights, often have high boiling points at atmospheric pressure. Heating to these temperatures can cause decomposition. Vacuum distillation is the standard, self-validating method to purify such compounds by lowering the boiling point to a safe, manageable temperature.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap and a pressure gauge (manometer).
-
Sample Preparation: Place a small volume of this compound and a magnetic stir bar into the round-bottom flask.
-
System Evacuation: Slowly and carefully apply vacuum to the system. A target pressure of 10-20 mmHg is a good starting point for a compound of this molecular weight.
-
Heating: Gently heat the flask using a heating mantle. The stir bar ensures smooth boiling and prevents bumping.
-
Data Collection: Record the temperature at which a steady stream of distillate is observed condensing and collecting in the receiving flask. This temperature is the boiling point at the measured pressure.
-
Correlation: If necessary, the observed boiling point can be correlated to atmospheric pressure using a pressure-temperature nomograph, though for purification, the boiling point under vacuum is the most relevant parameter.
Caption: Workflow for Boiling Point Determination.
Qualitative Solubility Assessment
Rationale: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, extractions, and chromatography. A systematic, qualitative test provides a reliable solubility profile.
Step-by-Step Protocol:
-
Solvent Selection: Prepare a set of representative solvents:
-
Polar Protic: Water, Methanol
-
Polar Aprotic: Acetone, Acetonitrile
-
Non-Polar: Hexanes, Toluene
-
Chlorinated: Dichloromethane
-
-
Test Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.
-
Observe if the solid dissolves completely.
-
-
Classification: Classify the solubility based on the amount of solvent required for dissolution (e.g., soluble, slightly soluble, insoluble). For this compound, high solubility is expected in dichloromethane, acetone, and toluene, with very low solubility in water.[7][9]
Caption: Decision Tree for Qualitative Solubility Testing.
Section 3: The Impact of Fluorination on Physicochemical Properties
The dual fluorination pattern of this compound is a deliberate design choice in medicinal and materials chemistry.
-
Electronic Effects: Both the ortho-fluoro and para-trifluoromethyl groups are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, influencing its reactivity in subsequent synthetic steps and its potential interactions with biological targets.
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of the molecule. This is a crucial parameter in drug design, as it affects how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). The enhanced lipophilicity can improve a compound's ability to cross cell membranes.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms, particularly the -CF3 group, can block sites on the molecule that are susceptible to metabolic oxidation by enzymes in the body. This often leads to a longer biological half-life for drug candidates.[2][10]
Section 4: Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not detailed in the search results, data from closely related analogs like Methyl 2-(trifluoromethyl)benzoate provides authoritative guidance.[9][11]
-
Hazards: Assumed to cause skin, eye, and respiratory irritation.[6][9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed to prevent moisture ingress and evaporation.
References
- Vertex AI Search. (n.d.). This compound, 98% Purity, C9H6F4O2, 5 grams.
- Sigma-Aldrich. (n.d.). Methyl 2-fluorobenzoate 97 394-35-4.
- Thermo Fisher Scientific. (2025). Methyl 2-(trifluoromethyl)benzoate - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- Alfa Aesar. (2011). Material Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0.
- ChemBK. (2024). Methyl 4-(trifluoromethyl)benzoate.
- MySkinRecipes. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery.
- Thermo Fisher Scientific. (n.d.). Methyl 4-(trifluoromethyl)benzoate, 98% 5 g.
- BLDpharm. (n.d.). 220162-64-1|this compound.
- Chem-Impex. (n.d.). Methyl 4-fluorobenzoate.
- Mathew, B., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 220162-64-1|this compound|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Methyl 4-(trifluoromethyl)benzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Introduction: A Strategic Building Block in Modern Chemistry
Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a highly functionalized aromatic ester that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance, particularly in the realms of pharmaceutical and agrochemical development, stems from the unique interplay of its substituents. The presence of both a fluorine atom and a trifluoromethyl (CF₃) group on the benzene ring imparts significant and desirable properties to target molecules.
The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, a combination that can dramatically enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The fluorine atom at the ortho-position further modulates the electronic environment of the aromatic ring and the reactivity of the adjacent ester group. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this versatile chemical building block, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Structural Properties
This compound is typically a colorless to pale yellow liquid under standard conditions. Its key identifiers and computed properties are summarized below for quick reference.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 220162-64-1 | [2] |
| Molecular Formula | C₉H₆F₄O₂ | [2] |
| Molecular Weight | 222.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Storage | Sealed in dry, room temperature conditions | [2] |
| XLogP3 (Predicted) | 3.1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Synthesis: The Fischer-Speier Esterification Approach
The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid. This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).
Causality of Experimental Design
The core of this synthesis is a nucleophilic acyl substitution. The carboxylic acid's carbonyl carbon is not sufficiently electrophilic to be attacked by a weak nucleophile like methanol. The acid catalyst is essential; it protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby activating it for attack. Methanol serves as both the nucleophile and the solvent. Using it in large excess is a critical experimental choice that leverages Le Châtelier's principle to drive the reversible reaction towards the formation of the ester product. Water is generated as a byproduct, and its effective removal (or dilution by the excess solvent) is key to achieving a high yield.[5]
Caption: Workflow for the Fischer Esterification Synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process checks and a robust workup procedure that ensures the isolation of a pure product.
Materials:
-
2-fluoro-4-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 eq), ensuring the starting material is fully dissolved. Begin stirring.
-
Catalyst Addition: Slowly and cautiously, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution. The addition is exothermic.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the carboxylic acid spot indicates completion.
-
Quenching and Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (e.g., 50 mL for a 10g scale reaction) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally, brine.[6] The NaHCO₃ wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid. Cessation of gas evolution is a key validation step.
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product is often of sufficient purity after workup. If necessary, it can be further purified by vacuum distillation.
Spectroscopic Characterization: A Guide to Structural Verification
| Technique | Expected Signature |
| ¹H NMR | ~8.1 ppm (t, J ≈ 8.0 Hz, 1H): Aromatic proton at C5, coupled to both the C6-H and the C2-F. ~7.5 ppm (dd, 1H): Aromatic proton at C3, coupled to C5-H and C2-F. ~7.4 ppm (d, 1H): Aromatic proton at C6, coupled to C5-H. ~3.9 ppm (s, 3H): Methyl ester protons. |
| ¹³C NMR | ~165 ppm: Ester carbonyl carbon (C=O). ~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon C2, directly attached to fluorine. ~135 ppm (q, ²JCCF ≈ 33 Hz): Carbon C4, directly attached to the CF₃ group. ~123 ppm (q, ¹JCF ≈ 272 Hz): Trifluoromethyl carbon (CF₃). ~132, 125, 118 ppm: Remaining aromatic carbons, showing C-F couplings. ~53 ppm: Methyl ester carbon (-OCH₃). |
| ¹⁹F NMR | ~ -63 ppm (s, 3F): Signal for the trifluoromethyl (CF₃) group. This value is highly characteristic for a CF₃ group on a benzene ring.[9] ~ -110 to -120 ppm (m, 1F): Signal for the single fluorine atom on the aromatic ring. |
| IR Spectroscopy | ~1730 cm⁻¹ (strong): Carbonyl (C=O) stretch of the ester. ~1300-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations from both the aryl-F and CF₃ groups. ~3000-2850 cm⁻¹ (weak-medium): C-H stretches of the aromatic ring and methyl group. |
| Mass Spectrometry (EI) | M⁺ at m/z = 222: Molecular ion peak. m/z = 191: Loss of methoxy group (-OCH₃). m/z = 163: Loss of ester group (-COOCH₃). |
Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by its functional groups and the powerful electron-withdrawing nature of its substituents.
-
Aromatic Ring Deactivation: The fluorine and trifluoromethyl groups are strongly deactivating, making the aromatic ring less susceptible to electrophilic aromatic substitution compared to benzene. Any substitution would be directed to the positions meta to the CF₃ group (C3 and C5).
-
Ester Group Reactivity: The ester functionality is the primary site of reaction. It can undergo:
-
Hydrolysis: Conversion back to the parent carboxylic acid under acidic or basic conditions.
-
Transesterification: Reaction with other alcohols in the presence of a catalyst.
-
Amidation: Reaction with amines to form the corresponding amides, a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs).
-
Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Caption: Key Synthetic Transformations of the Title Compound.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate care. Safety data sheets for structurally similar compounds, such as Methyl 2-(trifluoromethyl)benzoate, provide reliable guidance.[10]
-
Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[12]
-
Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[10]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple ester; it is a meticulously designed building block that provides a gateway to a vast chemical space. Its dual fluorination offers chemists a powerful tool to fine-tune the steric and electronic properties of target molecules, leading to compounds with enhanced performance characteristics. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist looking to leverage its unique attributes in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). American Chemical Society. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Supporting Information for "Nickel-Catalyzed Carboxylation of C–O Electrophiles with CO2". (n.d.). American Chemical Society. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for "Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". Retrieved January 8, 2026, from [Link]
-
University of California, Davis. (n.d.). Fischer Esterification Procedure. Retrieved January 8, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved January 8, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 8, 2026, from [Link]
-
precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE. U.S. Food & Drug Administration. Retrieved January 8, 2026, from [Link]
-
OperaChem. (n.d.). Fischer Esterification-Typical Procedures. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "A general and efficient copper-catalyzed trifluoromethylation of aryl iodides and bromides". Retrieved January 8, 2026, from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
A2Z Chemical. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate. Retrieved January 8, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved January 8, 2026, from [Link]
-
PubChemLite. (n.d.). Methyl 2-fluoro-4-(trifluoromethoxy)benzoate. University of Luxembourg. Retrieved January 8, 2026, from [Link]
Sources
- 1. 2-Trifluoromethylbenzoic acid, 4-methylpentyl ester | C14H17F3O2 | CID 599276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 220162-64-1|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl 4-(trifluoromethyl)benzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. PubChemLite - Methyl 2-fluoro-4-(trifluoromethoxy)benzoate (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. rsc.org [rsc.org]
- 8. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Methyl 2-fluoro-4-(trifluoromethyl)benzoate: Synthesis, Characterization, and Application
Abstract
Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to larger molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This technical guide provides an in-depth exploration of this versatile building block, covering its core properties, a detailed and validated synthesis protocol, comprehensive characterization data, key applications in drug discovery, and essential safety and handling procedures. This document is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated intermediates to construct complex molecular architectures.
Introduction: The Strategic Advantage of Fluorination
In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to optimize drug-like properties. The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for various functionalities and is known to significantly enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve ligand-receptor interactions.
This compound serves as a readily available and versatile scaffold that introduces two distinct fluorine environments into a target molecule. This guide will elucidate the practical synthesis and application of this key intermediate, providing scientists with the foundational knowledge to effectively incorporate it into their research programs.
Physicochemical & Structural Properties
A clear understanding of a reagent's fundamental properties is paramount before its inclusion in a synthetic workflow. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [1] |
| CAS Number | 220162-64-1 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Synthesis Pathway: Fischer-Tropsch Esterification
This compound is most reliably and efficiently synthesized via the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its operational simplicity and use of inexpensive reagents.
Mechanistic Rationale
The reaction proceeds by the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst (typically sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as both the solvent and nucleophile, then attacks this activated carbon. A subsequent series of proton transfers and the elimination of a water molecule yield the final methyl ester product. The use of excess methanol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[2][3]
-
Reagents & Equipment:
-
2-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq, solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard workup glassware (separatory funnel, etc.)
-
Rotary evaporator
-
-
Procedure:
-
To a clean, dry round-bottom flask, add 2-fluoro-4-(trifluoromethyl)benzoic acid (e.g., 10.0 g, 48.0 mmol).
-
Add anhydrous methanol (e.g., 150 mL, ~30 eq). Stir the mixture until the acid dissolves.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.2 eq) to the stirring solution. An exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This step neutralizes the remaining sulfuric acid and any unreacted carboxylic acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by vacuum distillation or silica gel column chromatography to obtain the final product.
-
Spectroscopic Characterization
| Technique | Expected Data & Interpretation |
| ¹H NMR | δ (ppm): ~8.0-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃). The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~135-120 (Ar-C), ~123 (q, J ≈ 272 Hz, -CF₃), ~53 (-OCH₃). The aromatic carbons will show coupling to fluorine. The carbon of the CF₃ group will appear as a characteristic quartet. |
| ¹⁹F NMR | δ (ppm): ~-63 (s, 3F, Ar-CF₃), ~-110 to -120 (m, 1F, Ar-F). The trifluoromethyl group typically appears around -63 ppm, while the single aromatic fluorine will be further upfield.[7] |
| Mass Spec (EI) | m/z: 222 (M⁺), 191 ([M-OCH₃]⁺), 163 ([M-COOCH₃]⁺). The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the methoxy and carbomethoxy groups. |
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility lies in its ability to be readily converted into more complex molecules.
-
Pharmaceutical Synthesis: The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions, a cornerstone of medicinal chemistry for building peptide mimics or other complex amides. Alternatively, the ester itself can undergo various transformations. The fluorinated phenyl ring serves as a stable core for building novel antagonists, inhibitors, or modulators of biological targets.[8]
-
Agrochemical Development: In agrochemicals, the trifluoromethyl group is a common feature in many modern herbicides and pesticides.[1] This building block allows for the straightforward introduction of this toxophore into new potential crop protection agents.
Logical Flow of Application
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. jelsciences.com [jelsciences.com]
Methyl 2-fluoro-4-(trifluoromethyl)benzoate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Introduction
This compound is a key fluorinated building block in modern organic synthesis. Its unique substitution pattern—an ester for further functionalization, a fluorine atom, and a trifluoromethyl group—makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine and trifluoromethyl moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making this compound a target of considerable interest for drug development professionals.
This guide provides a comprehensive overview of a reliable and industrially scalable pathway for the synthesis of this compound. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights based on established chemical principles. The narrative is structured to follow a logical synthetic progression, beginning with the strategic installation of the fluorine atom onto a commercially available precursor, followed by the final esterification step.
Part 1: Retrosynthetic Analysis & Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound (I), points to a two-step approach. The primary disconnection is the ester linkage, which can be readily formed via Fischer esterification from the corresponding carboxylic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid (II).
The second key disconnection involves the carbon-fluorine bond. Introducing a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. However, the Balz-Schiemann reaction offers a classic and highly effective method for the regioselective introduction of fluorine by converting a primary aromatic amine into the desired aryl fluoride. This leads us to the key precursor, 2-amino-4-(trifluoromethyl)benzoic acid (III), a readily available starting material.
Caption: Overall two-step synthesis of the target compound.
Part 2: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid via Balz-Schiemann Reaction
The Balz-Schiemann reaction is the cornerstone of this synthesis, providing a reliable and regioselective method for introducing the fluorine atom.[1] Direct fluorination is often uncontrollable and hazardous, making this classic named reaction an invaluable tool in organofluorine chemistry.[2] The reaction proceeds in two distinct stages: the formation of a stable diazonium tetrafluoroborate salt, followed by its thermal decomposition.
Causality and Mechanistic Insights
The reaction is initiated by the diazotization of the primary amine on 2-amino-4-(trifluoromethyl)benzoic acid. In the presence of a strong acid and sodium nitrite, a nitrosyl cation is generated, which reacts with the amine to form a diazonium salt.[3] The choice of fluoroboric acid (HBF₄) is critical; it not only provides the acidic medium but also serves as the source of the tetrafluoroborate anion (BF₄⁻). This anion displaces the initial counter-ion (e.g., chloride) to form an arenediazonium tetrafluoroborate salt, which is often insoluble and can be isolated as a more stable intermediate.[2]
The second stage involves the thermal decomposition of this salt. Upon heating, the diazonium group, an excellent leaving group, is expelled as nitrogen gas (N₂), generating a highly reactive aryl cation intermediate.[1] This cation is immediately trapped by a fluoride ion from the BF₄⁻ counter-ion, yielding the desired aryl fluoride, along with boron trifluoride (BF₃) as a byproduct.[2]
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid
Materials:
-
2-Amino-4-(trifluoromethyl)benzoic acid
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Deionized water
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in water. Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add fluoroboric acid (2.5 eq) to the suspension while maintaining the temperature below 5 °C. Stir for 15 minutes until a homogenous solution is obtained.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Salt Formation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. The arenediazonium tetrafluoroborate salt will precipitate from the solution.
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of ice-cold water, followed by a wash with cold diethyl ether to aid in drying.
-
Thermal Decomposition: CAUTION: Dry diazonium salts can be explosive and should be handled with extreme care behind a blast shield.[1] Place the dried, solid diazonium salt in a flask equipped for gas evolution. Heat the solid gently and carefully (e.g., using an oil bath) until nitrogen evolution begins. Control the heating to maintain a steady, not vigorous, evolution of gas.
-
Once gas evolution ceases, cool the flask to room temperature. The crude product, 2-fluoro-4-(trifluoromethyl)benzoic acid, will remain as a solid residue.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or aqueous ethanol) to yield the pure acid.
Part 3: Fischer Esterification to Final Product
The final step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction that is well-suited for this transformation.[4]
Causality and Mechanistic Insights
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.
To drive the reaction to completion, it is typically conducted using a large excess of the alcohol (methanol), which also serves as the solvent, shifting the equilibrium according to Le Châtelier's principle.
Caption: Key stages of the Fischer esterification process.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq). Methanol will serve as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Continue washing until the evolution of CO₂ gas ceases.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude ester can be purified by vacuum distillation to yield a clear liquid.
Part 4: Data Summary
The following table summarizes key quantitative data and physical properties for the starting materials and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (Step) |
| 2-Amino-4-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.14 | Starting Material |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | ~70% |
| This compound | C₉H₆F₄O₂ | 222.14 | >90% |
Conclusion
The described two-step synthetic pathway, commencing with a Balz-Schiemann reaction followed by a Fischer esterification, represents a robust and efficient method for the preparation of this compound. This approach leverages classic, well-understood reactions, ensuring reliability and scalability. By carefully controlling reaction conditions, particularly during the potentially hazardous thermal decomposition of the diazonium salt, researchers can safely access this valuable fluorinated intermediate for applications in drug discovery and materials science.
References
-
Allen, A. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Career Institute. Available at: [Link]
-
BYJU'S. Balz Schiemann Reaction Mechanism. Available at: [Link]
-
Grokipedia. Balz–Schiemann reaction. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
-
BYJU'S. Fischer Esterification Reaction. Available at: [Link]
-
Scientific Update. The Balz-Schiemann Reaction. (2019). Available at: [Link]
-
Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available at: [Link]
-
Zhangtao, Z. et al. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace. (2023). Available at: [Link]
-
Zhou, Z. et al. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments. (2023). Available at: [Link]
-
Zhou, Z. et al. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. (2023). Available at: [Link]
-
Fischer Esterification Procedure. Available at: [Link]
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026). Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link]
- Google Patents. Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. CN103113219A.
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]
-
Kumar, A. et al. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. (2023). Available at: [Link]
-
MIT DSpace. Experiment 5: Fischer Esterification. Available at: [Link]
Sources
Spectroscopic data of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This compound (CAS No. 220162-64-1) is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development.
Table of Contents
-
Molecular Structure and Key Features
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted Chemical Shifts and Coupling Constants
-
Experimental Protocol for ¹H NMR Data Acquisition
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted Chemical Shifts and the Influence of Fluorine Substituents
-
Experimental Protocol for ¹³C NMR Data Acquisition
-
-
Infrared (IR) Spectroscopy
-
Characteristic Vibrational Frequencies
-
Experimental Protocol for IR Spectrum Acquisition
-
-
Mass Spectrometry (MS)
-
Expected Fragmentation Patterns
-
Experimental Protocol for Mass Spectrum Acquisition
-
-
Integrated Spectroscopic Analysis Workflow
-
References
Molecular Structure and Key Features
This compound possesses a benzene ring substituted with a methyl ester group, a fluorine atom at the ortho position, and a trifluoromethyl group at the para position.
Structure:
The interplay of these functional groups dictates the molecule's reactivity and its spectroscopic signature. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the electron distribution within the aromatic ring, which is a key factor in interpreting NMR spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Predicted Chemical Shifts and Coupling Constants
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will deshield these protons, causing them to resonate at higher chemical shifts (downfield).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~8.0-8.2 | Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F ≈ 5-6 Hz |
| H-5 | ~7.8-8.0 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-F ≈ 9-10 Hz |
| H-3 | ~7.6-7.8 | Doublet (d) | JH3-F ≈ 9-10 Hz |
| -OCH₃ | ~3.9-4.0 | Singlet (s) | N/A |
-
Causality of Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The trifluoromethyl group at C4 strongly deshields the ortho protons (H-3 and H-5). The fluorine at C2 also deshields the ortho proton (H-3) and the para proton (H-6). The methyl ester group will have a deshielding effect on the ortho proton (H-6). The coupling patterns arise from spin-spin interactions between neighboring protons and between protons and the fluorine atom.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
Predicted Chemical Shifts and the Influence of Fluorine Substituents
The ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom. The chemical shifts will be significantly influenced by the attached fluorine and trifluoromethyl groups.
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |
| C=O | ~164-166 | Triplet (JC-F ≈ 2-4 Hz) |
| C-2 | ~160-162 | Doublet (JC-F ≈ 250-260 Hz) |
| C-4 | ~134-136 | Quartet (JC-F ≈ 30-35 Hz) |
| C-6 | ~132-134 | Doublet (JC-F ≈ 3-5 Hz) |
| C-1 | ~125-127 | Doublet (JC-F ≈ 15-20 Hz) |
| C-5 | ~123-125 | Doublet of quartets (JC-F ≈ 3-5 Hz, JC-CF3 ≈ 3-5 Hz) |
| C-3 | ~118-120 | Doublet (JC-F ≈ 20-25 Hz) |
| -CF₃ | ~122-124 | Quartet (JC-F ≈ 270-280 Hz) |
| -OCH₃ | ~52-54 | Singlet |
-
Causality of Predictions: The large one-bond C-F coupling constant for C-2 and the CF₃ group are characteristic features. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show smaller couplings to the fluorine at C-2 and the CF₃ group at C-4.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A high-resolution NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies.
Characteristic Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Ester) | 1720-1740 | Stretching |
| C-F (Aromatic) | 1200-1300 | Stretching |
| C-F (CF₃) | 1100-1200 (multiple strong bands) | Stretching |
| C-O (Ester) | 1250-1300 and 1000-1100 | Asymmetric and Symmetric Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Methyl) | 2950-3000 | Stretching |
-
Causality of Predictions: The strong absorption band for the ester carbonyl (C=O) is a key diagnostic feature. The C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group are also expected to be prominent and are often very intense.
Experimental Protocol for IR Spectrum Acquisition
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using the spectrum of the pure solvent or empty salt plates.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Patterns
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 222.03, corresponding to the molecular weight of C₉H₆F₄O₂.
-
Key Fragments:
-
m/z = 191: Loss of the methoxy group (-OCH₃).
-
m/z = 163: Loss of the carbomethoxy group (-COOCH₃).
-
m/z = 145: Loss of both the carbomethoxy group and a fluorine atom.
-
m/z = 69: The CF₃⁺ fragment is often observed.
-
Experimental Protocol for Mass Spectrum Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Integrated Spectroscopic Analysis Workflow
A robust structural elucidation relies on the integration of data from all spectroscopic techniques.
Caption: Integrated workflow for spectroscopic data analysis.
Conclusion
This technical guide provides a predictive framework for the spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more efficiently and accurately characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for data acquisition, and the detailed interpretation guidelines, grounded in the principles of chemical structure and spectroscopy, will aid in the confirmation of its identity and purity. While actual experimental data is the gold standard, this predictive guide serves as a valuable tool for anyone working with this compound, enabling informed experimental design and data analysis.
References
-
While specific spectral data for this compound (CAS 220162-64-1)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Database. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the ¹H NMR Analysis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Introduction: The Structural Significance of Fluorinated Benzoates
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The strategic placement of fluoro- and trifluoromethyl-substituents on a benzene ring, as seen in Methyl 2-fluoro-4-(trifluoromethyl)benzoate, can profoundly influence factors such as metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the unambiguous structural elucidation and purity assessment of these complex molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering a blend of theoretical principles and practical insights for researchers and professionals in the field.
Theoretical Framework: Substituent Effects on the ¹H NMR Spectrum
The chemical shifts and coupling patterns observed in the ¹H NMR spectrum of this compound are a direct consequence of the electronic environment of each proton. The three substituents on the benzene ring—the fluorine atom, the trifluoromethyl group, and the methyl ester group—each exert distinct and predictable effects.
-
The Trifluoromethyl (-CF₃) Group : As one of the most powerful electron-withdrawing groups, the -CF₃ moiety significantly deshields the protons on the aromatic ring through a strong inductive effect.[1][2] This deshielding causes the proton signals to shift to a higher frequency (downfield) in the NMR spectrum.
-
The Fluoro (-F) Group : Fluorine is a highly electronegative atom that also exerts an electron-withdrawing inductive effect, contributing to the overall deshielding of the aromatic protons. However, it also possesses lone pairs of electrons that can participate in resonance, donating electron density back into the ring. This resonance effect is most pronounced at the ortho and para positions. Furthermore, the fluorine atom (¹⁹F) has a nuclear spin of I = 1/2, leading to through-bond scalar coupling (J-coupling) with neighboring protons. This results in the splitting of proton signals, providing valuable structural information.
-
The Methyl Ester (-COOCH₃) Group : This group is also electron-withdrawing and contributes to the deshielding of the aromatic protons. The methyl protons of the ester group will appear as a distinct singlet in the upfield region of the spectrum.
The interplay of these electronic effects and spin-spin couplings results in a unique and interpretable ¹H NMR spectrum that serves as a fingerprint for this compound.
Predicted ¹H NMR Spectrum and Interpretation
Molecular Structure and Proton Designations
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set up the ¹H NMR experiment with standard acquisition parameters (e.g., a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio).
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and measure the coupling constants to confirm the structural assignments.
-
Conclusion: A Powerful Analytical Tool
The ¹H NMR analysis of this compound provides a wealth of structural information that is critical for its characterization. The predictable effects of the fluoro- and trifluoromethyl- substituents on the chemical shifts and the characteristic splitting patterns arising from H-H and H-F couplings allow for a confident assignment of all proton signals. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that confirm the identity and purity of this important fluorinated building block, thereby ensuring the integrity of their downstream applications in drug development and materials science.
References
-
Supporting Information for a chemical publication. [Link]
-
PubChem. Methyl 2-(trifluoromethyl)benzoate. [Link]
-
Supporting Information for a Royal Society of Chemistry publication. [Link]
-
Supporting Information for a chemical publication. [Link]
-
Supporting Information for a chemical publication. [Link]
-
H NMR Spectroscopy guide. [Link]
Sources
An In-Depth Technical Guide to the 13C NMR Spectrum of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-fluoro-4-(trifluoromethyl)benzoate. As a molecule incorporating both a fluorine atom and a trifluoromethyl group on an aromatic ring, its 13C NMR spectrum presents a rich dataset for structural elucidation, characterized by complex spin-spin coupling interactions. This document will dissect these features, offering a robust framework for interpretation and serving as a valuable resource for scientists engaged in the synthesis and characterization of fluorinated organic compounds.
The Structural Significance of Fluorinated Aromatics
This compound is a key structural motif in medicinal chemistry and materials science. The strategic incorporation of fluorine-containing substituents can profoundly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural verification is paramount, and 13C NMR spectroscopy is an indispensable tool for this purpose. The presence of 19F, a spin-active nucleus, introduces informative but complex C-F couplings, which are critical for a complete spectral assignment.
Predicted 13C NMR Spectral Analysis
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| C=O | ~164-166 | Doublet (d) | ³JCF ≈ 2-5 Hz | The carbonyl carbon is expected in the typical ester range. A small three-bond coupling to the ortho-fluorine is anticipated. |
| OCH₃ | ~52-53 | Singlet (s) | - | The methyl ester carbon appears in its characteristic upfield region, too distant for significant C-F coupling. |
| C2 | ~162-165 | Doublet (d) | ¹JCF ≈ 245-255 Hz | Directly attached to the highly electronegative fluorine, this carbon is significantly deshielded and exhibits a large one-bond C-F coupling. |
| C4 | ~133-136 | Quartet (q) | ²JCCF ≈ 32-35 Hz | The carbon bearing the CF₃ group shows a characteristic quartet due to two-bond coupling with the three fluorine atoms. |
| C1 | ~115-118 | Doublet (d) | ²JCF ≈ 20-25 Hz | This carbon is ortho to the fluorine and meta to the CF₃ group, resulting in a doublet from the two-bond C-F coupling. |
| C3 | ~114-117 | Doublet of Quartets (dq) | ²JCF ≈ 20-25 Hz, ³JCCCF ≈ 4-6 Hz | Positioned between the two fluorine-containing substituents, this carbon will be split into a doublet by the adjacent fluorine and a quartet by the CF₃ group three bonds away. |
| C5 | ~125-128 | Quartet (q) | ³JCCCF ≈ 3-5 Hz | This carbon is meta to the fluorine and ortho to the CF₃ group, thus showing a quartet from three-bond coupling to the CF₃ fluorines. |
| C6 | ~130-133 | Singlet (or very small d) | ⁴JCF < 2 Hz | Being para to the fluorine, any coupling is expected to be very small and may not be resolved. |
| CF₃ | ~122-124 | Quartet (q) | ¹JCF ≈ 270-275 Hz | The trifluoromethyl carbon itself will appear as a quartet with a very large one-bond C-F coupling constant. |
Experimental Protocol for High-Quality 13C NMR Acquisition
To obtain a well-resolved 13C NMR spectrum of a fluorinated compound like this compound, the following experimental procedure is recommended.
Sample Preparation
-
Solvent: Dissolve 15-30 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is advised to maximize chemical shift dispersion.
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is suitable.
-
Acquisition Parameters:
-
Spectral Width: Centered around 100 ppm with a width of approximately 250 ppm.
-
Acquisition Time: ≥ 1.5 seconds to ensure adequate digital resolution.
-
Relaxation Delay: 2-5 seconds to allow for the relaxation of quaternary carbons.
-
Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio for all carbon signals, especially the often broad and split signals of fluorinated carbons.
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
Visualization of Key Interactions
The following diagrams illustrate the experimental workflow and the through-bond coupling relationships that define the 13C NMR spectrum of this compound.
Caption: Experimental workflow for 13C NMR spectroscopy.
Caption: Key through-bond C-F coupling interactions.
Scientific Integrity and Self-Validation
The presented spectral predictions are grounded in established NMR principles and data from closely related, experimentally verified structures. A key self-validation checkpoint in an experimental spectrum would be the consistency of the observed coupling constants. For instance, the large one-bond C-F couplings for C2 and the CF₃ carbon, and the smaller multi-bond couplings for other carbons, should all be present and fall within the expected ranges. Any significant deviation would necessitate a re-evaluation of the structure or sample purity.
Conclusion
The 13C NMR spectrum of this compound is a prime example of the rich structural information that can be gleaned from complex fluorinated molecules. A thorough understanding of the interplay between the electronic effects of the substituents and the through-bond C-F spin-spin coupling is essential for accurate spectral interpretation. This guide provides a detailed predictive framework and a robust experimental protocol to aid researchers in the confident characterization of this and similar compounds, thereby supporting advancements in drug discovery and materials science.
References
-
Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
Sources
Navigating the Molecular Landscape: An In-depth Technical Guide to FT-IR Spectroscopy of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Introduction: Unveiling Molecular Vibrations with FT-IR
In the intricate world of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FT-IR) spectroscopy stands out as a powerful, non-destructive method for elucidating the functional groups and structural features of a molecule.[1][2][3] This technique operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, creating a unique spectral "fingerprint".[4][5][6][7]
This guide provides a comprehensive exploration of the FT-IR analysis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate, a compound of interest in medicinal chemistry due to its fluorinated aromatic structure. We will delve into the theoretical underpinnings of its expected spectrum, provide a rigorous experimental protocol for data acquisition, and offer a detailed guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage FT-IR spectroscopy for the unambiguous identification and characterization of complex organic molecules.
Molecular Structure and Predicted FT-IR Spectrum of this compound
To effectively interpret the FT-IR spectrum, a foundational understanding of the molecule's structure is essential. This compound possesses several key functional groups that will give rise to characteristic absorption bands:
-
Aromatic Ring: The benzene ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[8]
-
Ester Group (C=O and C-O): The ester functional group is characterized by a strong carbonyl (C=O) stretching band, typically between 1730 and 1715 cm⁻¹ for aromatic esters due to conjugation.[9][10][11] Additionally, two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region.[11][12]
-
Carbon-Fluorine (C-F) Bonds: The presence of a fluorine atom directly attached to the aromatic ring will result in a strong C-F stretching absorption in the 1360-1000 cm⁻¹ range.[13]
-
Trifluoromethyl (CF₃) Group: The CF₃ group will display strong, characteristic absorption bands due to symmetric and asymmetric stretching vibrations, typically found in the 1350-1100 cm⁻¹ region.
Based on these structural features, we can predict the key absorption bands for this compound.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) sampling accessory, which is ideal for liquid samples.[14][15]
Instrumentation and Materials
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal[16]
-
This compound (liquid sample)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Procedure
-
Instrument Preparation and Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[17]
-
Acquire a background spectrum. This is a critical step to account for the absorbance of ambient moisture and carbon dioxide, as well as any intrinsic signals from the ATR crystal.[5]
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal.[15] The amount should be sufficient to cover the crystal surface.
-
-
Spectrum Acquisition:
-
Position the sample arm and apply consistent pressure to ensure good contact between the liquid sample and the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The acquired interferogram is automatically converted to a spectrum via a Fourier transform by the instrument's software.[18]
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
After the measurement is complete, clean the ATR crystal meticulously with a solvent-moistened wipe to remove all traces of the sample.
-
Data Analysis and Interpretation
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.[3][19]
Key Spectral Regions and Expected Absorptions
| Wavenumber Range (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1730 - 1715 | Ester C=O Stretch (conjugated) | Strong |
| 1620 - 1580 | Aromatic C=C Stretch | Medium |
| 1500 - 1450 | Aromatic C=C Stretch | Medium |
| 1350 - 1100 | CF₃ Asymmetric and Symmetric Stretch | Strong |
| 1300 - 1250 | Ester C-O Stretch (asymmetric) | Strong |
| 1150 - 1100 | Ester C-O Stretch (symmetric) | Strong |
| 1250 - 1150 | Aromatic C-F Stretch | Strong |
Table 1: Predicted FT-IR Absorption Bands for this compound.
Interpreting the Spectrum of this compound
-
Carbonyl Group: The most prominent peak in the spectrum will likely be the strong, sharp absorption band between 1730 and 1715 cm⁻¹, characteristic of the ester carbonyl group conjugated with the aromatic ring.[9][11]
-
Aromatic Region: Look for weaker bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches. In the 1620-1450 cm⁻¹ region, a series of medium-intensity peaks will confirm the presence of the benzene ring.
-
Fluorine-Containing Groups: The region between 1350 cm⁻¹ and 1100 cm⁻¹ will be complex and contain multiple strong absorptions. This is due to the overlapping signals from the C-F stretching of the fluoro group and the symmetric and asymmetric stretching vibrations of the trifluoromethyl group.[13] Careful analysis of this region is crucial for confirming the presence and substitution pattern of the fluorine atoms.
-
Ester C-O Stretches: Two distinct, strong bands are expected in the fingerprint region, roughly between 1300-1250 cm⁻¹ and 1150-1100 cm⁻¹, corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester linkage.[12]
-
Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of peaks arising from various bending and skeletal vibrations. While difficult to assign individually, this "fingerprint" region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[6]
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Experimental workflow for FT-IR analysis.
Conclusion: A Validated Approach to Structural Elucidation
This in-depth guide provides a robust framework for the FT-IR analysis of this compound. By understanding the underlying principles of molecular vibrations and following a systematic experimental and interpretive approach, researchers can confidently utilize FT-IR spectroscopy for the structural confirmation and quality control of this and other complex pharmaceutical compounds. The self-validating nature of this protocol, rooted in established spectroscopic principles and methodologies, ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity in drug development.
References
-
UCLA Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Carbon–fluorine bond. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
- Smith, D. C., Ferguson, E. E., Hudson, R. L., & Nielsen, J. R. (1953). Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. The Journal of Chemical Physics, 21(5), 873-877.
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting & Analyzing Results. Retrieved from [Link]
-
Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
-
Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
-
Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Fourier-transform infrared spectroscopy. Retrieved from [Link]
- Cross, S. N. W., & Rochester, C. H. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77, 1027-1038.
- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
-
Química Organica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a.... Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
The Journal of Chemical Physics. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]
- Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441.
-
Michigan State University Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
OSTI.GOV. (1952, January 31). INFRARED SPECTRA OF FLUORINATED HYDROCARBONS. Retrieved from [Link]
-
ResearchGate. (n.d.). The most identified peaks of the FTIR spectra (cm -1 ) used as a.... Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 5). Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. Retrieved from [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. agilent.com [agilent.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 14. jascoinc.com [jascoinc.com]
- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 19. azooptics.com [azooptics.com]
An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 2-fluoro-4-(trifluoromethyl)benzoate, a compound of increasing interest in pharmaceutical and materials science research. As a molecule featuring multiple functional groups—a methyl ester, a fluorine atom, and a trifluoromethyl group on an aromatic ring—its fragmentation pattern under electron ionization (EI) presents a unique and instructive case study. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of complex organic molecules.
Introduction: The Analytical Imperative
This compound (C₉H₆F₄O₂) is a substituted aromatic ester. The strategic placement of electron-withdrawing groups, the fluorine atom and the trifluoromethyl group, significantly influences the molecule's chemical properties and, consequently, its behavior in a mass spectrometer. Understanding its fragmentation pathways is crucial for unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This guide will elucidate the theoretical underpinnings of its mass spectrum, providing a predictive framework in the absence of a publicly available, experimentally verified spectrum.
Chemical Properties and Molecular Structure
A foundational understanding of the analyte's properties is paramount in interpreting its mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | N/A |
| Molecular Weight | 222.14 g/mol | [1] |
| Monoisotopic Mass | 222.0304 g/mol | [1] |
| IUPAC Name | This compound | N/A |
The presence of the aromatic ring provides a stable platform for the molecular ion, suggesting that the molecular ion peak should be observable in the mass spectrum.[2]
Experimental Protocol: A Self-Validating System for Analysis
To experimentally verify the fragmentation of this compound, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.
Sample Preparation
A dilute solution of this compound (approximately 100 µg/mL) should be prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
Gas Chromatography (GC) Methodology
-
Injection: A 1 µL aliquot of the sample is injected into the GC system.
-
Inlet: A split/splitless inlet is typically used, operated at a temperature of 250°C.
-
Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separation.
-
Oven Program: A temperature gradient is employed to ensure good chromatographic resolution. A typical program would start at 60°C, hold for 2 minutes, then ramp at 15°C per minute to a final temperature of 280°C, and hold for 5 minutes.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
This protocol is designed to be a self-validating system. The chromatographic separation ensures the purity of the analyte entering the mass spectrometer, while the standardized EI energy ensures reproducible fragmentation.
Interpretation of the Mass Spectrum: A Predicted Fragmentation Pathway
The fragmentation of this compound is dictated by the relative stabilities of the resulting ions and neutral losses. The initial event is the removal of an electron to form the molecular ion ([M]•⁺) at m/z 222.
Caption: Predicted EI fragmentation pathway for this compound.
Primary Fragmentation Pathways
-
Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical.[3] This results in the formation of a stable acylium ion.
-
[M]•⁺ (m/z 222) → [M - •OCH₃]⁺ (m/z 191)
-
-
Loss of the Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group is susceptible to cleavage, leading to the loss of a trifluoromethyl radical. This is a characteristic fragmentation for compounds containing this group.[4]
-
[M]•⁺ (m/z 222) → [M - •CF₃]⁺ (m/z 153)
-
Secondary Fragmentation Pathways
The primary fragment ions can undergo further fragmentation:
-
Decarbonylation: The acylium ion at m/z 191 is likely to lose a molecule of carbon monoxide (CO) to form a fluorinated aromatic cation.
-
[m/z 191]⁺ → [m/z 163]⁺ + CO
-
-
Decarbonylation of the m/z 153 Fragment: The fragment ion at m/z 153 can also lose carbon monoxide.
-
[m/z 153]⁺ → [m/z 125]⁺ + CO
-
-
Loss of Hydrogen Fluoride (HF): The resulting ion at m/z 125 may then lose a molecule of hydrogen fluoride.
-
[m/z 125]⁺ → [m/z 105]⁺ + HF
-
Summary of Predicted Major Fragments
| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 222 | [C₉H₆F₄O₂]•⁺ | - | Molecular Ion |
| 191 | [C₈H₃F₄O]⁺ | •OCH₃ | α-cleavage of the ester |
| 163 | [C₇H₃F₄]⁺ | CO | Decarbonylation of m/z 191 |
| 153 | [C₈H₆FO₂]⁺ | •CF₃ | Cleavage of the C-CF₃ bond |
| 125 | [C₇H₆FO]⁺ | CO | Decarbonylation of m/z 153 |
| 105 | [C₇H₅O]⁺ | HF | Loss of hydrogen fluoride from m/z 125 |
Conclusion: A Predictive Framework for Analysis
This in-depth technical guide provides a robust theoretical framework for understanding the mass spectrometric behavior of this compound. The proposed fragmentation pathways are grounded in the established principles of mass spectrometry for aromatic esters, fluorinated compounds, and molecules bearing the trifluoromethyl group.[3][5] By following the detailed experimental protocol, researchers can generate high-quality, reproducible data. The predictive fragmentation pattern outlined herein will serve as an invaluable tool for the interpretation of this data, enabling confident identification and characterization of this important molecule.
References
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. [Link]
-
Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (2023). PubMed. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of North Texas. [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. (n.d.). Doc Brown's Chemistry. [Link]
-
Mass Spectra of Aromatic Esters. (1966). ACS Publications. [Link]
-
Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. (2017). AIP Publishing. [Link]
-
Methyl 4-(trifluoromethyl)benzoate. (n.d.). PubChem. [Link]
-
Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. (1972). ACS Publications. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (2025). Doc Brown's Chemistry. [Link]
-
Fragmentation Mechanisms. (n.d.). University of Arizona. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025). ResearchGate. [Link]
-
Mass spectra of fluorocarbons. (n.d.). NIST. [Link]
-
Methyl 2-fluoro-5-(trifluoromethyl)benzoate. (n.d.). PubChem. [Link]
Sources
- 1. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. whitman.edu [whitman.edu]
A Technical Guide to Quantum Chemical Calculations for Methyl 2-fluoro-4-(trifluoromethyl)benzoate in Drug Discovery
Abstract
In the landscape of modern pharmaceutical research, computational chemistry serves as an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1] This in-silico approach allows for the rapid screening of compounds, optimization of leads, and prediction of molecular interactions, saving significant time and resources.[1] This technical guide provides a comprehensive workflow for performing quantum chemical (QC) calculations on Methyl 2-fluoro-4-(trifluoromethyl)benzoate, a molecule featuring key pharmacophoric groups. By applying the principles of quantum mechanics, these calculations can elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[1][2] This document details the theoretical underpinnings and practical steps involved, from initial structure preparation to the analysis of key molecular properties relevant to pharmacology, such as electronic distribution, orbital energies, and reactivity indicators.
Introduction: The Significance of Fluorinated Benzoates in Medicinal Chemistry
This compound serves as an exemplary scaffold for this guide due to its incorporation of two critical structural motifs in modern drug design: a fluorine atom and a trifluoromethyl (-CF₃) group. The strategic introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[3]
-
The Fluoro Group (-F): Due to its small van der Waals radius and high electronegativity, a fluorine substituent can enhance metabolic stability by blocking sites of oxidation, modulate the acidity (pKa) of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[3][4][5][6][7]
-
The Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful bioisostere for methyl or chloro groups and is known to significantly increase a molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[8][9] Its strong electron-withdrawing nature deactivates aromatic rings, increasing metabolic stability and altering interactions with biological targets.[8][10][11]
Given these advantages, understanding the precise electronic structure and properties of molecules like this compound is paramount for rational drug design. Quantum chemical calculations provide the necessary framework to quantify these properties and predict molecular behavior before committing to costly and time-consuming synthesis.[2]
Foundational Quantum Chemical Methodologies
Quantum chemical calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and properties.[12] While numerous methods exist, they generally fall into a few key categories, each offering a different balance of accuracy and computational expense.
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[13] While computationally efficient, it neglects electron correlation—the interaction between individual electrons—which can be a significant limitation for accurate property prediction.[14]
-
Møller-Plesset (MP) Perturbation Theory: This post-Hartree-Fock method improves upon HF by treating electron correlation as a perturbation.[13][15][16] Second-order Møller-Plesset theory (MP2) is a common choice that recovers a substantial portion of the correlation energy and is often used for systems where DFT may be inadequate.[15][17]
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems of pharmaceutical interest.[14][18][19] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the molecule's electron density.[14] This approach includes effects of electron correlation at a computational cost often comparable to HF, providing a highly favorable balance of accuracy and efficiency for a wide range of molecular systems.[19][20]
For this guide, we will primarily focus on DFT as it represents the most practical and widely applied methodology for molecules of this size in a drug discovery context.[14]
Caption: Relationship between common quantum chemical methods.
The Computational Workflow: A Step-by-Step Guide
This section outlines a robust and reproducible workflow for calculating the properties of this compound. We will use the ORCA quantum chemistry package for our examples, as it is a powerful, versatile, and freely available software for academic use.[21][22][23][24][25] The general principles and keywords are readily transferable to other software like Gaussian.[26][27][28][29]
Step 1: Molecular Structure Input
First, a 3D structure of the molecule is required. This can be built using molecular modeling software (e.g., Avogadro, Chemcraft) or converted from a 2D drawing. The structure is saved in a standard format, such as an XYZ file (molecule.xyz).
Step 2: Geometry Optimization and Frequency Analysis
The initial structure is likely not at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule. A subsequent frequency calculation is essential to verify that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to compute thermodynamic properties.
Rationale for Method Selection:
-
Method: We will use the B3LYP functional. It is a hybrid DFT functional that has a long track record of providing reliable results for a wide range of organic molecules.
-
Basis Set: The def2-SVP basis set will be used. This is a split-valence basis set with polarization functions, offering a good compromise between accuracy and computational speed for geometry optimizations.[30]
-
Solvation: For biological relevance, calculations should ideally be performed in a solvent. We will use the Conductor-like Polarizable Continuum Model (CPCM) to simulate an aqueous environment.
Experimental Protocol: ORCA Input File (opt_freq.inp)
Execution: Run the calculation from the command line: orca opt_freq.inp > opt_freq.out
Step 3: Analysis of Optimization and Frequency Results
Upon completion, inspect the output file (opt_freq.out).
-
Confirm Successful Optimization: Search for the message "OPTIMIZATION HAS CONVERGED."
-
Check Frequencies: Search for the "VIBRATIONAL FREQUENCIES" section. Ensure that there are no imaginary frequencies (listed as negative values), which confirms the structure is a true minimum.
-
Extract Optimized Geometry: The final, optimized coordinates can be extracted from the output file for use in subsequent calculations.
Step 4: Calculation of Molecular Properties
Using the optimized geometry, we can now perform a "single-point" calculation to determine various electronic properties. For higher accuracy in property calculations, it is good practice to use a larger basis set.
Rationale for Method Selection:
-
Method: We will continue with the B3LYP functional for consistency.
-
Basis Set: We will upgrade to def2-TZVP . This triple-zeta basis set provides a more flexible description of the electron distribution, leading to more accurate electronic properties.[30]
Experimental Protocol: ORCA Input File (properties.inp)
Execution: Run the calculation: orca properties.inp > properties.out
Caption: Quantum chemical calculation workflow.
Interpretation of Calculated Properties for Drug Discovery
The output from the property calculation provides a wealth of information that can guide drug design.[18][31]
Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.
-
HOMO Energy: Represents the ability to donate an electron.
-
LUMO Energy: Represents the ability to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical stability. A larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is invaluable for understanding intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen and fluorine atoms. These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as those around hydrogen atoms. These are sites prone to nucleophilic attack and can act as hydrogen bond donors.
Visualizing the MEP helps predict how the molecule might orient itself within the binding pocket of a target protein.[31]
Atomic Partial Charges
Calculations like Natural Bond Orbital (NBO) analysis provide partial charges for each atom. This quantifies the electron distribution and is crucial for parameterizing molecular mechanics force fields used in molecular dynamics simulations and for developing Quantitative Structure-Activity Relationship (QSAR) models.[31]
| Parameter | Hypothetical Calculated Value | Significance in Drug Discovery |
| Total Energy | -975.1234 Hartrees | Ground state electronic energy; used for comparing relative stabilities of isomers. |
| Dipole Moment | 3.45 Debye | Indicates overall polarity; influences solubility and membrane permeability. |
| HOMO Energy | -8.2 eV | Relates to ionization potential and susceptibility to oxidation. |
| LUMO Energy | -1.5 eV | Relates to electron affinity and susceptibility to reduction. |
| HOMO-LUMO Gap | 6.7 eV | Indicator of kinetic stability and chemical reactivity. |
Advanced Application: Predicting NMR Spectra
Quantum chemistry can accurately predict NMR chemical shifts, which is a powerful tool for structure verification and elucidation.[32][33] The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
Experimental Protocol: ORCA Input File (nmr.inp)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemxyne.com [chemxyne.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 12. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. riviste.fupress.net [riviste.fupress.net]
- 14. longdom.org [longdom.org]
- 15. fiveable.me [fiveable.me]
- 16. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 17. Q-Chem 4.3 Userâs Manual : Møller-Plesset Perturbation Theory [manual.q-chem.com]
- 18. dockdynamics.com [dockdynamics.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
- 21. ORCA - FACCTs [faccts.de]
- 22. ORCA | Ohio Supercomputer Center [osc.edu]
- 23. ORCA - ORCD Docs [orcd-docs.mit.edu]
- 24. hpc.hku.hk [hpc.hku.hk]
- 25. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]
- 26. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 27. ritme.com [ritme.com]
- 28. gaussian.com [gaussian.com]
- 29. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 30. Selection Method of Basis Set in Quantum Chemistry - CD ComputaBio [computabio.com]
- 31. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 32. mdpi.com [mdpi.com]
- 33. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Crystallography of Methyl 2-fluoro-4-(trifluoromethyl)benzoate Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms into drug candidates has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. The strategic placement of fluorine or fluorine-containing moieties, such as the trifluoromethyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Methyl 2-fluoro-4-(trifluoromethyl)benzoate and its derivatives are exemplary of a class of building blocks that are increasingly pivotal in the synthesis of novel therapeutics, particularly in the realms of anti-inflammatory and central nervous system agents.[2] Understanding the precise three-dimensional arrangement of these molecules in the solid state through crystallographic analysis is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide provides an in-depth technical overview of the crystallographic principles and practices relevant to this important class of compounds.
Synthesis and Crystallization: From Precursor to Single Crystal
The journey to elucidating the crystal structure of a this compound derivative begins with its synthesis and the subsequent growth of high-quality single crystals. The synthetic pathway typically involves the esterification of the parent 2-fluoro-4-(trifluoromethyl)benzoic acid.
Proposed Synthetic Protocol
A robust method for the synthesis of this compound is the Fischer-Speier esterification of the corresponding carboxylic acid. This reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Single Crystal Growth: The Art of Molecular Ordering
The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. Slow evaporation from a suitable solvent is a commonly employed and effective technique.
Experimental Protocol for Crystallization:
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent. Good starting points include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.
-
Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.
Crystallographic Analysis: Unveiling the Solid-State Architecture
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, a comprehensive understanding of its likely crystallographic features can be derived from the analysis of closely related structures.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters from published structures of analogous compounds. This data provides a predictive framework for the crystallography of this compound.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| 4-nitro-2-(trifluoromethyl)benzoic acid | P2₁/c | 13.789 | 5.099 | 13.582 | 109.28 | O-H···O, C-H···O, F···F |
| 2-(trifluoromethyl)benzoic acid | P2₁/c | 4.8816 | 20.6948 | 7.9697 | 109.544 | O-H···O dimers, C-H···O, C-H···F |
| 2-fluoro-4-(methoxycarbonyl)benzoic acid | P-1 | 7.536 | 7.591 | 8.523 | 99.48 | O-H···O dimers, C-H···F, C-H···O |
Data sourced from publicly available crystallographic reports.
Anticipated Molecular Conformation and Packing
Based on the analysis of related structures, the following features are anticipated for the crystal structure of this compound:
-
Planarity: The benzene ring is expected to be planar. The ester group may be slightly twisted out of the plane of the aromatic ring due to steric hindrance from the ortho-fluoro substituent.
-
Intermolecular Interactions: The crystal packing will likely be dominated by a network of weak intermolecular interactions. Given the presence of the fluorine and trifluoromethyl substituents, C-H···F and C-H···O hydrogen bonds are expected to be significant contributors to the overall crystal stability.[3][4] F···F contacts and π-π stacking interactions between the aromatic rings may also play a role in the supramolecular assembly. The trifluoromethyl group, with its high electron density on the fluorine atoms, is a potent hydrogen bond acceptor.
Sources
- 1. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Short C–H⋯F interactions involving the 2,5-difluorobenzene group: understanding the role of fluorine in aggregation and complex C–F/C–H disorder in a 2 × 6 isomer grid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Methyl 2-fluoro-4-(trifluoromethyl)benzoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of methyl 2-fluoro-4-(trifluoromethyl)benzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for successful synthesis, formulation, and biological application. This document will delve into the theoretical principles governing its solubility, provide a framework for predicting its behavior in various organic solvents, and offer a detailed, field-proven protocol for the experimental determination of its solubility.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS Number 220162-64-1) is a fluorinated aromatic compound with a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol .[1] Its structure is of significant interest in medicinal chemistry and agrochemical design. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring can enhance metabolic stability, bioavailability, and lipophilicity of drug candidates.[1] This compound serves as a crucial building block in the synthesis of novel anti-inflammatory agents, central nervous system drugs, and potent herbicides and pesticides.[1]
The solubility of this compound in organic solvents is a critical parameter that influences every stage of its application, from reaction kinetics in synthesis to the formulation of the final product. A thorough understanding of its solubility profile allows for the rational selection of solvents for:
-
Chemical Synthesis: Ensuring reactants are in the same phase for optimal reaction rates and yields.
-
Purification: Selecting appropriate solvents for crystallization and chromatographic separation.
-
Formulation: Developing stable and effective formulations for drug delivery or agrochemical application.
-
Structure-Activity Relationship (SAR) Studies: Correlating physicochemical properties like solubility with biological activity.
Theoretical Framework for Solubility Prediction
The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For organic molecules, these forces can be categorized as dispersion forces, polar interactions, and hydrogen bonding. A powerful tool for quantifying these interactions and predicting solubility is the Hansen Solubility Parameters (HSP) framework.[2][3][4]
Hansen Solubility Parameters dissect the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be characterized by a unique set of these three parameters. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller distance indicates a higher likelihood of dissolution.[3]
Predicted Solubility Profile of this compound
Based on its molecular structure, we can make educated predictions about the solubility of this compound in a range of common organic solvents.
Molecular Structure Analysis:
-
Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in nonpolar solvents.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, promoting solubility in polar solvents.
-
Fluorine Atom (-F): The fluorine atom is highly electronegative, introducing polarity.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases lipophilicity, which can enhance solubility in nonpolar solvents.
Predicted Solubility:
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to Good | The aromatic ring and the lipophilic trifluoromethyl group will promote interaction with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Good to Excellent | The polar ester and fluorine functionalities will interact favorably with the polar nature of these solvents. |
| Polar Protic | Ethanol, Methanol | Moderate | The ester group can accept hydrogen bonds from these solvents, but the overall nonpolar character of the molecule may limit high solubility. |
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in an organic solvent. This method relies on creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, dichloromethane, ethanol, methanol)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of the Solid-Solvent Mixture:
-
Accurately weigh an excess amount of this compound into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.
-
Add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath. It is crucial to maintain a constant temperature as solubility is temperature-dependent.
-
Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to remove any undissolved solid particles, which would lead to erroneously high solubility values.
-
Accurately dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
S = (C × DF) / V
Where:
-
C = Concentration of the diluted sample determined from the calibration curve (e.g., in mg/mL)
-
DF = Dilution factor
-
V = Volume of the solvent used for dilution (if applicable, otherwise DF accounts for the entire dilution)
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison and interpretation.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | 25 | Experimental Data | Calculated Data |
| Toluene | 25 | Experimental Data | Calculated Data |
| Dichloromethane | 25 | Experimental Data | Calculated Data |
| Ethyl Acetate | 25 | Experimental Data | Calculated Data |
| Acetone | 25 | Experimental Data | Calculated Data |
| Ethanol | 25 | Experimental Data | Calculated Data |
| Methanol | 25 | Experimental Data | Calculated Data |
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific experimental data is not widely published, a strong theoretical framework based on molecular structure and Hansen Solubility Parameters allows for reasoned predictions of its solubility behavior. Furthermore, the detailed, step-by-step experimental protocol provided herein empowers researchers to accurately and reliably determine the solubility of this important compound in their laboratories. A thorough understanding and experimental determination of its solubility are critical for the successful application of this compound in the development of new pharmaceuticals and agrochemicals.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd. Retrieved from [Link]
-
Hansen Solubility Parameters. (2023). In Wikipedia. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Jouyban, A. (2010).
Sources
A Technical Guide to the Theoretical Properties of Fluorinated Benzoic Acid Esters: A Molecular-Level Insight for Drug Discovery
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the substitution of hydrogen with fluorine is a preeminent strategy for optimizing the pharmacological profile of therapeutic candidates. The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—collectively empower chemists to fine-tune a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Among the myriad of fluorinated scaffolds, fluorinated benzoic acid esters represent a particularly valuable and versatile class of building blocks.
This in-depth technical guide provides a comprehensive exploration of the theoretical properties of fluorinated benzoic acid esters. Moving beyond a mere catalog of data, this document elucidates the underlying quantum mechanical principles that govern how the position of fluorine substitution—ortho, meta, or para—profoundly influences the molecule's electronic structure, conformational behavior, and ultimately, its potential as a drug candidate. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative references to inform rational drug design.
Part 1: The Electronic Influence of Aromatic Fluorination
The introduction of a fluorine atom onto the benzene ring of a benzoic acid ester creates a fascinating interplay of electronic effects that are fundamental to its chemical behavior. Fluorine's high electronegativity results in a strong inductive electron-withdrawing effect (-I effect) through the sigma bond network. This effect polarizes the C-F bond and reduces electron density in the aromatic ring.[2][3] However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated into the aromatic π-system, creating a resonance or mesomeric effect (+M effect).[4] This duality is the cornerstone of understanding the nuanced properties of these compounds.
The net electronic effect of fluorine is a balance between these opposing forces. While the inductive effect generally dominates, making the ring electron-deficient overall, the resonance effect directs the distribution of this electron density, particularly influencing the ortho and para positions.[5]
Diagram 1: Electronic Effects of Fluorine on the Benzoic Acid Ester Ring
Caption: Interplay of inductive and resonance effects of fluorine on the ester ring.
Part 2: Conformational Isomerism and Rotational Barriers
The spatial arrangement of the ester group relative to the fluorinated aromatic ring is a critical determinant of a molecule's shape and its ability to interact with a biological target. Conformational analysis, primarily through computational methods like Density Functional Theory (DFT), reveals the energetic landscape of these molecules.[6][7] The two primary rotational degrees of freedom are around the exocyclic C(ring)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond.
For ortho-substituted fluorobenzoic acid esters, steric and electronic interactions between the fluorine atom and the ester group lead to a more complex conformational landscape compared to their meta and para counterparts. In 2-fluorobenzoic acid, for instance, four distinct conformers have been identified, arising from different orientations of the carboxylic group.[6] One of the higher-energy trans conformers is notably stabilized by an intramolecular O-H···F hydrogen bond.[6] While the ester lacks this specific hydrogen bond donor, analogous through-space electrostatic interactions between the ortho-fluorine and the carbonyl oxygen or ester alkyl group can be expected to influence conformational preferences.
Table 1: Calculated Rotational Barriers for 2-Fluorobenzoic Acid Conformers
| Transition | Barrier (kJ·mol⁻¹) | Description |
| cis-I ↔ cis-II | 13.9 | Rotation of the carboxylic group around the C-C bond. |
| cis-I → trans-I | 32.2 | Rotation around the C-O bond. |
| cis-II → trans-II | 21.6 | Rotation around the C-O bond, lower barrier due to pre-orientation. |
| trans-II → cis-II | 40.4 | Decay of the H-bonded trans conformer, a high barrier.[6] |
| Data sourced from B3LYP/6-311++G(d,p) calculations for 2-fluorobenzoic acid, which provides a model for the analogous ester system.[6] |
Diagram 2: Computational Workflow for Conformational Analysis
Caption: A typical DFT workflow for determining conformer stability and barriers.
Part 3: Impact on Physicochemical Properties and Reactivity
The electronic and conformational properties dictated by fluorine substitution directly translate into measurable differences in physicochemical characteristics that are paramount for drug development.
Lipophilicity (logP/logD)
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter for membrane permeability and overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[6] Fluorination generally increases lipophilicity, but this effect is not always linear or predictable. The introduction of fluorine can increase the hydrophobic surface area of a molecule. However, the strong C-F dipole can also increase the overall polarity of the molecule, which can have an opposing effect on lipophilicity. The specific impact depends on the fluorination pattern and the molecular context.
Table 2: Comparative Physicochemical Properties of Methyl Fluorobenzoate Isomers
| Property | Methyl 2-Fluorobenzoate | Methyl 3-Fluorobenzoate | Methyl 4-Fluorobenzoate | Methyl Benzoate (Ref.) |
| CAS Number | 394-35-4[8] | 455-68-5 | 403-33-8[9] | 93-58-3[10] |
| Molecular Weight | 154.14[8] | 154.14 | 154.14[9] | 136.15[10] |
| Boiling Point | 109-110 °C / 35 mmHg[8] | 190-192 °C / 760 mmHg | 90-92 °C / 20 mmHg[9] | 199.6 °C[10] |
| Density (g/mL) | 1.21 at 25 °C[8] | 1.198 at 25 °C | 1.192 at 25 °C[9] | 1.0837 at 25 °C[10] |
| Refractive Index | n20/D 1.502[8] | n20/D 1.498 | n20/D 1.494[9] | n20/D 1.5164[10] |
Chemical Reactivity: Ester Hydrolysis
The susceptibility of the ester functional group to hydrolysis is a key factor in determining a drug's stability and prodrug potential. The rate of hydrolysis is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups, such as fluorine, make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or esterase enzymes.[4] Therefore, fluorinated benzoic acid esters are generally expected to undergo hydrolysis more readily than their non-fluorinated counterparts. The magnitude of this effect will vary with the position of the fluorine atom, correlating with its ability to withdraw electron density from the ester moiety.
Part 4: Experimental and Computational Protocols
Validating the theoretical properties of fluorinated benzoic acid esters requires a combination of computational modeling and experimental characterization.
Protocol 1: Computational Prediction of Electronic Properties using DFT
Objective: To calculate the ground state electronic properties, including atomic charges and molecular electrostatic potential (MEP), for the ortho, meta, and para isomers of methyl fluorobenzoate.
Methodology:
-
Structure Building: Construct the 3D structures of methyl 2-fluorobenzoate, methyl 3-fluorobenzoate, and methyl 4-fluorobenzoate using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[6] This step finds the lowest energy conformation of the molecule.
-
Property Calculation: Following optimization, perform a single-point energy calculation to determine the electronic properties. Request the calculation of Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the electron distribution.
-
MEP Surface Generation: Calculate the molecular electrostatic potential (MEP) and map it onto the electron density surface. This provides a visual representation of the electrophilic and nucleophilic regions of the molecule.[1]
-
Data Analysis: Compare the calculated atomic charges on the ring carbons and the carbonyl carbon across the three isomers. Analyze the MEP maps to identify regions of negative potential (nucleophilic, e.g., carbonyl oxygen) and positive potential (electrophilic, e.g., hydrogens and carbonyl carbon).
Protocol 2: Experimental Determination of Hydrolytic Stability
Objective: To compare the rate of alkaline-mediated hydrolysis for the ortho, meta, and para isomers of methyl fluorobenzoate.
Methodology:
-
Solution Preparation: Prepare stock solutions of each methyl fluorobenzoate isomer in an organic solvent miscible with water (e.g., acetonitrile). Prepare an aqueous solution of a base, such as sodium hydroxide, of known concentration.
-
Reaction Setup: In a temperature-controlled vessel (e.g., 37°C water bath), combine the aqueous base solution and a small volume of the ester stock solution to initiate hydrolysis. The concentration of the base should be in large excess to ensure pseudo-first-order kinetics.[4]
-
Time-Course Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in each aliquot by neutralizing the base with a stoichiometric amount of acid (e.g., HCl).
-
HPLC Analysis: Analyze the concentration of the remaining ester in each quenched aliquot using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Kinetic Analysis: Plot the natural logarithm of the ester concentration versus time for each isomer. The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated as t½ = 0.693 / k.[4]
-
Comparison: Compare the calculated rate constants and half-lives to determine the relative hydrolytic stability of the three isomers.
Diagram 3: Integrated Approach for Characterizing Fluorinated Esters
Caption: Synergy between theoretical and experimental methods in drug design.
Conclusion
The theoretical properties of fluorinated benzoic acid esters are a direct consequence of the powerful and nuanced electronic effects of the fluorine atom. By leveraging modern computational chemistry, we can predict with high accuracy how the position of fluorination will modulate a molecule's conformation, electronic landscape, and key physicochemical properties. This predictive power, when validated by targeted experimental work, provides an invaluable toolkit for the medicinal chemist. Understanding the principles outlined in this guide enables a more rational, hypothesis-driven approach to drug design, accelerating the optimization of lead compounds by intelligently harnessing the unique properties of fluorine.
References
-
Melandri, S., et al. (2019). NON-COVALENT INTERACTIONS IN COMPLEXES OF FLUORINATED AROMATIC RINGS INVESTIGATED BY ROTATIONAL SPECTROSCOPY. IDEALS. Available at: [Link]
-
University of Massachusetts Amherst. Nitration of Methyl Benzoate. An Experimental and Computational Investigation. UMass Amherst ScholarWorks. Available at: [Link]
-
Zhou, P., et al. (2014). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. Available at: [Link]
-
Melandri, S., et al. (2018). Tuning of non-covalent interactions in molecular complexes of fluorinated aromatic compounds. IDEALS. Available at: [Link]
-
Liu, S. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. ResearchGate. Available at: [Link]
-
Borba, A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]
-
Alle, M., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Available at: [Link]
-
Jäckel, C., et al. (2019). A. Dependence of the lipophilicity (logP) on the number of fluorine.... ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (2021). Ortho, Para, Meta - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Wikipedia. Available at: [Link]
-
de Oliveira, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]
-
Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Scirp.org. Available at: [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]
-
National Academy of Sciences of Ukraine. (2023). SYNTHESIS OF FLUORINE-CONTAINING 2-METHOXYPROPANOIC AND BENZOIC ACIDS THIOESTERS. National Academy of Sciences of Ukraine. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link]
-
Lin, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]
-
Szymański, W., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
-
Rittner, R., et al. (2013). Conformational analysis and intramolecular interactions in aminofluorobenzoic acids. PubMed. Available at: [Link]
-
University of Oxford. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology. Available at: [Link]
-
ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives.... ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. ResearchGate. Available at: [Link]
-
Weizmann Institute of Science. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Nature Communications. Available at: [Link]
-
Anglada, J. M., et al. (2020). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
LibreTexts. (n.d.). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Chegg. (2022). Solved The m - and p-substituted methyl benzoates listed in. Chegg.com. Available at: [Link]
-
Chalmers University of Technology. (n.d.). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. research.chalmers.se. Available at: [Link]
-
ResearchGate. (2015). *Design, synthesis and mesomorphic properties of chiral benzoates and fluorobenzoates with direct SmC A -Iso phase transition. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed. Available at: [Link]
-
PubMed. (n.d.). NMR spectra of fluorinated carbohydrates. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Available at: [Link]
-
IOPscience. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
- CoLab. (2025). Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. CoLab.
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
SciSpace. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. SciSpace. Available at: [Link]
-
SciELO South Africa. (n.d.). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Methyl 4-fluorobenzoate 98 403-33-8 [sigmaaldrich.com]
- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 10. Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Trifluoromethylbenzoates
This guide provides a comprehensive overview of the discovery, synthesis, and historical development of trifluoromethylbenzoates. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles and experimental methodologies that have shaped our understanding and application of these crucial compounds.
Foreword: The Trifluoromethyl Group - A Game Changer in Molecular Design
The introduction of the trifluoromethyl (-CF3) group into organic molecules has been a transformative event in medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Its unique electronic properties, including high electronegativity and metabolic stability, can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[3][4] Trifluoromethylbenzoates, as key intermediates and molecular scaffolds, have been central to this revolution, enabling the synthesis of a vast array of functionalized aromatic compounds. This guide traces the scientific journey of these molecules, from their challenging beginnings to the sophisticated synthetic strategies available today.
The Dawn of Aromatic Trifluoromethylation: Early Discoveries and Hurdles
The story of trifluoromethylbenzoates is intrinsically linked to the broader history of aromatic trifluoromethylation. The first forays into this field were fraught with challenges due to the extreme reactivity of fluorine and the lack of selective fluorinating agents.
The Swarts Reaction: A Harsh but Groundbreaking First Step
The earliest practical method for introducing a trifluoromethyl group onto an aromatic ring was an indirect one, relying on the halogen exchange (Halex) reaction. In 1892, Frédéric Swarts developed a method to replace chlorine or bromine atoms with fluorine using metal fluorides.[1][5][6] For the synthesis of benzotrifluorides, this involved the exhaustive chlorination of a methylarene to a trichloromethylarene, followed by treatment with antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅).[1][7]
This process, known as the Swarts reaction, was a landmark achievement but suffered from significant drawbacks.[7][8] The harsh reaction conditions, including high temperatures and the use of corrosive and toxic reagents, were incompatible with many functional groups, limiting the substrate scope.[8] Furthermore, the reaction is not atom-economical and generates substantial amounts of hazardous waste.[7] Despite these limitations, the Swarts reaction remains a cornerstone of industrial-scale production of some simple trifluoromethylaromatics due to the low cost of the starting materials.[7]
Experimental Protocol: Classical Swarts Reaction for Benzotrifluoride Synthesis
WARNING: This reaction involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 1: Chlorination. Benzal chloride is exhaustively chlorinated using a radical initiator to yield benzotrichloride.
-
Step 2: Fluorination. In a suitable reactor, benzotrichloride is reacted with antimony trifluoride (SbF₃). A catalytic amount of antimony pentachloride (SbCl₅) is often added to facilitate the reaction.
-
Step 3: Heating. The reaction mixture is heated to initiate the halogen exchange process.
-
Step 4: Distillation. The resulting benzotrifluoride is isolated by distillation from the reaction mixture.
The Evolution of Trifluoromethylating Agents: Expanding the Synthetic Toolkit
The limitations of the Swarts reaction spurred the development of a diverse array of trifluoromethylating agents, broadly categorized as nucleophilic, electrophilic, and radical sources of the -CF3 group.
Nucleophilic Trifluoromethylation: The Power of "CF₃⁻"
The concept of a trifluoromethyl anion (CF₃⁻) synthon was a significant advancement. One of the most widely used reagents in this class is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[7] Introduced in 1984, TMSCF₃, in the presence of a fluoride source, can deliver a nucleophilic CF₃ group to a variety of electrophiles.[7]
For the synthesis of trifluoromethylbenzoates, a key approach involves the copper-mediated trifluoromethylation of aryl halides. The first example of a copper-promoted perfluoroalkylation of aromatic halides was reported in a patent in 1968.[9] This was later expanded upon with the use of trifluoromethyl copper(I) reagents, often generated in situ from CF₃I and copper powder.[1]
Table 1: Comparison of Early Nucleophilic Trifluoromethylation Methods
| Method | Trifluoromethyl Source | Typical Substrate | Conditions | Advantages | Disadvantages |
| McLoughlin-Thrower | CF₃I / Cu powder | Iodobenzene | DMF, 150 °C | Direct trifluoromethylation | High temperature, stoichiometric copper |
| Matsui's Method | Sodium trifluoroacetate / CuI | Aromatic halide | High temperature | Inexpensive CF₃ source | High temperature, decarboxylation required |
| Ruppert-Prakash | TMSCF₃ / Fluoride source | Aryl halides (with catalyst) | Milder conditions | Versatile, milder conditions | Stoichiometric silicon waste |
dot
Caption: Generalized workflow for nucleophilic trifluoromethylation.
Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon
The development of reagents capable of delivering an electrophilic trifluoromethyl group ("CF₃⁺") was a major breakthrough. In 1984, Yagupolskii and co-workers reported the first such reagent, a diaryl(trifluoromethyl)sulfonium salt.[10] However, the most widely used electrophilic trifluoromethylating agents are the hypervalent iodine(III)-CF₃ reagents, developed by Togni and co-workers in 2006, and the S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents).[1][10] These reagents are shelf-stable and react with a wide range of nucleophiles under relatively mild conditions.[10]
dot
Caption: Electrophilic trifluoromethylating agents.
Modern Synthetic Strategies: The Rise of Catalysis
The late 20th and early 21st centuries have witnessed a paradigm shift towards catalytic methods for the synthesis of trifluoromethylbenzoates and their derivatives. These approaches offer improved efficiency, milder reaction conditions, and greater functional group tolerance.
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis has become a mainstay for the trifluoromethylation of aromatic compounds.[9] Significant progress has been made in the copper-catalyzed trifluoromethylation of aryl halides and arylboronic acids.[9][11][12] These reactions often employ a copper(I) catalyst and a suitable trifluoromethyl source. The development of ligands that stabilize the copper catalyst and facilitate the key steps of oxidative addition and reductive elimination has been crucial to the success of these methods. More recently, protocols utilizing inexpensive and readily available trifluoroacetates as the trifluoromethyl source have been developed, enhancing the economic and ecological viability of these transformations.[12]
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
-
Step 1: Reaction Setup. To an oven-dried reaction vessel is added the aryl iodide, a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a trifluoromethyl source (e.g., potassium trifluoroacetate).
-
Step 2: Solvent Addition. Anhydrous solvent (e.g., DMF or NMP) is added, and the vessel is sealed.
-
Step 3: Heating and Stirring. The reaction mixture is heated to the desired temperature (typically 100-160 °C) and stirred for the specified time.
-
Step 4: Workup and Purification. After cooling, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography.
Photoredox Catalysis: A Mild and Green Approach
Photoredox catalysis has emerged as a powerful tool for the formation of C-CF₃ bonds under exceptionally mild conditions.[13][14][15] This strategy utilizes a photocatalyst, such as a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light.[15] This allows for the generation of trifluoromethyl radicals from various precursors under neutral conditions at room temperature.[13][16] These radicals can then engage in reactions with aromatic substrates to afford the desired trifluoromethylated products. The direct C-H trifluoromethylation of arenes using trifluoroacetic acid as the trifluoromethyl source has been achieved using this approach, representing a highly atom-economical and environmentally friendly method.[16]
dot
Caption: Simplified mechanism of photoredox-catalyzed trifluoromethylation.
Synthesis of Trifluoromethylbenzoic Acids
Trifluoromethylbenzoic acids are valuable building blocks in organic synthesis. Several methods have been developed for their preparation.
-
Oxidation of Trifluoromethyl Toluenes: A straightforward method involves the oxidation of the corresponding trifluoromethyl toluene. However, the electron-withdrawing nature of the -CF3 group can make this oxidation challenging.
-
Halogen-Metal Exchange and Carboxylation: Aryl halides bearing a trifluoromethyl group can undergo halogen-metal exchange followed by carboxylation with carbon dioxide to yield the desired benzoic acid.[17]
-
Hydrolysis of Trichloromethyl Groups: In a process analogous to the Swarts reaction, a trichloromethyl group can be hydrolyzed to a carboxylic acid. For example, 3-(trichloromethyl)benzotrifluoride can be hydrolyzed to 3-(trifluoromethyl)benzoic acid.[18]
-
From Methyl Benzoic Acids: A multi-step synthesis can be employed starting from the corresponding methyl benzoic acid. This involves converting the carboxylic acid to an acyl chloride, followed by chlorination of the methyl group, fluorination, and subsequent hydrolysis.[19]
Table 2: Selected Synthetic Routes to Trifluoromethylbenzoic Acids
| Starting Material | Key Transformations | Product Isomer | Reference |
| m-Xylene | Chlorination, Fluorination, Hydrolysis | 3-(Trifluoromethyl)benzoic acid | [18] |
| 1,3-Bis(trifluoromethyl)benzene | Bromination, Grignard formation, Carboxylation | 3,5-Bis(trifluoromethyl)benzoic acid | [17] |
| p-Toluic acid | Acylation, Chlorination, Fluorination, Hydrolysis | 4-(Trifluoromethyl)benzoic acid | [19] |
| p-Trifluoromethylbenzaldehyde | Oxidation | 4-(Trifluoromethyl)benzoic acid | [20] |
Conclusion and Future Outlook
The journey of trifluoromethylbenzoates from laboratory curiosities to indispensable tools in modern chemistry is a testament to the ingenuity and perseverance of synthetic chemists. From the harsh conditions of the Swarts reaction to the mild and elegant strategies of photoredox catalysis, the methods for their synthesis have evolved dramatically. As our understanding of fluorine chemistry deepens and the demand for sophisticated fluorinated molecules grows, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of trifluoromethylbenzoates and their derivatives, further expanding their impact on science and technology.
References
-
Grushin, V. V. (2010). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 110(9), 5764-5834. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
A chronological evolution of trifluoromethylating agent. [Link]
-
Li, Y., & Wu, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 154-185. [Link]
-
Trifluoromethylation - Wikipedia. [Link]
-
Becica, J., et al. (2020). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 11, 4363. [Link]
-
Siddiqa, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Yasu, Y., Koike, T., & Akita, M. (2017). Principles and Applications of Photoredox Catalysis: Trifluoromethylation and Beyond. Journal of Synthetic Organic Chemistry, Japan, 75(2), 118-129. [Link]
- Preparation method of 2-trifluoromethyl benzoic acid.
-
Define the Swarts reaction. - Examples & Equation | CK-12 Foundation. [Link]
-
Knauber, T., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry, 76(4), 1319-1323. [Link]
-
Schareina, T., et al. (2011). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. Chemistry - A European Journal, 17(36), 10098-10107. [Link]
- Process of preparing 3-trifluoromethyl benzoic acid.
-
Swarts fluorination - Wikipedia. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6823-6827. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Angewandte Chemie International Edition, 50(28), 6422-6425. [Link]
-
Leroux, F. R., et al. (2012). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Future Medicinal Chemistry, 4(12), 1545-1573. [Link]
-
Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6823-6827. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877. [Link]
-
He, Z., et al. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Organic Letters, 22(17), 6867-6871. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ck12.org [ck12.org]
- 6. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 18. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 19. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 20. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
The Strategic Utility of Methyl 2-fluoro-4-(trifluoromethyl)benzoate in Complex Molecule Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing building blocks is a cornerstone of molecular design. Among these, Methyl 2-fluoro-4-(trifluoromethyl)benzoate has emerged as a highly valuable, albeit specialized, intermediate. Its unique substitution pattern—a trifluoromethyl group imparting lipophilicity and metabolic stability, a fluorine atom modulating electronic properties and potential metabolic pathways, and a methyl ester providing a versatile handle for further elaboration—renders it a powerful tool for accessing complex and biologically active molecules. This guide provides an in-depth perspective on the application of this building block, complete with technical insights and detailed protocols for its utilization.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is critical for its effective use. This compound is a stable compound under standard laboratory conditions, facilitating its handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 220162-64-1 | Chem-Impex |
| Molecular Formula | C₉H₆F₄O₂ | Chem-Impex |
| Molecular Weight | 222.14 g/mol | Chem-Impex |
| Appearance | Colorless to pale yellow liquid | Commercially available data |
| Boiling Point | Not explicitly reported, estimated to be >200 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General knowledge of similar compounds |
Predicted Spectroscopic Data:
-
¹H NMR: Resonances in the aromatic region (δ 7.0-8.0 ppm) would exhibit complex splitting patterns due to ¹H-¹⁹F and ¹H-¹H coupling. The methyl ester would present as a singlet around δ 3.9 ppm.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the ester carbonyl, and the methyl group. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Two distinct resonances would be observed: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group, likely as a quartet.
The Synthetic Rationale: Why Choose This Building Block?
The strategic advantage of employing this compound lies in the synergistic effects of its substituents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability and membrane permeability of drug candidates. The ortho-fluoro substituent can influence the conformation of the molecule and modulate the pKa of the parent benzoic acid, which can be crucial for biological activity and pharmacokinetic properties. The methyl ester provides a robust and versatile functional group for a variety of chemical transformations.
Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules
A primary and highly effective application of this compound is in the synthesis of amides. These reactions are fundamental in the construction of a vast array of pharmaceuticals and agrochemicals. The ester can be readily converted to the corresponding amide by direct aminolysis or through a two-step hydrolysis-amidation sequence.
Illustrative Synthetic Workflow
The following diagram outlines a typical workflow for the utilization of this compound in the synthesis of a target amide.
Caption: Synthetic workflow for amide synthesis.
Detailed Protocol: Synthesis of 2-Fluoro-N-substituted-4-(trifluoromethyl)benzamide
This protocol details a representative two-step procedure for the conversion of this compound to a target N-substituted amide. This method is adapted from standard procedures for the synthesis of amides from methyl esters and is applicable to a wide range of primary and secondary amines.
Part A: Hydrolysis of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-fluoro-4-(trifluoromethyl)benzoic acid as a solid.
Expected Outcome: The carboxylic acid is typically obtained in high yield (>90%) and purity.
Part B: Amide Coupling
Objective: To couple the carboxylic acid with a primary or secondary amine to form the desired amide.
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzoic acid (from Part A)
-
Oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Desired amine (primary or secondary)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of 2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting acid chloride can be used directly in the next step.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and Et₃N (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-substituted amide.
Table 2: Representative Reaction Conditions and Yields for Amide Formation
| Amine | Coupling Reagents | Solvent | Temperature | Time | Yield |
| Aniline | (COCl)₂, Et₃N | DCM | 0 °C to RT | 2 h | ~85% |
| Benzylamine | (COCl)₂, Et₃N | DCM | 0 °C to RT | 2 h | ~90% |
| Morpholine | (COCl)₂, Et₃N | DCM | 0 °C to RT | 2 h | ~88% |
(Yields are estimated based on typical amide coupling reactions and may vary depending on the specific amine and reaction scale.)
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a strategically important building block for the synthesis of complex, fluorine-containing molecules. Its unique electronic and steric properties, combined with the versatility of the methyl ester functionality, make it a valuable tool for researchers in drug discovery and materials science. The protocols provided herein offer a robust starting point for the effective utilization of this compound in the synthesis of novel amides and other derivatives.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials. Within this chemical space, molecules incorporating fluorine atoms and trifluoromethyl (CF₃) groups have garnered significant attention. The unique electronic properties of these substituents—such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity and pKa—make them invaluable for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a key building block in this arena, offering a synthetically versatile scaffold for the creation of complex molecular architectures. The electron-withdrawing nature of both the ortho-fluoro and para-trifluoromethyl substituents presents a distinct challenge for carbon-carbon bond formation, necessitating carefully optimized reaction conditions.
This comprehensive guide provides detailed application notes and robust protocols for the successful Suzuki-Miyaura cross-coupling of this compound with a range of aryl- and heteroarylboronic acids. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but also the underlying chemical principles and rationale that ensure reproducible and high-yielding transformations.
Mechanistic Insights: Navigating the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle.[2][3][4][5] Understanding this mechanism is paramount for troubleshooting and optimizing reactions, especially with challenging substrates like this compound. The primary steps are:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (or in this case, an activated aryl fluoride, though more challenging) to a palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides and fluorides.[6] The electron-deficient nature of the aromatic ring in this compound can, in principle, facilitate this step.
-
Transmetalation: Following oxidative addition, a transmetalation event occurs where the organic moiety from the organoboron species (activated by a base) is transferred to the palladium(II) center, displacing the halide. The choice of base is critical here, as it forms a more nucleophilic boronate species, thereby accelerating the rate of transmetalation.
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[2][4][5]
The Challenge of Electron-Deficient Substrates
The target substrate, this compound, is highly electron-deficient. While this can favor the initial oxidative addition step, it can also lead to challenges. For instance, the resulting biaryl product will also be electron-poor, which can sometimes retard the final reductive elimination step. Therefore, the selection of an appropriate ligand is crucial to modulate the electronic and steric environment around the palladium center to facilitate all steps of the catalytic cycle efficiently.
Visualizing the Process: Catalytic Cycle and Workflow
To provide a clearer understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Optimized Reaction Parameters: A Tabulated Guide
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of reaction parameters. The following tables provide a summary of recommended conditions based on literature precedents for structurally analogous electron-deficient aryl halides.
Table 1: Recommended Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Rationale & Comments |
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | A highly effective and general ligand for challenging couplings. Its steric bulk and electron-rich nature promote oxidative addition and reductive elimination. |
| Pd₂(dba)₃ (1-3%) | XPhos (2-6%) | Similar to SPhos, XPhos is a bulky, electron-rich biaryl phosphine ligand that is excellent for coupling of aryl chlorides and other challenging substrates. |
| Pd(PPh₃)₄ (3-5%) | - | A classic, air-stable catalyst. While less reactive than systems with bulky biaryl phosphine ligands, it can be effective, especially with more reactive boronic acids. |
| Pd(dppf)Cl₂ (2-5%) | - | This catalyst incorporates a bidentate phosphine ligand and is often effective in a variety of cross-coupling reactions. |
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent System | Rationale & Comments |
| K₂CO₃ (2-3 equiv) | 1,4-Dioxane / H₂O (4:1 to 10:1) | A common and effective base. The aqueous dioxane system provides good solubility for both organic and inorganic reagents. |
| K₃PO₄ (2-3 equiv) | Toluene / H₂O (10:1) | A stronger base than carbonates, often used for less reactive coupling partners. Can be particularly effective with hindered substrates. |
| Cs₂CO₃ (2-3 equiv) | THF / H₂O (10:1) | A highly effective base, often providing superior results in difficult couplings due to its high solubility in organic solvents. |
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Researchers should note that optimization may be necessary for specific boronic acids.
Protocol 1: General Coupling with Arylboronic Acids using Pd(OAc)₂ and SPhos
This protocol is recommended as a first-line approach for a broad range of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 111 mg), the arylboronic acid (e.g., 0.6 mmol), and K₂CO₃ (1.0 mmol, 138 mg).
-
In a separate vial, weigh and add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Coupling of Challenging or Sterically Hindered Substrates using Pd₂(dba)₃ and XPhos
This protocol is recommended for less reactive boronic acids or when Protocol 1 gives suboptimal results.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 111 mg), the arylboronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol, 318 mg).
-
Add Pd₂(dba)₃ (0.0075 mmol, 6.9 mg) and XPhos (0.015 mmol, 7.1 mg).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or increasing the catalyst/ligand loading. Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a less aqueous solvent system or a milder base like KF might mitigate this issue.
-
Homocoupling: Formation of boronic acid homodimers can occur. This is often minimized by using the optimized catalyst and ligand systems described above.
-
Hydrolysis of the Ester: Under strongly basic conditions and prolonged heating, hydrolysis of the methyl ester to the corresponding carboxylic acid may occur. If this is a significant issue, consider using a weaker base or shorter reaction times.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of highly valuable fluorinated biaryl compounds. The electron-deficient nature of this substrate requires the use of robust catalytic systems, typically employing bulky, electron-rich phosphine ligands. The protocols and data presented in this guide provide a solid foundation for researchers in drug discovery and materials science to successfully utilize this versatile building block in their synthetic endeavors. Careful attention to the choice of catalyst, ligand, base, and solvent, as well as rigorous adherence to anaerobic reaction conditions, will ensure high yields and purity of the desired products.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Buy 2-Fluoro-4'-methyl-1,1'-biphenyl (EVT-3416752) | 72093-41-5 [evitachem.com]
- 2. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
The Strategic Utility of Methyl 2-fluoro-4-(trifluoromethyl)benzoate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the repertoire of fluorinated building blocks available to medicinal chemists, Methyl 2-fluoro-4-(trifluoromethyl)benzoate has emerged as a particularly valuable synthon. Its distinct substitution pattern offers a confluence of electronic and steric features that can be strategically exploited in the design of novel therapeutics, particularly in the realms of anti-inflammatory and central nervous system (CNS) agents.[1]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.
The Power of Trifluoromethyl and Fluoro Substituents
The presence of both a trifluoromethyl (-CF3) group and a fluorine atom on the benzoate ring of this compound is not coincidental; it is a deliberate design element that endows this molecule with several advantageous properties. The trifluoromethyl group is a potent electron-withdrawing group, which can significantly impact the acidity of adjacent functionalities and the reactivity of the aromatic ring.[2] Furthermore, the -CF3 group is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism.[3] This increased stability can lead to a longer in-vivo half-life and improved bioavailability.
The fluorine atom at the 2-position introduces further electronic modulation and can influence the conformational preferences of the molecule. This can be critical for optimizing interactions with biological targets. The combination of these two fluorine-containing substituents on the aromatic ring makes this compound a key intermediate for creating complex molecules with tailored properties for medicinal chemistry applications.[1]
Core Applications in Drug Discovery
This compound serves as a versatile precursor for a variety of bioactive molecules. Its primary utility lies in its ability to introduce the 2-fluoro-4-(trifluoromethyl)phenyl moiety into larger, more complex structures. This is typically achieved through two main synthetic pathways:
-
Saponification followed by Amide Coupling: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid. This acid can then be coupled with a wide range of amines to form amides, a common functional group in many drug molecules.
-
Direct Aminolysis: In some cases, the methyl ester can be directly reacted with an amine to form the corresponding amide, although this often requires more forcing conditions than the acid coupling route.
These transformations are fundamental in building larger, more complex organic structures, making this compound a cornerstone for many synthetic pathways.[4] The resulting 2-fluoro-4-(trifluoromethyl)benzamides are found in a variety of compounds being investigated for their therapeutic potential.
Experimental Protocols
The following protocols are provided as a guide for the common transformations of this compound. Researchers should always conduct their own optimization and safety assessments.
Protocol 1: Saponification to 2-fluoro-4-(trifluoromethyl)benzoic Acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Workflow Diagram:
Sources
- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Introduction: The Strategic Importance of Methyl 2-fluoro-4-(trifluoromethyl)benzoate in Medicinal Chemistry
This compound is a highly versatile and valuable building block in modern drug discovery and development. Its unique trifluoromethylated and fluorinated phenyl scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The presence of the electron-withdrawing trifluoromethyl (CF₃) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] Concurrently, the fluorine atom at the ortho position provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the strategic introduction of various pharmacophoric elements. This combination of features makes this compound a key starting material for the synthesis of a range of complex APIs, including selective Janus kinase (JAK) inhibitors and Selective Androgen Receptor Modulators (SARMs).
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of APIs leveraging this critical starting material. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and the establishment of self-validating protocols.
Synthetic Strategies and Core Transformations
The synthetic utility of this compound primarily revolves around two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing trifluoromethyl and methyl ester groups, is an excellent leaving group for SNAr reactions. This allows for the facile introduction of amine, alcohol, or thiol functionalities, which are prevalent in many API structures. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[2]
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, the ester can be reduced to an alcohol, providing another point for further functionalization.
These core transformations can be strategically combined with other powerful synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), to construct complex molecular architectures.
Application in the Synthesis of Filgotinib Analogs
Filgotinib, a selective JAK1 inhibitor, is a prime example of an API whose synthesis can be envisioned to start from a derivative of this compound.[3] While published syntheses may start from different materials, a plausible and efficient route can be designed utilizing our starting material.
Conceptual Synthetic Workflow for a Filgotinib Analog
Caption: Conceptual workflow for the synthesis of a Filgotinib analog.
Protocol 1: Nucleophilic Aromatic Substitution with a Key Amine Intermediate
This protocol details the initial SNAr reaction, a critical step in building the core of a potential Filgotinib analog.
Materials:
-
This compound
-
Suitable amine intermediate (e.g., 4-aminopiperidine derivative)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add potassium carbonate (2.0 eq) to the flask.
-
Dissolve the starting materials in a minimal amount of DMSO.
-
Add the amine intermediate (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium carbonate and the amine nucleophile, increasing its reactivity.
-
Base: Potassium carbonate is a mild base used to deprotonate the amine, making it a more potent nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.
Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that have similar anabolic effects to anabolic steroids but with reduced androgenic properties.[4] Many SARMs feature a substituted benzonitrile or benzoic acid core, making this compound an excellent starting point for their synthesis.
Conceptual Synthetic Workflow for a SARM
Caption: Conceptual workflow for the synthesis of a SARM.
Protocol 2: Synthesis of a SARM Precursor via SNAr and Ester Hydrolysis
This protocol outlines the synthesis of a key intermediate for a SARM, involving an initial SNAr reaction followed by hydrolysis of the methyl ester.
Part A: Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
(R)-3-hydroxypyrrolidine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask in an ice bath and carefully add sodium hydride (1.5 eq).
-
Slowly add (R)-3-hydroxypyrrolidine (1.2 eq) to the suspension and stir for 30 minutes at 0 °C to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
Part B: Ester Hydrolysis
Materials:
-
Product from Part A
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the product from Part A in a mixture of THF, MeOH, and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid intermediate.
Rationale for Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the hydroxyl group of the pyrrolidine, forming a potent nucleophile for the SNAr reaction.
-
Anhydrous Conditions: Sodium hydride reacts violently with water, so anhydrous conditions are crucial for safety and reaction efficiency.
-
Lithium Hydroxide: A common and effective reagent for the saponification (hydrolysis) of esters under mild conditions.
Quantitative Data Summary
While the protocols above are illustrative, typical yields for the described transformations are summarized in the table below based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Step | Starting Material | Product | Typical Yield Range (%) |
| Protocol 1 | This compound | SNAr Product with Amine | 70 - 90 |
| Protocol 2A | This compound | SNAr Product with Alcohol | 65 - 85 |
| Protocol 2B | Ester Intermediate | Carboxylic Acid Intermediate | 85 - 98 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex APIs. The strategic application of nucleophilic aromatic substitution and subsequent functional group manipulations provides a direct and efficient route to valuable pharmaceutical compounds such as Filgotinib and various SARMs. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important synthetic intermediate in their drug discovery endeavors.
References
-
National Institutes of Health. (2023, July 20). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Retrieved from [Link]
-
PubMed. (2007). Synthesis of potent and tissue-selective androgen receptor modulators (SARMs): 2-(2,2,2)-Trifluoroethyl-benzimidazole scaffold. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN104987333A - Filgotinib synthetic method.
- Google Patents. (n.d.). CN104926702A - Preparation method for 2-methylmercapto-4-thrifluoromethyl benzoate.
-
ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]
-
Technical Disclosure Commons. (2026, January 5). Process for the preparation of Filgotinib maleate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride.
- Google Patents. (n.d.). United States Patent to.
-
ResearchGate. (n.d.). Structures of testosterone and selected SARMs (selective androgen receptor modulators). Retrieved from [Link]
- Google Patents. (n.d.). ( 12 ) United States Patent.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
National Institutes of Health. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]
-
Frontiers. (2025, September 25). Selective androgen receptor modulators: a critical appraisal. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
ResearchGate. (2025, August 9). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. Retrieved from [Link]
-
precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
The Kappe Laboratory. (n.d.). Active Pharmaceutical Ingredients (APIs) in Flow. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
Sources
The Strategic Role of Methyl 2-fluoro-4-(trifluoromethyl)benzoate in Advanced Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Imperative for Advanced Agrochemicals
In the ever-evolving landscape of agricultural science, the development of highly effective, selective, and environmentally conscious agrochemicals is paramount. The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds has been a significant driver of innovation in this field.[1] These substitutions can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased efficacy and more favorable toxicological profiles.[2] Methyl 2-fluoro-4-(trifluoromethyl)benzoate, a key fluorinated building block, offers a unique combination of reactive sites that make it an invaluable precursor in the synthesis of next-generation herbicides and pesticides. This guide provides an in-depth exploration of its application, complete with detailed protocols and the scientific rationale behind its use.
The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring of this compound creates a unique electronic environment. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the entire molecule and enhance its binding interactions with biological targets.[3] The fluorine atom further modulates the electronic properties and can improve the metabolic stability of the final agrochemical product.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 220162-64-1 | [4] |
| Molecular Formula | C₉H₆F₄O₂ | [4] |
| Molecular Weight | 222.14 g/mol | [4] |
| Appearance | Liquid | [4] |
| Storage Temperature | 2-8°C | [4] |
Core Synthetic Applications: A Gateway to Novel Agrochemicals
This compound serves as a versatile starting material for the synthesis of a variety of agrochemical classes. Its primary utility lies in its conversion to the corresponding carboxylic acid or acid chloride, which can then be coupled with various amine-containing moieties to form amide bonds—a common linkage in many bioactive molecules.
Workflow for Agrochemical Synthesis from this compound
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
Application Notes and Protocols: Methyl 2-fluoro-4-(trifluoromethyl)benzoate in Advanced Materials Science
Foreword: The Strategic Value of Fluorination in Material Design
In the pursuit of next-generation materials, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into organic molecules has emerged as a paramount strategy. These modifications are not mere atomic substitutions; they are deliberate design choices that imbue materials with a unique constellation of properties. The high electronegativity of fluorine and the bulky, lipophobic nature of the CF₃ group collectively enhance thermal stability, chemical resistance, and solubility in organic solvents, while concurrently lowering the dielectric constant and surface energy.[1] Methyl 2-fluoro-4-(trifluoromethyl)benzoate serves as a key building block in this endeavor, offering a versatile scaffold for the synthesis of high-performance polymers and liquid crystals. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound to create novel materials with tailored functionalities.
Section 1: Physicochemical Properties and Safety Data
Before embarking on any synthetic protocol, a thorough understanding of the starting material is crucial.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O₂ | |
| Molecular Weight | 222.14 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 94-95 °C at 21 mmHg | |
| Melting Point | 13-14 °C | |
| Density | 1.268 g/mL at 25 °C | |
| Refractive Index | n20/D 1.451 |
Safety Precautions: Methyl 4-(trifluoromethyl)benzoate, a related compound, is classified as an irritant to the skin, eyes, and respiratory system. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 2: Application in High-Performance Polymer Synthesis
The unique electronic and steric properties of this compound make it an excellent precursor for monomers used in the synthesis of advanced polymers with low dielectric constants, high thermal stability, and enhanced solubility. These polymers are prime candidates for applications in microelectronics, aerospace, and specialty coatings.
Conceptual Workflow for Polymer Synthesis
The following diagram illustrates a conceptual workflow for the utilization of this compound in polymer synthesis. This involves the initial modification of the ester to a more reactive functional group suitable for polymerization, followed by the polymerization process itself, and finally, characterization of the resulting polymer.
Caption: Conceptual workflow for polymer synthesis.
Protocol 1: Synthesis of a Fluorinated Polyimide Precursor
This protocol details the conversion of this compound to a key intermediate, 2-fluoro-4-(trifluoromethyl)benzoic acid, which can be further derivatized into monomers for polyimide synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add a solution of NaOH or KOH (1.2 equivalents) in water.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Acidification:
-
After completion, cool the reaction mixture to room temperature and remove the alcohol using a rotary evaporator.
-
Dilute the residue with water and wash with a non-polar solvent like hexane to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of 1-2 with concentrated HCl while cooling in an ice bath. A precipitate of 2-fluoro-4-(trifluoromethyl)benzoic acid should form.
-
-
Extraction and Drying:
-
Extract the acidic aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude 2-fluoro-4-(trifluoromethyl)benzoic acid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified product.
-
Characterization: The structure and purity of the synthesized acid should be confirmed by ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
Protocol 2: Polycondensation for Polyimide Synthesis (General Procedure)
The synthesized 2-fluoro-4-(trifluoromethyl)benzoic acid can be converted into a diamine monomer, which is then polymerized with a dianhydride to form a polyimide. This is a general procedure, and specific conditions may need optimization.
Materials:
-
Synthesized diamine monomer containing the 2-fluoro-4-(trifluoromethyl)phenyl moiety
-
A commercial aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Nitrogen gas supply
-
Mechanical stirrer
-
Reaction kettle
Procedure:
-
Poly(amic acid) Synthesis:
-
In a reaction kettle under a nitrogen atmosphere, dissolve the diamine monomer (1 equivalent) in anhydrous NMP.
-
Slowly add the dianhydride (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 25 °C.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the imidization agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours.
-
-
Polyimide Precipitation and Purification:
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and then dry in a vacuum oven at 80-100 °C for 24 hours.
-
Characterization of the Polyimide:
| Technique | Purpose | Expected Observations |
| FTIR | Confirm imidization | Disappearance of amic acid peaks and appearance of characteristic imide peaks (~1780 and 1720 cm⁻¹). |
| NMR (¹H, ¹⁹F) | Structural confirmation | Resonances corresponding to the polymer backbone and the fluorinated groups. |
| GPC/SEC | Determine molecular weight and polydispersity | Provides information on the polymer chain length and distribution. |
| TGA | Evaluate thermal stability | Determines the decomposition temperature, indicating the material's heat resistance. |
| DSC | Determine glass transition temperature (Tg) | Identifies the temperature at which the polymer transitions from a rigid to a more flexible state. |
Section 3: Application in Liquid Crystal Synthesis
The rigid core of this compound, combined with the polar nature of the fluoro and trifluoromethyl groups, makes it an attractive building block for the synthesis of novel liquid crystalline materials.[3] These materials are essential for display technologies and optical switching devices.
Conceptual Workflow for Liquid Crystal Synthesis
The synthesis of liquid crystals often involves the coupling of different aromatic units to create a molecule with the required anisotropy and mesophase behavior.
Sources
Topic: Polymer Synthesis Using Methyl 2-fluoro-4-(trifluoromethyl)benzoate as a Monomer: A Gateway to High-Performance Fluorinated Poly(aryl ether ketone)s
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of fluorine atoms into polymer backbones is a proven strategy for developing materials with exceptional properties, including high thermal stability, chemical inertness, low dielectric constants, and hydrophobicity.[1][2] Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a highly functionalized aromatic monomer poised for the synthesis of novel fluorinated polymers. The strategic positioning of an activating fluorine atom and a strongly electron-withdrawing trifluoromethyl group makes it an excellent candidate for step-growth polymerization via nucleophilic aromatic substitution. This document provides a comprehensive guide, including a proposed synthetic pathway, detailed experimental protocols, and characterization methods, for the synthesis of a high-performance poly(aryl ether ketone) (PAEK) using this monomer.
Introduction: The Rationale for Fluorinated Monomers
Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—impart significant advantages when incorporated into polymer structures.[3] The trifluoromethyl (-CF3) group, in particular, is known to enhance thermal stability, solubility in organic solvents, and optical transparency while lowering the dielectric constant and moisture absorption.[4][5]
This compound presents two key reactive sites:
-
The methyl ester: This group can be readily hydrolyzed to a carboxylic acid, which can then be converted into a ketone linkage, a defining feature of the PAEK family.
-
The C-F bond at the 2-position: This bond is highly activated towards nucleophilic displacement by the powerfully electron-withdrawing -CF3 group at the para-position and the carbonyl group at the 1-position.
This unique combination allows for its use as a difunctional monomer in polycondensation reactions to create advanced poly(aryl ether ketone)s, a class of thermoplastics renowned for their performance in extreme environments.[6][7]
Proposed Synthetic Pathway Overview
Direct polymerization of the monomer is challenging. A more robust and controllable approach involves a two-step process: first, the modification of the monomer to unmask a reactive group, followed by the polymerization reaction. We propose the synthesis of a poly(aryl ether ketone) via nucleophilic aromatic substitution (NAS) polycondensation.
The overall workflow involves:
-
Monomer Activation: Hydrolysis of the methyl ester on this compound to yield an intermediate monomer, 2,2'-difluoro-4,4'-bis(trifluoromethyl)benzophenone , through a self-condensation/acylation reaction. This creates a highly reactive difluoro-monomer suitable for PAEK synthesis.
-
Polycondensation: Reacting the activated difluoro-monomer with a suitable bisphenol comonomer (e.g., Bisphenol A or Bisphenol AF) in the presence of a weak base to form the high-molecular-weight polymer.
Detailed Experimental Protocols
Protocol 1: Synthesis of Activated Monomer (2,2'-difluoro-4,4'-bis(trifluoromethyl)benzophenone)
Causality: This step is critical as it converts the relatively inert methyl benzoate ester into a highly reactive difunctional benzophenone monomer. The Friedel-Crafts acylation mechanism is a standard and reliable method for forming C-C bonds and ketones from aromatic carboxylic acids or their derivatives. The fluorine atoms remain as leaving groups for the subsequent polymerization.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Thionyl Chloride (SOCl₂)
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Deionized Water
Procedure:
-
Hydrolysis:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of methanol and water.
-
Add NaOH (1.5 eq) and reflux the mixture for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH < 2 with concentrated HCl, causing the 2-fluoro-4-(trifluoromethyl)benzoic acid to precipitate.
-
Filter the white solid, wash with cold deionized water, and dry under vacuum.
-
-
Acyl Chloride Formation:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the dried benzoic acid (1.0 eq) in thionyl chloride (5.0 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours. The solid will dissolve as the reaction proceeds.
-
After cooling, remove the excess thionyl chloride by distillation to obtain the crude 2-fluoro-4-(trifluoromethyl)benzoyl chloride.
-
-
Friedel-Crafts Acylation (Self-Condensation):
-
This step should be performed under strict anhydrous conditions.
-
Dissolve 2-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous DCM and cool to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, keeping the temperature below 5°C.
-
Add the crude 2-fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise via an addition funnel.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure 2,2'-difluoro-4,4'-bis(trifluoromethyl)benzophenone.
-
Protocol 2: Synthesis of Fluorinated PAEK via Nucleophilic Aromatic Substitution
Causality: This protocol utilizes the classic mechanism for PAEK synthesis.[6][8] The activated difluoro-monomer is reacted with a diphenoxide, generated in situ by a weak base like K₂CO₃. The electron-withdrawing groups on the benzophenone monomer make the fluorine atoms excellent leaving groups for nucleophilic aromatic substitution. Azeotropic distillation with toluene is crucial to remove water, which can interfere with the polymerization and prevent the attainment of high molecular weight.
Materials:
-
2,2'-difluoro-4,4'-bis(trifluoromethyl)benzophenone (Activated Monomer, 1.0 eq)
-
Bisphenol A (or Bisphenol AF for a fully fluorinated polymer, 1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered, ~1.1 eq)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
Reactor Setup:
-
Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charge the flask with the activated monomer, Bisphenol A, K₂CO₃, NMP, and toluene (approx. 30% of NMP volume).
-
-
Azeotropic Dehydration:
-
Heat the mixture to 140-150°C with vigorous stirring. Toluene will begin to reflux, and water will be collected in the Dean-Stark trap.
-
Continue this process for 4-6 hours until no more water is collected, ensuring an anhydrous environment.
-
Carefully drain the toluene from the trap and slowly raise the temperature to 180-200°C to remove any residual toluene.
-
-
Polymerization:
-
Maintain the reaction at 180-200°C under a gentle nitrogen flow.
-
The viscosity of the solution will increase significantly as the polymer chains grow. Monitor the viscosity by observing the torque on the mechanical stirrer.
-
Continue the reaction for 8-12 hours until the desired molecular weight is achieved (indicated by a plateau in viscosity).
-
-
Polymer Precipitation and Purification:
-
Cool the viscous polymer solution to about 80°C and dilute with additional NMP if necessary.
-
Slowly pour the polymer solution into a large excess of vigorously stirring methanol or a methanol/water mixture.
-
The fibrous polymer will precipitate. Continue stirring for 1 hour.
-
Filter the polymer and wash it extensively with hot deionized water to remove salts (e.g., KF) and residual solvent.
-
Wash again with methanol.
-
Dry the final polymer in a vacuum oven at 120°C for 24 hours.
-
Polymer Characterization
Once synthesized, the polymer's structure, molecular weight, and thermal properties must be confirmed.
| Property | Technique | Purpose | Expected Outcome |
| Chemical Structure | FTIR, ¹H & ¹⁹F NMR | Confirm functional groups and verify the polymer structure. | FTIR: Appearance of ether linkage (~1240 cm⁻¹), disappearance of -OH. NMR: Signals corresponding to the polymer repeat unit. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determine number-average (Mn), weight-average (Mw) molecular weight, and Polydispersity Index (PDI). | High Mn (>25,000 g/mol ) and Mw values with a PDI between 1.8 and 2.5, typical for step-growth polymerization. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determine the decomposition temperature (Td). | High thermal stability, with a 5% weight loss temperature (Td5%) expected to be >450°C in a nitrogen atmosphere.[4][5] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Measure the glass transition temperature (Tg). | A high Tg, likely in the range of 180-250°C, indicating a rigid polymer backbone suitable for high-temp applications. |
Troubleshooting
-
Issue: Low Molecular Weight (Brittle Polymer):
-
Cause: Impurities in monomers; non-stoichiometric balance of comonomers; presence of water.
-
Solution: Ensure monomers are purified before use. Carefully weigh all reagents. Ensure the azeotropic dehydration step is performed thoroughly.
-
-
Issue: Polymer Discoloration (Dark Color):
-
Cause: Polymerization temperature is too high, or reaction time is too long, leading to side reactions or oxidation.
-
Solution: Carefully control the reaction temperature. Conduct time-study experiments to find the optimal polymerization duration.
-
-
Issue: Gelation during Polymerization:
-
Cause: Side reactions leading to cross-linking, often at excessively high temperatures.
-
Solution: Reduce the polymerization temperature. Ensure a high-purity inert gas atmosphere is maintained throughout the reaction.
-
Conclusion
This compound is a promising monomer for the development of advanced fluorinated polymers. The protocols outlined here provide a robust, mechanistically sound pathway for the synthesis of a novel poly(aryl ether ketone). The resulting polymer is expected to exhibit superior thermal stability, chemical resistance, and desirable dielectric properties, making it a strong candidate for applications in aerospace, electronics, and specialty coatings.
References
- Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. (2021). Polymer Science - Series B, 63(4), 333-340. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkUgRUrBs7F1vf9JNqZ7UB9x0KVXXFSUD2cv0uuFYG6kFva7Wf0n1i95SmR-6u0wgSBU46C4FnD0fH33htzjr3Ps8Uqpxh2lZJy-w4c6Prj2Zk5A0hW654cHZ9lI84LdBPMAtLBeuQ-yNzXuVFs5srbbVzkaoBOmdncDrAJVFON854lKy8KRdR3uF9zLy1PNiGp-sewn9eMqfXF0OdkmLbas5nIeg=]
- ResearchGate. (n.d.). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxltp83-RHcfGmiTtW1r4WR66bOU9xjF5pu20YzCFRexjMKpP0ZqoJuStdfoF_RyY8GBm50DEyodZjS-u1nuFpew301hmrrTx7-D2_Qneg9-EgerwcFxsxxBO1z9GzhR7m4eDSnr6qgXg6-6u24ng_MGGxEAPPQLb7dpcx8yOTHgFm5aBJmAN14j41YUoldgnh3OG51DoKJ1BrUrNo7BitEXDazNbnOLrxUK8-haOQ2Ozs-invLi-S]
- Glüge, J., et al. (2018). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 20(12), 1736-1754. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6380356/]
- Google Patents. (2015). Method for synthesizing polyaryletherketones. [https://patents.google.
- VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. [https://vtechworks.lib.vt.edu/bitstream/handle/10919/27187/ETD.PDF?sequence=1]
- ResearchGate. (n.d.). Synthesis of Thermally Cross-Linkable Fluorine-containing Poly(aryl ether ketone)s I. Phenylethynyl Terminated Poly(aryl ether ketone)s. [https://www.researchgate.
- PubMed Central (PMC). (2024). Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11006509/]
- PubMed Central (PMC). (n.d.). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10958742/]
- Dhara, M. G., & Banerjee, S. (2010). Fluorinated high-performance polymers: poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Progress in Polymer Science, 35(8), 1022-1077. [https://pubs.acs.org/doi/10.1021/jacs.0c02275]
- BLD Pharm. (n.d.). This compound. [https://www.bldpharm.com/products/220162-64-1.html]
Sources
- 1. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. US20150183918A1 - Method for synthesizing polyaryletherketones - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Derivatization of Methyl 2-fluoro-4-(trifluoromethyl)benzoate for Biological Screening Libraries
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] These modifications often lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2][3]
Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a versatile building block for creating libraries of novel compounds for biological screening. Its structure presents three key points for chemical modification: the methyl ester, the aromatic ring, and the fluorine atom. Derivatization at these sites allows for the systematic exploration of chemical space to identify novel bioactive molecules. This application note provides a detailed guide to the strategic derivatization of this scaffold, complete with protocols and rationale for creating a focused compound library for high-throughput screening (HTS).
Core Scaffold Analysis and Derivatization Strategy
The reactivity of this compound is dictated by the interplay of its functional groups. The trifluoromethyl group is strongly electron-withdrawing, which, along with the fluorine atom, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[4][5] The methyl ester provides a readily accessible handle for conversion into a diverse range of amides and other derivatives.
Our derivatization strategy will focus on two primary transformations:
-
Hydrolysis of the Methyl Ester: Conversion of the methyl ester to the corresponding carboxylic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid, creates a versatile intermediate for subsequent amidation reactions.
-
Amidation of the Carboxylic Acid: Coupling of the carboxylic acid with a diverse panel of primary and secondary amines to generate a library of benzamides. Amides are a prevalent functional group in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.
This two-step approach allows for the rapid generation of a diverse library of compounds from a common intermediate, a key strategy in discovery chemistry.
Part 1: Synthesis of the Key Intermediate: 2-fluoro-4-(trifluoromethyl)benzoic acid
The first step in our derivatization workflow is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a robust and high-yielding reaction that provides the key intermediate for subsequent library synthesis.
Protocol 1: Alkaline Hydrolysis of this compound
Objective: To efficiently hydrolyze the methyl ester to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Addition of Base: Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to pH 1-2. A white precipitate of 2-fluoro-4-(trifluoromethyl)benzoic acid will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield the desired carboxylic acid.
-
Expected Outcome: This protocol typically yields 2-fluoro-4-(trifluoromethyl)benzoic acid as a white solid with a yield of >95%. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Part 2: Library Generation via Amidation
With the key carboxylic acid intermediate in hand, a diverse library of amides can be generated through coupling with a variety of commercially available primary and secondary amines.
Protocol 2: Parallel Amide Synthesis via Carbodiimide Coupling
Objective: To synthesize a library of N-substituted-2-fluoro-4-(trifluoromethyl)benzamides.
Materials:
-
2-fluoro-4-(trifluoromethyl)benzoic acid
-
A diverse set of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer plate and stir bars (if applicable)
-
Automated liquid handler (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 2-fluoro-4-(trifluoromethyl)benzoic acid in anhydrous DMF (e.g., 0.5 M).
-
Prepare stock solutions of a diverse panel of primary and secondary amines in anhydrous DMF (e.g., 0.6 M).
-
Prepare stock solutions of EDC (e.g., 0.6 M), HOBt (e.g., 0.6 M), and DIPEA (e.g., 1.0 M) in anhydrous DMF.
-
-
Reaction Setup (per well/vial):
-
To each well of a 96-well reaction block or individual reaction vial, add the 2-fluoro-4-(trifluoromethyl)benzoic acid stock solution (1.0 eq).
-
Add the respective amine stock solution (1.2 eq) to each well.
-
Add the HOBt stock solution (1.2 eq).
-
Add the EDC stock solution (1.2 eq).
-
Add the DIPEA stock solution (2.0 eq).
-
-
Reaction: Seal the reaction block/vials and stir at room temperature for 12-24 hours.
-
Workup and Purification (Parallel Approach):
-
Quench the reactions by adding water to each well.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo to yield the crude amide products.
-
Purification can be achieved by automated flash chromatography or preparative HPLC.
-
Rationale for Reagent Choices:
-
EDC/HOBt: This is a widely used and efficient coupling system that minimizes side reactions and racemization (if chiral amines are used).
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid, driving the reaction to completion.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
Table 1: Representative Amine Building Blocks for Library Synthesis
| Amine Type | Examples | Rationale for Inclusion |
| Aliphatic | Cyclopropylamine, Piperidine, Morpholine | Explores saturated chemical space, introduces conformational rigidity. |
| Aromatic | Aniline, 4-Fluoroaniline, 3-Methoxyaniline | Probes interactions with aromatic binding pockets, explores electronic effects. |
| Heterocyclic | 2-Aminopyridine, 4-Aminopyrazole | Introduces hydrogen bond donors/acceptors, potential for specific interactions. |
| Functionalized | 4-(Aminomethyl)benzoic acid, 2-Aminoethanol | Incorporates additional functional groups for secondary interactions or property modulation. |
Part 3: Characterization of the Derivative Library
The identity and purity of the synthesized compounds must be confirmed before biological screening. High-throughput analytical techniques are essential for this step.
Protocol 3: High-Throughput Characterization
-
LC-MS Analysis:
-
NMR Spectroscopy:
Part 4: Biological Screening Considerations
The newly synthesized library is now ready for high-throughput screening (HTS) to identify compounds with desired biological activity.
Key Principles of HTS:
-
Assay Development: A robust and reproducible biological assay is the cornerstone of any successful screening campaign.[11][12]
-
Miniaturization and Automation: HTS relies on miniaturized assay formats (e.g., 384- or 1536-well plates) and robotic liquid handling to test thousands of compounds efficiently and cost-effectively.[13][14][15]
-
Data Analysis and Hit Confirmation: Statistical analysis of the screening data is used to identify "hits" – compounds that exhibit significant activity.[11] These hits must then be confirmed through re-testing and further characterization to eliminate false positives.[11][15]
Workflow for Biological Screening:
Caption: High-Throughput Screening Workflow.
Table 2: Typical HTS Parameters
| Parameter | Typical Value | Rationale |
| Compound Concentration | 1-10 µM | Balances the need for sufficient concentration to elicit a biological response with minimizing off-target effects and solubility issues.[11] |
| Plate Format | 384- or 1536-well | Increases throughput and reduces reagent consumption.[14] |
| Assay Volume | 5-50 µL | Miniaturization to conserve reagents and compound stocks.[11] |
| Statistical Cutoff | Z'-factor > 0.5 | Ensures the assay is robust and can reliably distinguish between active and inactive compounds.[11][15] |
Conclusion
This compound is an excellent starting point for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide a robust and efficient workflow for the synthesis and characterization of a focused library of benzamide derivatives. By systematically exploring the chemical space around this fluorinated scaffold, researchers can increase the probability of discovering novel and potent modulators of biological targets.
References
- Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- An Overview of High Throughput Screening. (2024, January 2). The Scientist.
- High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
- Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
- Small Molecule Structure Characterisation. (n.d.). La Trobe University.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3).
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2011, April 20). SpringerLink.
- NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc.
- NMR Characterization of RNA Small Molecule Interactions. (n.d.). PubMed Central.
- Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC - NIH.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- High Throughput Screening: Methods and Protocols. (2016, June). ResearchGate.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016, November 18). Harvard DASH.
- Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. latrobe.edu.au [latrobe.edu.au]
- 8. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes and Protocols for Named Reactions Involving Fluorinated Benzoates
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Benzoates in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to a surge in the development of fluorinated pharmaceuticals and functional materials.[1][2][3][4] Fluorinated benzoates, in particular, serve as versatile and highly valuable building blocks in the synthesis of complex molecular architectures. Their utility stems from the combined electronic effects of the fluorine atom and the carboxylate group, which can be strategically exploited in a variety of named cross-coupling reactions.
This comprehensive guide provides detailed application notes and field-proven protocols for three seminal named reactions involving fluorinated benzoates: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Chan-Lam Coupling. The protocols and insights provided herein are designed to empower researchers to leverage these powerful transformations for the efficient and reliable synthesis of novel fluorinated compounds.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Fluorinated Benzoates
The Suzuki-Miyaura coupling is a paradigm-shifting, palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron species and an organohalide or triflate.[5][6] Its mild reaction conditions and broad functional group tolerance have cemented its place as an indispensable tool in synthetic chemistry.[1] The use of fluorinated benzoates in Suzuki-Miyaura couplings allows for the synthesis of fluorinated biaryl carboxylic acids, which are prevalent motifs in pharmaceuticals.
Mechanistic Insights: The "Why" Behind the Protocol
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving a palladium catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate. This molecule is a crucial building block in medicinal chemistry and materials science, frequently utilized as an intermediate in the development of novel pharmaceuticals.[1][2] Its fluorinated aromatic structure can enhance metabolic stability and bioavailability in drug candidates.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, scientists, and drug development professionals. Our focus is on the most common synthetic route: the Fischer-Speier esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid.
Core Synthesis Workflow Overview
The synthesis of this compound is primarily achieved through the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. The workflow is a multi-step process involving reaction, work-up, and purification.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most direct and widely used method is the Fischer-Speier esterification . This reaction involves heating the starting material, 2-fluoro-4-(trifluoromethyl)benzoic acid, with an excess of methanol in the presence of a strong acid catalyst.[3]
Causality: This method is favored for its operational simplicity and cost-effectiveness, as it uses readily available reagents. The mechanism involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4][5]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in Fischer esterification are almost always due to the reversible nature of the reaction.[4] The reaction between the carboxylic acid and alcohol exists in equilibrium with the ester and water. To achieve a high yield, the equilibrium must be shifted towards the products.
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Strategy |
| Equilibrium Not Shifted | According to Le Châtelier's principle, the equilibrium can be shifted by increasing the concentration of a reactant or removing a product. | Use a large excess of methanol (e.g., 10-20 equivalents), which serves as both the reactant and the solvent. This mass action effect drives the reaction forward.[6] |
| Water Inhibition | Water is a byproduct of the reaction. Its accumulation can drive the reverse reaction (ester hydrolysis), preventing the reaction from reaching completion.[4] | Ensure all reagents (especially methanol) and glassware are anhydrous. Consider adding a dehydrating agent like 4Å molecular sieves to the reaction mixture to sequester water as it forms.[5] |
| Insufficient Catalyst | The catalyst is essential for activating the carboxylic acid. An insufficient amount will result in a very slow reaction rate. | Use a catalytic amount (e.g., 1-5 mol%) of a strong acid like concentrated H₂SO₄ or p-TsOH.[3] |
| Sub-optimal Time/Temp | The electron-withdrawing effects of the fluorine and trifluoromethyl groups decrease the reactivity of the carboxylic acid.[7] The reaction may require more energy and time to proceed effectively. | Heat the reaction to reflux (the boiling point of methanol, ~65 °C) for an extended period (2-10 hours).[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed. |
Q3: What are the best catalysts for this esterification, and are there any I should avoid?
Commonly used and effective catalysts are strong Brønsted acids.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It acts as both a catalyst and a mild dehydrating agent. However, it can sometimes lead to charring or side reactions if used in high concentrations or at very high temperatures.[8]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than H₂SO₄. It is a strong acid that is less oxidizing and generally leads to cleaner reactions.[3]
-
Lewis Acids (e.g., Sc(OTf)₃): Can also be used but are typically more expensive and reserved for more sensitive substrates.[3]
For this specific synthesis, both H₂SO₄ and p-TsOH are excellent choices. The choice often comes down to laboratory preference and availability.
Q4: I've identified an unexpected byproduct. What could it be?
While the Fischer esterification is generally a clean reaction, side products can form under certain conditions.
-
Dimethyl Ether: If using concentrated sulfuric acid at temperatures significantly above methanol's boiling point (e.g., in a sealed vessel), the acid can catalyze the dehydration of two methanol molecules to form dimethyl ether.[6] This is less common under standard reflux conditions.
-
Unreacted Starting Material: The most common "impurity" is simply the unreacted 2-fluoro-4-(trifluoromethyl)benzoic acid. This indicates the reaction has not gone to completion (see Q2).
-
Sulfonated Aromatics: While the aromatic ring is deactivated by the -F and -CF₃ groups, using a large excess of H₂SO₄ and very high temperatures could potentially lead to electrophilic aromatic sulfonation.[6] This is highly unlikely under typical Fischer esterification conditions.
Q5: What is the standard work-up and purification procedure for this synthesis?
A proper work-up is critical to isolate the ester in high purity by removing the acid catalyst and unreacted starting material.
Caption: Step-by-step experimental work-up protocol.
Causality of Work-up Steps:
-
NaHCO₃ Wash: The bicarbonate solution is a weak base used to neutralize the strong acid catalyst (H₂SO₄ or p-TsOH) and any remaining acidic starting material. The reaction produces CO₂ gas, water, and a salt, effectively removing the acids from the organic layer.[8]
-
Brine Wash: The saturated sodium chloride solution helps to remove the bulk of the dissolved water from the organic layer by osmotic pressure, making the final drying step more efficient.[8]
-
Anhydrous Drying: A drying agent like sodium sulfate or magnesium sulfate is used to absorb the final traces of water from the organic solvent before its removal.[6]
Optimized Experimental Protocol
This protocol is designed for a standard laboratory-scale synthesis of this compound.
Reaction Parameters Summary
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 2-Fluoro-4-(trifluoromethyl)benzoic Acid | 1.0 | Starting Material | Ensure high purity (≥98%) for best results. |
| Methanol (Anhydrous) | 15-20 | Reactant & Solvent | Must be anhydrous to prevent hydrolysis. |
| Conc. Sulfuric Acid (H₂SO₄) | 0.05 | Catalyst | Add slowly and cautiously to the methanol. |
| Condition | Value | Purpose | Notes |
| Temperature | ~65 °C (Reflux) | Provide Activation Energy | Gentle reflux is sufficient. |
| Time | 4-8 hours | Allow Reaction to Equilibrate | Monitor by TLC until starting material is consumed. |
| Atmosphere | Ambient / N₂ | Protect Reaction | An inert atmosphere is good practice but not strictly necessary. |
Step-by-Step Methodology
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)benzoic acid (10.4 g, 50 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol (approx. 2.47 mol, 49 eq.). Begin stirring to dissolve the solid.
-
Catalyst Addition: In a fume hood, slowly and carefully add concentrated sulfuric acid (0.28 mL, ~0.5 g, 5 mmol) dropwise to the stirring solution. The addition is exothermic.
-
Reaction: Heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Allow the reaction to proceed for 6 hours. The progress can be monitored by taking small aliquots and analyzing them via TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up - Solvent Removal: After cooling the reaction to room temperature, remove the bulk of the excess methanol using a rotary evaporator.
-
Work-up - Extraction: Dilute the remaining residue with ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Water (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Caution: CO₂ gas will evolve. Vent the funnel frequently. Continue until no more gas is evolved upon addition.
-
Saturated aqueous sodium chloride (brine) solution (50 mL).[8]
-
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Available at: [Link]
-
Hu, J., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
- Google Patents. (2018). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
Wikipedia. (2023). Fischer–Speier esterification. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Available at: [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. The synthesis, while seemingly straightforward via Fischer-Speier esterification, is prone to several side reactions that can impact yield, purity, and scalability. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
The primary route to this compound involves the acid-catalyzed esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid with methanol.[1][2] Our focus will be on the potential deviations from this main pathway.
Primary Synthesis Pathway: Fischer-Speier Esterification
The desired reaction is the equilibrium-controlled condensation of a carboxylic acid and an alcohol, catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).
Caption: The reversible Fischer-Speier esterification reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and post-reaction analysis (NMR/LC-MS) shows a large amount of unreacted 2-fluoro-4-(trifluoromethyl)benzoic acid. What is the primary cause and how can I fix it?
A1: Cause and Troubleshooting for Low Conversion
This is the most common issue and is rooted in the reversibility of the Fischer esterification.[3][4][5] The reaction exists in an equilibrium between reactants and products. To achieve high conversion, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's Principle.[6][7]
Primary Cause: Accumulation of water in the reaction mixture drives the reverse reaction (ester hydrolysis).
Caption: The effect of water accumulation on reaction equilibrium.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Use Excess Alcohol: Employing methanol as the solvent (a large excess) is the simplest method to shift the equilibrium. A common ratio is 5-10 volumes of methanol relative to the carboxylic acid.
-
Water Removal: For larger-scale reactions where using a vast excess of methanol is impractical, active water removal is necessary.
-
Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to physically remove the water azeotrope as it forms.
-
Chemical Dehydrating Agents: Add activated 4Å molecular sieves to the reaction mixture to sequester water as it is produced.
-
| Method | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Key Advantage |
| Excess Alcohol | > 20:1 | Reflux (~65°C) | Simple setup, effective for small scale. |
| Water Sequestration | 3:1 to 5:1 | Reflux (~65°C) | Efficient, avoids large solvent volumes. |
Q2: My crude product shows a significant, highly polar impurity by TLC that isn't my starting material. LC-MS analysis suggests a mass increase corresponding to the addition of an oxygen atom and loss of two fluorine atoms. What is this side product?
A2: Hydrolysis of the Trifluoromethyl Group
Under strong acidic conditions and elevated temperatures, the trifluoromethyl (-CF₃) group is susceptible to hydrolysis, converting it into a carboxylic acid (-COOH) group.[8][9] This results in the formation of 2-fluoroterephthalic acid as a highly polar, difunctional impurity.
Causality: The reaction is initiated by the protonation of a fluorine atom, facilitating the cleavage of a C-F bond to form a difluorocarbocation intermediate. This is followed by nucleophilic attack by water (which is present as a reaction product) and subsequent steps to form the carboxylic acid.[8]
Caption: Proposed mechanism for acid-catalyzed -CF₃ hydrolysis.
Preventative Measures:
-
Temperature Control: Avoid excessive heating. Maintain the reaction at the reflux temperature of methanol (~65-70°C) and do not exceed it.
-
Minimize Reaction Time: Monitor the reaction progress by TLC or GC. Once the starting material is consumed, proceed with the workup promptly to prevent prolonged exposure to acidic conditions.
-
Choice of Catalyst: While sulfuric acid is common, consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, which may reduce the rate of this side reaction.[4]
Q3: I've observed gas evolution during the reaction and identified a volatile, non-polar impurity by GC-MS corresponding to the loss of the carboxyl group. What is happening?
A3: Decarboxylation of the Benzoic Acid
Aromatic carboxylic acids, particularly those substituted with strong electron-withdrawing groups like -F and -CF₃, can undergo thermal decarboxylation.[10] This side reaction results in the loss of carbon dioxide (CO₂) and the formation of 1-fluoro-3-(trifluoromethyl)benzene .
Causality: The electron-withdrawing substituents stabilize the negative charge that develops on the aromatic ring at the ipso-carbon during the transition state of CO₂ elimination, thereby lowering the activation energy for this process.[10][11] While this reaction often requires higher temperatures, it can occur to a minor extent under prolonged reflux conditions.
Caption: Decarboxylation side reaction pathway.
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Ensure the reaction temperature does not significantly exceed the boiling point of methanol. Use a well-controlled heating mantle and a thermometer.
-
Avoid Hot Spots: Ensure efficient stirring to prevent localized overheating at the bottom of the flask.
Q4: My reaction seems to stall, and GC-MS analysis of the headspace reveals a low-boiling point compound with a mass of 46 g/mol . What is this and why is it a problem?
A4: Formation of Dimethyl Ether
Under strong acid catalysis, alcohols can undergo dehydration to form ethers.[12][13] In this synthesis, two molecules of methanol can condense to form dimethyl ether and water.
2 CH₃OH --(H⁺, Δ)--> CH₃-O-CH₃ + H₂O
Causality: One molecule of methanol is protonated by the acid catalyst, turning the hydroxyl group into a good leaving group (water). A second molecule of methanol then acts as a nucleophile in an Sₙ2 reaction to displace the water, forming a protonated ether, which is then deprotonated.[13]
Impact on Synthesis:
-
Consumes Reactant: It depletes the methanol available for the esterification.
-
Produces Water: It generates additional water in the system, which shifts the primary reaction equilibrium back towards the starting materials.[14]
Preventative Measures:
-
Optimal Temperature: Ether formation is generally more favorable at higher temperatures than Fischer esterification. By maintaining the reaction at the reflux of methanol, you are already in a temperature range that favors esterification. Avoid overheating, which accelerates ether formation.[15]
Analytical Methods for Impurity Detection
A multi-technique approach is recommended for comprehensive purity analysis.[16]
| Analytical Technique | Target Impurities & Analytes | Purpose & Key Insights |
| HPLC (UV-Vis) | Starting Acid, Product Ester, Diacid byproduct (-CF₃ hydrolysis) | Excellent for quantifying non-volatile components and monitoring reaction conversion. Provides purity assessment of the final product.[17][18] |
| GC-MS | Decarboxylation product, Dimethyl ether, Product Ester | Ideal for identifying and quantifying volatile and semi-volatile impurities. Confirms product identity via mass spectrum.[19] |
| ¹H NMR | All hydrogen-containing species | Structural confirmation of the product. Can quantify product vs. starting material if signals are well-resolved. |
| ¹⁹F NMR | Starting Acid, Product Ester, Decarboxylation product | Highly sensitive for all fluorine-containing species. Provides a clear fingerprint to track the conversion of -CF₃ containing starting material to product and side products. |
Sample Protocol: GC-MS for Volatile Impurity Analysis
This protocol is designed to detect the primary product and potential volatile side products like 1-fluoro-3-(trifluoromethyl)benzene.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent like ethyl acetate or dichloromethane (1 mL).
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.[19]
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector: Scan range from 40-400 m/z.
References
-
Alajarín, M., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]
-
Góra-Marek, K., et al. (2022). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Available at: [Link]
-
Merchant, S. S., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie. Available at: [Link]
-
Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). ether synthesis through acid-catalysis. YouTube. Available at: [Link]
-
Mcevoy, R. J., & Crich, D. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications. Available at: [Link]
-
Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]
-
Frusteri, F., et al. (2020). Methanol Conversion to Dimethyl Ether in Catalytic Zeolite Membrane Reactors. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Wang, F., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters. Available at: [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.
-
Wang, Y., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers. Available at: [Link]
-
Handout Esterification and Acetalization. Available at: [Link]
-
BYJU'S. Fischer esterification reaction. Available at: [Link]
-
Dr. Hamad Al Mamari. (2016). Effects of Groups on Acidity of Benzoic acid I. YouTube. Available at: [Link]
-
III Analytical Methods. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Le Fave, G. M., & Eareckson, W. M. (1950). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. Available at: [Link]
-
Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate. Google Patents.
-
Let's learn easily. (2023). Benzoic acid Decarboxylation. YouTube. Available at: [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Available at: [Link]
- CN104926702A - Preparation method for 2-methylmercapto-4-thrifluoromethyl benzoate. Google Patents.
-
Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Available at: [Link]
-
Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Available at: [Link]
-
precisionFDA. METHYL 4-(TRIFLUOROMETHYL)BENZOATE. Available at: [Link]
-
Das, B., et al. (2014). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. env.go.jp [env.go.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate in the development of anti-inflammatory and central nervous system agents, achieving a high yield and purity of this compound is paramount[1]. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Section 1: Core Synthesis Strategy & Protocol
The most direct and industrially scalable route to this compound is the Fischer-Speier esterification of its corresponding carboxylic acid. 2-Fluoro-4-(trifluoromethyl)benzoic acid is a readily available and versatile building block, making this transformation efficient[2]. The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Experimental Workflow: Fischer-Speier Esterification
Caption: Standard workflow for Fischer-Speier esterification.
Detailed Step-by-Step Protocol
-
Preparation:
-
Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charge the flask with 2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
-
Reaction Setup:
-
Add anhydrous methanol (10-20 eq). The large excess serves as both reactant and solvent, critically shifting the reaction equilibrium toward the product, in accordance with Le Châtelier's principle[3].
-
Stir the mixture until the acid is fully dissolved. Cool the flask in an ice-water bath.
-
-
Catalyst Addition:
-
While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. This exothermic addition should be controlled to prevent excessive heat generation.
-
-
Reflux:
-
Heat the reaction mixture to a gentle reflux (the boiling point of methanol, ~65°C) and maintain for 4-8 hours.
-
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting carboxylic acid is no longer detectable.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove the bulk of the excess methanol using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases[4].
-
Wash the organic layer with brine to remove residual water and inorganic salts.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
-
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Troubleshooting Flowchart: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is poor (<70%). What are the most likely causes and how can I improve it?
A1: Low yield in a Fischer esterification is almost always tied to the reaction equilibrium.
-
Insufficient Drive to Products: This equilibrium-limited reaction requires forcing conditions to favor ester formation[3].
-
Action 1: Increase Excess Alcohol: While 10 equivalents of methanol is standard, increasing this to 20 or even 30 equivalents can significantly push the equilibrium to the right. One study demonstrated that moving from a 1:1 ratio to a 10:1 ratio of alcohol to acid can increase equilibrium yield from ~65% to over 95%[3].
-
Action 2: Water Removal: The water produced is a co-product that can hydrolyze the ester back to the starting materials. While using excess methanol is often sufficient, for maximum yield, you can perform the reaction in a co-solvent (like toluene) with a Dean-Stark apparatus to physically remove water as it forms.
-
-
Reaction Time: Ensure the reaction has reached completion. Monitor via TLC or GC until the starting acid spot/peak is gone. Electron-withdrawing groups like fluorine and trifluoromethyl can slightly decrease the nucleophilicity of the carbonyl oxygen, potentially slowing the reaction compared to unsubstituted benzoic acid.
-
Catalyst Deactivation: Ensure your acid catalyst (e.g., sulfuric acid) is of good quality and has not absorbed atmospheric moisture.
Q2: How do the electron-withdrawing groups (F and CF₃) on the benzoic acid affect the esterification?
A2: The electronic nature of these substituents has a dual effect. The strongly electron-withdrawing trifluoromethyl and fluoro groups decrease the electron density on the carbonyl carbon. This makes the carbonyl carbon more electrophilic and, in principle, more susceptible to nucleophilic attack by methanol. However, these groups also destabilize the protonated carbonyl intermediate, which can slow down the initial activation step. In practice, for Fischer esterification, the reaction proceeds well, but may require slightly longer reaction times or slightly more forceful conditions than electron-rich benzoic acids.
Q3: I'm observing an unexpected byproduct. What could it be?
A3: Under standard Fischer esterification conditions (refluxing methanol), the reaction is generally very clean. However, potential byproducts could arise from:
-
Impurities in the Starting Material: The most common source of byproducts is an impure starting acid. Verify the purity of your 2-fluoro-4-(trifluoromethyl)benzoic acid by melting point or NMR spectroscopy.
-
Ether Formation: If the reaction is run at excessively high temperatures with insufficient methanol (e.g., after the methanol has boiled away), the sulfuric acid can catalyze the dehydration of methanol to form dimethyl ether, though this is unlikely under normal reflux[4].
-
Sulfonation: If concentrated sulfuric acid is used as the catalyst and the reaction temperature is inadvertently raised significantly above 100°C, sulfonation of the aromatic ring could occur, though this is highly improbable in refluxing methanol[4].
Q4: I am struggling with emulsion formation during the sodium bicarbonate wash. How can I resolve this?
A4: Emulsions are common during the workup of esterifications. They are often stabilized by partially soluble salts or unreacted materials.
-
Solution 1: Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Solution 2: Patience and Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. Allowing the mixture to stand for an extended period can also help the layers to separate.
-
Solution 3: Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite or glass wool can help to break up the microscopic droplets causing the emulsion.
Section 3: Data Summary
The following table summarizes typical conditions and expected outcomes for the synthesis.
| Parameter | Recommended Condition | Rationale & Causality | Expected Yield |
| Reactant Ratio | 1:15 (Acid:Methanol) | Large excess of methanol drives equilibrium towards product formation (Le Châtelier's Principle)[3]. | >85% |
| Catalyst | Conc. H₂SO₄ (0.15 eq) | Strong proton source is required to activate the carbonyl group for nucleophilic attack. | |
| Temperature | ~65 °C (Reflux) | Optimal temperature for reaction rate without significant solvent loss or side reactions. | |
| Reaction Time | 4-8 hours | Sufficient time to reach equilibrium. Monitor by TLC/GC for completion. | |
| Purification | Vacuum Distillation | Effective method for separating the liquid product from non-volatile impurities and catalyst residues. | >98% Purity |
Section 4: References
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026). Ningbo Inno Pharmchem Co., Ltd.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.[Link]
-
This compound - Product Information. (n.d.). MySkinRecipes.[Link]
-
Halex Reaction - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society.[Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia.[Link]
Sources
Troubleshooting guide for reactions with Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Welcome to the technical support resource for Methyl 2-fluoro-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. As a trifunctional molecule, featuring an ester, an activated aryl fluoride, and a trifluoromethyl group, it presents unique opportunities and potential pitfalls in synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide for Common Reactions
Researchers may encounter several common issues during reactions with this compound. The following table outlines these problems, their probable causes, and scientifically-grounded solutions to get your experiment back on track.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) | 1. Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient aromatic ring. 2. Inappropriate Solvent: Protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its reactivity. 3. Low Reaction Temperature: The activation energy for the formation of the Meisenheimer complex is not being met.[1] 4. Moisture Contamination: Water can react with strong bases or nucleophiles, quenching them. | 1. Select a Stronger Nucleophile: Use alkoxides, thiolates, or amines. For weaker nucleophiles, consider using a stronger base (e.g., NaH, KHMDS) to deprotonate them in situ, thereby increasing their nucleophilicity. 2. Use Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, or acetonitrile are ideal as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive. 3. Increase Temperature: Many SNAr reactions require heating, often between 80-150 °C, to proceed at a reasonable rate. Monitor for decomposition at higher temperatures. 4. Ensure Anhydrous Conditions: Dry solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incomplete Ester Hydrolysis (Saponification) | 1. Steric Hindrance: The ortho-fluorine and the bulky CF₃ group can sterically hinder the approach of the hydroxide ion to the ester's carbonyl carbon. 2. Insufficient Base/Acid: An inadequate amount of the hydrolyzing agent will lead to an incomplete reaction. 3. Poor Solubility: The organic ester may not be sufficiently soluble in the aqueous base/acid, leading to a slow, interface-limited reaction. | 1. Use Forcing Conditions: Increase the concentration of the base (e.g., 2-5 M NaOH or KOH) or acid (e.g., concentrated H₂SO₄). Extend the reaction time and increase the temperature to reflux. For highly hindered esters, an alternative SN2-type mechanism (BAl2) where the hydroxide attacks the methyl group can sometimes be favored over the standard acyl-oxygen cleavage (BAc2).[2] 2. Increase Stoichiometry: Use a larger excess of the hydrolyzing agent (3-10 equivalents). 3. Add a Co-solvent: Introduce a water-miscible organic solvent like THF, 1,4-dioxane, or methanol to create a homogeneous reaction mixture, thereby increasing the reaction rate. |
| Formation of Unwanted Side Products | 1. Competitive Reaction at the Ester: When performing an SNAr with a nucleophile that is also a base (e.g., an amine), competitive aminolysis or hydrolysis of the ester can occur. 2. Reaction with the Trifluoromethyl Group: While generally robust, the CF₃ group can be susceptible to reaction with extremely strong, hard nucleophiles or under harsh conditions.[3] | 1. Control Reaction Conditions: Use the minimum temperature required for the SNAr to proceed. If possible, choose a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the reaction with a neutral nucleophile (like a phenol or thiol). Alternatively, protect the ester or, more practically, perform the SNAr reaction first and then hydrolyze the ester in a subsequent step. 2. Use Milder Reagents: Avoid overly harsh conditions or exceptionally strong bases unless a reaction at the CF₃ group is intended. |
| Difficulty in Product Purification | 1. Similar Polarity: The starting material and the desired product may have very similar polarities, making chromatographic separation challenging. 2. Persistent Impurities: Byproducts from the reaction may co-elute with the product. | 1. Optimize Chromatography: Use a shallow solvent gradient in column chromatography. Test different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). Sometimes, switching the stationary phase (e.g., from silica to alumina) can alter selectivity. 2. Employ a Workup Strategy: Use an aqueous wash to remove ionic impurities. For example, if the product is a carboxylic acid (from hydrolysis), an acid-base extraction can be a highly effective purification method. 3. Consider Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. |
Frequently Asked Questions (FAQs)
Q1: Which position on the aromatic ring is most reactive for Nucleophilic Aromatic Substitution (SNAr)?
A1: The fluorine atom at the C-2 position is the designated leaving group for SNAr. The reaction is facilitated by the strong electron-withdrawing capabilities of both the ester group at C-1 (ortho) and the trifluoromethyl group at C-4 (para). These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the reaction. Interestingly, in SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[4][5] This is opposite to SN1 and SN2 reactions where iodide is typically the best halogen leaving group.
Q2: What are the best practices for handling and storing this compound?
A2: This compound should be handled in a well-ventilated area, preferably a chemical fume hood.[6][7] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. It is known to cause skin and eye irritation.[8][9] Avoid breathing in dust or vapors.[9] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Q3: Can the ester be reduced to a primary alcohol without affecting the aryl-fluoride or trifluoromethyl groups?
A3: Yes. The methyl ester can be selectively reduced to the corresponding benzyl alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an anhydrous aprotic solvent such as THF or diethyl ether. The carbon-fluorine bonds in both the aryl fluoride and the trifluoromethyl group are thermodynamically strong and generally unreactive towards these hydride reagents under standard conditions.
Q4: Are there any known safety issues with fluorinated compounds or benzoates in general?
A4: Yes, caution is warranted. While fluorinated compounds are prized for their stability, inappropriate placement of fluorine can lead to metabolic instability or decomposition, potentially liberating fluoride ions, which can have toxic effects with long-term exposure.[10] Additionally, benzoates as a class are used as preservatives and, in some individuals, have been associated with allergic reactions or other adverse health effects at high concentrations.[11][12][13] Always consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before use.[6][7][8][9]
Visualized Mechanisms & Workflows
Diagrams provide a clear, conceptual understanding of the chemical processes and logical steps involved in troubleshooting.
Caption: SNAr Mechanism on this compound.
Caption: Logical workflow for troubleshooting a low-yield reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Phenol
Disclaimer: This is a representative procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment is required before commencing any experiment.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the desired phenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add this compound (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Saponification
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 3:1 mixture of methanol and water.
-
Base Addition: Add sodium hydroxide (NaOH, 3.0 equivalents) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80 °C). Stir until the reaction is complete as monitored by TLC (disappearance of the starting ester).
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with cold 1 M hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure 2-fluoro-4-(trifluoromethyl)benzoic acid.
References
- Vertex AI Search result citing a safety data sheet for Methyl 2-(trifluoromethyl)
- Thermo Fisher Scientific. (2025, September 22).
- Apollo Scientific. Methyl 2-chloro-4-(trifluoromethyl)
- Thermo Fisher Scientific. (2009, September 26).
- Alfa Aesar. (2011, June 1).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Professor Dave Explains. (2019, July 12).
- Ritter, T., et al. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
- Google Patents. (CN108191667B).
- American Chemical Society. (2018, May 22).
- Google Patents. (CN104926702A).
- Kobayashi, Y., & Kumadaki, I. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
- CymitQuimica. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa….
- National Institutes of Health (NIH). (2021, March 4).
- Wordpress.
- precisionFDA. METHYL 4-(TRIFLUOROMETHYL)
- Google Patents. (CN110903176A). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- PubChem. Methyl 2-hydroxy-4-(trifluoromethyl)
- Chemistry Stack Exchange. (2020, July 19).
- Wyndly. (2025, February 26).
- National Institutes of Health (NIH). (2019, June 20). The Dark Side of Fluorine. PMC.
- Sigma-Aldrich. Methyl 4-(trifluoromethyl)
- PubChem. Methyl 2-(trifluoromethyl)
- MDPI.
- Elchemy. (2025, April 11). Is Benzoate Bad for You?
- MDPI. (2023, May 22).
- Synquest Labs. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wyndly.com [wyndly.com]
- 12. mdpi.com [mdpi.com]
- 13. Is Benzoate Bad for You? Understanding Its Role in Preservatives and Chemical Formulations [elchemy.com]
Removal of impurities from crude Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on the purification of crude Methyl 2-fluoro-4-(trifluoromethyl)benzoate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when handling the crude product from synthesis.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is dictated by the synthetic route. For a typical Fischer esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid with methanol, the primary impurities include:
-
Unreacted 2-fluoro-4-(trifluoromethyl)benzoic acid: Often the most significant impurity.
-
Water: A byproduct of the esterification reaction.
-
Acid Catalyst: Residual sulfuric acid or other acid catalysts.
-
Side-reaction Products: Depending on reaction conditions, trace amounts of isomeric byproducts or products from decomposition could be present.[1]
Q2: My crude product is an oil with a strong acidic smell. What is the first purification step?
A2: An acidic odor strongly suggests the presence of unreacted carboxylic acid. The first and most crucial step is an aqueous workup. This involves dissolving your crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and washing it with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution. This deprotonates the acidic impurities, making them soluble in the aqueous layer, which can then be separated and discarded.[2]
Q3: How do I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. The starting carboxylic acid is significantly more polar than the desired ester product. On a silica gel TLC plate, the acid will have a lower Rf value (it won't travel as far up the plate) compared to the ester. The purified product should ideally show a single spot. For quantitative purity assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[3][4]
Q4: Is the final product a liquid or a solid?
A4: Based on the physical properties of structurally similar compounds, this compound is expected to be a liquid at room temperature. For instance, Methyl 4-(trifluoromethyl)benzoate is a liquid with a melting point of 13-14 °C and a boiling point of 94-95 °C at 21 mmHg.[5]
In-Depth Troubleshooting and Purification Guides
This section provides detailed protocols to address specific purification challenges.
Problem: Significant Presence of Acidic Impurities
Acidic contaminants, primarily the starting carboxylic acid, are the most common issue. They must be removed before subsequent purification steps like distillation, as they can interfere with the process.
This protocol is based on the principle of acid-base chemistry. The acidic impurity is converted to its conjugate base (a salt), which is highly soluble in water and can be easily separated from the organic-soluble ester product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 10-20% w/v.
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ gas pressure.
-
Phase Separation: Allow the layers to separate fully. The top layer is typically the organic phase (confirm by adding a drop of water), and the bottom is the aqueous phase.
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash (steps 2-3) with fresh NaHCO₃ solution. Monitor the aqueous layer's pH with litmus paper; continue washing until it is neutral or basic.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the acid-free crude ester.
Workflow for Aqueous Workup
Caption: Workflow for removing acidic impurities.
Problem: Presence of Impurities with Similar Polarity
If TLC analysis after the aqueous workup still shows multiple spots with close Rf values, fractional distillation may not be effective. Flash column chromatography is the preferred method in this scenario.
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The less polar ester will travel through the column faster than more polar impurities.
Step-by-Step Methodology:
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent like hexane. The amount of silica should be 50-100 times the weight of the crude sample.
-
Sample Loading: Adsorb the acid-free crude product onto a small amount of silica gel. After evaporating the solvent, carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system. A common starting point for benzoate esters is a mixture of Hexane and Ethyl Acetate (e.g., 95:5 v/v).[6]
-
Gradient Elution (Optional): If separation is slow, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15).
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good separation for benzoate esters. Starting with low polarity (e.g., 5% EtOAc) and gradually increasing polarity provides optimal resolution.[6] |
| Sample Loading | Dry Loading | Prevents disturbance of the column bed and often leads to better separation than wet loading. |
| Monitoring | TLC with UV visualization (254 nm) | The aromatic ring in the product and many impurities allows for easy visualization under UV light. |
Problem: Presence of Volatile or Non-Polar Impurities
If the main impurities are volatile (e.g., residual solvents) or have a significantly different boiling point from the product, vacuum distillation is an efficient purification method.
This method separates liquids based on differences in their boiling points. Applying a vacuum lowers the boiling points of all components, preventing thermal decomposition of the product at high temperatures.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the acid-free crude product in the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum from a vacuum pump, ensuring the system is sealed. A typical target pressure is 10-25 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities.
-
Main Fraction: Collect the product fraction at its expected boiling point. Based on analogs, the boiling point will likely be in the range of 90-110 °C at ~20 mmHg.[5]
-
Residue: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
-
Releasing Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected fractions.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
References
-
PubChem. (n.d.). Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Siddegowda, M. S., et al. (2011). Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]
-
ChemBK. (2024). Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Shen, D., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3255–3258. Retrieved from [Link]
- Google Patents. (n.d.). CN104926702A - Preparation method for 2-methylmercapto-4-thrifluoromethyl benzoate.
-
Müller, K., et al. (2011). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1218(42), 7658-7664. (Abstract available via ResearchGate: [Link])
- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Pleshkevych, A., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(9), 1-14. Retrieved from [Link]
-
Badar, H., et al. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (PDF available via ResearchGate: [Link])
- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
-
PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 2-fluoro-3-((2-fluoro-6-hydroxyphenyl)sulfonamido)benzoate. Retrieved from [Link]
-
A-Alpha Bio. (n.d.). This compound, 98% Purity. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. s4science.at [s4science.at]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of Fluorinated Benzoic Acids
Welcome to the technical support center for the esterification of fluorinated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The introduction of fluorine into benzoic acid derivatives significantly alters their electronic properties, which can present unique challenges and opportunities in ester synthesis. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate these challenges and optimize your reaction conditions for successful outcomes.
The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group, which can influence catalyst selection and reaction kinetics. Furthermore, the steric hindrance, particularly from ortho-fluorine substituents, can impede the approach of the alcohol nucleophile. This guide will delve into these nuances, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning the esterification of fluorinated benzoic acids.
Q1: How does fluorine substitution on the benzoic acid ring affect the Fischer esterification reaction?
A1: Fluorine, being a strongly electron-withdrawing group, increases the acidity of the carboxylic acid. This increased acidity can make the carbonyl carbon more electrophilic and potentially accelerate the reaction.[1] However, the overall effect on the reaction rate can be complex, as it also depends on the position and number of fluorine substituents, which can introduce steric hindrance.
Q2: What are the standard catalysts used for the esterification of fluorinated benzoic acids, and what are their pros and cons?
A2: The most common catalysts are strong protic acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][3] Lewis acids like boron trifluoride (BF₃) are also utilized.[2]
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. However, at elevated temperatures, it can cause side reactions like sulfonation of the aromatic ring or dehydration of the alcohol.[1]
-
p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is easier to handle than sulfuric acid and generally leads to cleaner reactions with fewer side products.[2]
-
Heterogeneous Catalysts: Recent research has explored the use of heterogeneous catalysts like UiO-66-NH₂, a metal-organic framework, which can be easily recovered and reused, offering a greener alternative.[4][5]
Q3: My reaction is not going to completion. What are the most effective ways to drive the equilibrium towards the ester product?
A3: Fischer esterification is a reversible reaction.[2][6] To shift the equilibrium towards the product, you can:
-
Use an excess of one reactant: Typically, the alcohol is used in large excess, often serving as the solvent as well.[2][6]
-
Remove water as it forms: This is a very effective method. A common laboratory setup for this is the Dean-Stark apparatus, which continuously removes water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene or hexane.[2][7][8][9]
Q4: Are there alternative esterification methods for fluorinated benzoic acids that are sensitive to strong acids?
A4: Yes, for substrates that are sensitive to harsh acidic conditions, several milder methods are available. These typically involve "activating" the carboxylic acid to make it more reactive towards the alcohol. Common activating agents include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[10]
-
Phosphonium or Uronium-based reagents: Such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, or COMU.[10]
-
Triphenylphosphine/N-halosuccinimide systems: For example, the combination of triphenylphosphine and N-bromosuccinimide (NBS) can activate the carboxylic acid under mild conditions.[11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the esterification of fluorinated benzoic acids.
Low or No Product Yield
I've run my reaction, but the yield of my fluorinated ester is very low. What should I investigate?
Low yield is a common issue that can stem from several factors. The following decision tree and detailed explanations will guide you through the troubleshooting process.
A decision tree for troubleshooting low yields in esterification reactions.
Detailed Troubleshooting Q&A
Q: My TLC plate shows both my starting fluorinated benzoic acid and my desired ester, even after prolonged reaction time. What does this suggest?
A: This is a classic sign that the reaction has reached equilibrium. As Fischer esterification is a reversible process, the accumulation of water, a byproduct, can drive the reaction backward (hydrolysis).[1]
-
Solution 1: Excess Alcohol. A straightforward approach is to use a large excess of the alcohol (10-20 equivalents or even as the solvent). According to Le Châtelier's principle, this will shift the equilibrium towards the product side.[2][6]
-
Solution 2: Water Removal. A more efficient method is to actively remove water as it is formed. The use of a Dean-Stark apparatus with an azeotroping solvent like toluene is highly effective.[2][7] The water is collected in the side arm of the apparatus, preventing it from participating in the reverse reaction.
Q: I see very little product formation, and my starting material is largely unreacted. What could be the cause?
A: This points to a problem with the intrinsic reactivity of your substrates or the reaction conditions being insufficient to overcome the activation energy.
-
Steric Hindrance: Fluorinated benzoic acids with substituents in the ortho positions (e.g., 2-fluorobenzoic acid or 2,6-difluorobenzoic acid) can be particularly challenging due to steric hindrance, which impedes the approach of the alcohol.[1][4]
-
Insufficient Catalyst: Ensure you have used an adequate amount of catalyst. Typically, 1-5 mol% of a strong acid catalyst is sufficient.[2]
-
Deactivated Catalyst: If your reagents are not anhydrous, the water present can deactivate the acid catalyst. Ensure your alcohol and any solvents are dry.
Presence of Byproducts
Q: My crude product shows multiple spots on the TLC plate that are not my starting material or desired product. What are these impurities?
A: The presence of unexpected spots indicates side reactions have occurred. The nature of these byproducts depends on your specific substrates and conditions.
-
Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, the acidic conditions and heat can lead to dehydration, forming an alkene.[1] Tertiary alcohols are particularly prone to this.[12]
-
Solution: Use milder reaction conditions (lower temperature) or a different esterification method that does not require strong acid catalysis.
-
-
Ether Formation: Two molecules of the alcohol can condense to form an ether under acidic catalysis.[1]
-
Solution: This is more likely at higher temperatures. Optimizing the temperature and reaction time can minimize this side reaction.
-
-
Sulfonation: If you are using concentrated sulfuric acid at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of a sulfonated benzoic acid derivative.[1]
-
Solution: Switch to a non-sulfonating acid catalyst like p-TsOH or use a milder esterification method.
-
Purification Challenges
Q: I have trouble separating my fluorinated ester from the unreacted benzoic acid. What is the best way to purify my product?
A: The key is to exploit the difference in acidity between the carboxylic acid and the ester.
-
Aqueous Work-up: After the reaction, the mixture should be diluted with an organic solvent (like ethyl acetate or diethyl ether) and washed with a mild base.[2][13]
-
Step 1: Neutralization. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. The ester, being neutral, will remain in the organic layer. Continue washing until the effervescence (CO₂ evolution) ceases.[2]
-
Step 2: Brine Wash. Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water and any remaining water-soluble impurities.
-
Step 3: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[2]
-
-
Final Purification: The crude ester can then be further purified by distillation (if it's a liquid) or recrystallization (if it's a solid).[2]
Experimental Protocols
Protocol 1: Standard Fischer Esterification using a Dean-Stark Apparatus
This protocol is suitable for many fluorinated benzoic acids, especially when using primary or secondary alcohols.
A typical workflow for Fischer esterification experiments.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[7] Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add the fluorinated benzoic acid (1.0 eq), the alcohol (3-5 eq), a magnetic stir bar, and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.[2]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (until no more gas evolves) and then with brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude ester by distillation or recrystallization.[2]
Protocol 2: Esterification using EDCI as an Activating Agent
This protocol is suitable for acid-sensitive substrates or for coupling with precious alcohols where a large excess cannot be used.
Step-by-Step Methodology:
-
Initial Dissolution: In a round-bottom flask, dissolve the fluorinated benzoic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Tables
Table 1: Common Catalysts for Fischer Esterification
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| H₂SO₄ | 1 - 10 | Inexpensive, highly active | Can cause sulfonation and dehydration side reactions[1] |
| p-TsOH | 1 - 5 | Solid, easy to handle, fewer side reactions | More expensive than H₂SO₄ |
| BF₃·OEt₂ | 5 - 15 | Effective Lewis acid catalyst | Moisture sensitive |
| UiO-66-NH₂ | Varies | Heterogeneous, reusable, "green" | Requires synthesis, may have lower activity for hindered substrates[4] |
Table 2: Recommended Solvents for Dean-Stark Water Removal
| Solvent | Boiling Point (°C) | Azeotrope Boiling Point (°C) | % Water in Azeotrope |
| Benzene | 80.1 | 69.3 | 8.8 |
| Toluene | 110.6 | 85 | 20.2 |
| Hexane | 69 | 61.6 | 5.6 |
Safety and Handling
Working with fluorinated organic compounds requires special attention to safety due to their potential for increased reactivity and toxicity.[14]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when necessary, appropriate chemical-resistant gloves, and a flame-resistant lab coat.[14][15]
-
Ventilation: Conduct all experiments in a well-ventilated chemical fume hood.[15][16]
-
Handling Fluorine Gas: Fluorine gas is extremely corrosive and reactive. It should only be handled by trained personnel in specialized equipment.[16][17]
-
Spill and Emergency Procedures: Be prepared for spills. Have appropriate absorbent materials and neutralizing agents available. In case of skin contact with fluorinated compounds, flush the affected area with copious amounts of water for at least 15 minutes.[14]
By understanding the underlying principles and potential pitfalls of esterifying fluorinated benzoic acids, researchers can effectively troubleshoot their experiments, optimize reaction conditions, and achieve their synthetic goals efficiently and safely.
References
- Safety and handling of fluorin
-
Dean–Stark apparatus. Wikipedia. [Link]
-
Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis Online. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
- Method for purification of optically active -fluorocarboxylic acid esters.
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. UW-Madison Chemistry. [Link]
-
The Fischer Esterification. University of Missouri–St. Louis. [Link]
-
Dean Stark Apparatus. Scoilnet. [Link]
-
Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. [Link]
- Procedure for the preparation of esters of benzoic acid.
-
Work up of ester? ResearchGate. [Link]
-
Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst (RSC Publishing). [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
Experimental Procedure for Esterification. Writing in Biology. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
- Processes for the preparation of fluorinated benzoic acids.
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. [Link]
-
The Fischer Esterification. Austin Peay State University. [Link]
-
Fluorine Safety. Purdue University. [Link]
-
Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. PMC - NIH. [Link]
- Process for the activation of carboxylic acids.
-
Fluorine. Airgas. [Link]
-
Fischer Esterification of Benzoic Acid and Polyhydric Alcohols Catalyzed by Basic Ionic Liquids of Bisimidazolium Tungstates. ResearchGate. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
How can I activate that carboxylic acid? Reddit. [Link]
-
Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]
-
Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. PMC - NIH. [Link]
-
Fluorinated Esters: Synthesis and Identification. PDXScholar. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Nature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 17. airgas.com [airgas.com]
Technical Support Center: Degradation Pathways of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for Methyl 2-fluoro-4-(trifluoromethyl)benzoate (CAS No. 344-96-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. While the robust nature of the carbon-fluorine and trifluoromethyl groups imparts significant chemical and metabolic stability, understanding the compound's potential degradation pathways is critical for ensuring experimental success, purity of products, and accurate interpretation of results.[1][2] This document provides field-proven insights into common challenges, troubleshooting strategies, and the fundamental science governing the stability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The two most common degradation pathways involve the ester functional group and, under more forcing conditions, the trifluoromethyl group.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions to yield 2-fluoro-4-(trifluoromethyl)benzoic acid. This is the most frequently encountered degradation pathway.[3]
-
Trifluoromethyl Group Hydrolysis: While significantly more stable than the ester, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) under harsh alkaline conditions, leading to the formation of 2-fluoroterephthalic acid and the release of fluoride ions.[1]
-
Photodegradation: Aromatic compounds containing trifluoromethyl groups can be susceptible to degradation upon exposure to UV light, potentially leading to ring-opening or transformation of the -CF3 group.[1][4][5]
Q2: How stable is the trifluoromethyl (-CF3) group in this molecule?
The trifluoromethyl group is generally considered one of the most stable functional groups due to the high strength of the C-F bond.[1] It is exceptionally resistant to metabolic and most chemical attacks. However, its stability is not absolute. Strong alkaline conditions (high pH) combined with elevated temperatures can induce hydrolysis.[1] For most standard synthetic protocols, the -CF3 group will remain intact.
Q3: What are the ideal storage and handling conditions for this compound?
To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and potential oxidative degradation. Avoid storing it near strong acids or bases.
Q4: Which analytical techniques are most suitable for monitoring the degradation of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the primary workhorse for monitoring the stability of the parent compound and detecting degradation products.[6][7] The primary degradation product, 2-fluoro-4-(trifluoromethyl)benzoic acid, is more polar and will typically have a shorter retention time than the parent ester. For unambiguous identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended as it provides molecular weight information.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Appearance of a new, more polar peak in HPLC analysis during reaction workup. | Ester Hydrolysis. The most common cause is the exposure of the compound to basic (e.g., aqueous sodium bicarbonate wash) or acidic conditions, converting the methyl ester to the more polar carboxylic acid. | Diagnosis: Spike your sample with a known standard of 2-fluoro-4-(trifluoromethyl)benzoic acid to confirm if the retention times match. Use LC-MS to verify the mass of the new peak. Solution: If hydrolysis is undesirable, perform aqueous workups under neutral or slightly acidic conditions (pH 4-6) and at low temperatures. If a basic wash is unavoidable, minimize contact time and use a weaker base like potassium carbonate. |
| Low yield or incomplete reaction when using the compound as a starting material. | Incompatible Reaction Conditions. The strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups deactivate the aromatic ring towards electrophilic substitution.[8][9] Furthermore, if your reaction involves strong nucleophiles or bases, you may be inadvertently consuming your starting material via hydrolysis. | Solution: For electrophilic aromatic substitutions, you may need to employ harsher conditions, such as stronger Lewis acids, higher temperatures, or longer reaction times.[8][9] However, carefully monitor for side product formation. If using basic or nucleophilic conditions, consider protecting groups or alternative synthetic routes that avoid harsh basicity. Always run a small-scale pilot reaction and monitor by TLC or HPLC to find the optimal balance. |
| Detection of free fluoride ions in the reaction mixture (via F- ISE or ¹⁹F NMR). | Degradation of the Trifluoromethyl Group. This indicates that your reaction conditions (likely high pH and/or high temperature) are severe enough to cleave the highly stable C-F bonds of the -CF3 group.[1] | Solution: This is a serious issue indicating overly harsh conditions. Immediately reduce the reaction temperature and the concentration of the base. Screen alternative, milder bases or catalysts. If high temperatures are required, ensure the pH of the reaction medium is controlled and does not become excessively alkaline. |
| Formation of dark-colored byproducts or "tars". | Oxidative Degradation or Thermal Decomposition. High reaction temperatures or the presence of oxidizing impurities in reagents or solvents can lead to the formation of complex, often polymeric, byproducts.[10] | Solution: Ensure all reagents and solvents are of high purity and are degassed if necessary. Run the reaction under an inert atmosphere (N₂ or Ar). Strictly control the reaction temperature using an oil bath or cryostat; avoid localized overheating.[10] |
Visualization of Primary Degradation Pathways
The following diagram illustrates the principal degradation pathways of this compound under hydrolytic conditions.
Caption: Primary hydrolytic degradation pathways.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically evaluating the stability of this compound.
1. Objective: To identify the potential degradation products and determine the degradation pathways of this compound under various stress conditions as mandated by ICH guidelines.[7]
2. Materials & Equipment:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (1M), Sodium hydroxide (0.1M and 1M), Hydrogen peroxide (3%)
-
Calibrated HPLC system with PDA/UV and MS detectors
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, calibrated oven, photostability chamber
3. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7]
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven maintained at 105°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
5. Sample Analysis:
-
For each condition, withdraw aliquots at specified time points.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by RP-HPLC. A typical starting method:
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
-
Characterize any significant degradation products using LC-MS to obtain mass-to-charge ratios.
6. Data Interpretation: Calculate the percentage degradation. Compare the chromatograms of stressed samples to a control sample to identify and quantify degradation products. Use mass spectral data to propose structures for the degradants.[7]
References
- BenchChem. Troubleshooting guide for the nitration of fluorinated benzoic acids.
-
Hidaka, H., Honjou, H., Koike, T., & Serpone, N. (2008). Temporal CO2 evolution in the photodegradation of benzoic acid deriva. ResearchGate. Available from: [Link]
-
Hidaka, H., et al. (2008). Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. ResearchGate. Available from: [Link]
-
Taylor, B. F. (1995). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. Available from: [Link]
- BenchChem. Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
- BenchChem. Exploring the Synthesis of Trifluoromethylated Aromatic Compounds.
- BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Available from: [Link]
-
Taylor, B. F. (1995). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters. Oxford Academic. Available from: [Link]
-
Schlosser, M. (2006). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. Available from: [Link]
- Google Patents. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
Noel, T., et al. (2014). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC - NIH. Available from: [Link]
- Google Patents. CN104926702A - Preparation method for 2-methylmercapto-4-thrifluoromethyl benzoate.
-
Kumar, S., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. Available from: [Link]
-
Badar, H., et al. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available from: [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
-
PubChem. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Available from: [Link]
-
PubChem. Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. Available from: [Link]
-
Huang, X., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available from: [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]
-
Verhoog, S., et al. (2018). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. RSC Publishing. Available from: [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. Wordpress. Available from: [Link]
-
Lozano, V., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. Available from: [Link]
-
Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]
-
Schreiber, A., et al. (1979). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH. Available from: [Link]
- BenchChem. troubleshooting unexpected side products in mercuric benzoate reactions.
-
Reddy, G. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Available from: [Link]
-
Singh, S., & Singh, N. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Trifluoromethylbenzoate Stability in Reactions
Welcome to the technical support center for handling trifluoromethylbenzoates in chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile yet sensitive class of reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The stability of the trifluoromethylbenzoate moiety is paramount for successful synthesis, and this guide provides in-depth insights into preventing its unwanted decomposition.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning acidic, and I'm seeing lower yields of my desired product. What could be happening to my trifluoromethylbenzoate?
A1: A common issue is the hydrolysis of the trifluoromethylbenzoate ester. This reaction consumes the ester and produces trifluorobenzoic acid and the corresponding alcohol. The generation of the carboxylic acid will lower the pH of your reaction mixture. This hydrolysis is often accelerated by the presence of water and is particularly rapid under basic (alkaline) conditions.[1][2][3]
Q2: I suspect my trifluoromethylbenzoate is decomposing, but not through hydrolysis. Are there other common decomposition pathways?
A2: Yes, besides hydrolysis, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) can occur, especially at elevated temperatures in the presence of water or certain catalysts.[4][5][6][7] This would result in the formation of trifluoromethylbenzene. Additionally, while less common in typical synthetic setups, prolonged exposure to sunlight or microbial contamination can also lead to degradation.[8] In some specific cases involving photoredox catalysis, direct C-F bond functionalization can be a competing pathway.[9]
Q3: Is trifluoromethylbenzoate considered a stable reagent?
A3: Trifluoromethyl benzoate (TFBz) and its derivatives are generally considered shelf-stable compounds under proper storage conditions (cool, dark, and dry).[10][11][12] However, their stability during a reaction is highly dependent on the specific conditions employed, such as pH, temperature, solvent, and the presence of nucleophiles or catalysts.
Q4: How does the position of the trifluoromethyl group on the benzoate ring affect its stability?
A4: The electronic effect of the trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the ester. This effect can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, including hydrolysis. The position (ortho, meta, or para) will modulate this effect, potentially influencing the rate of hydrolysis.
Troubleshooting Guide: Preventing Decomposition
This section provides a structured approach to identifying and resolving common issues related to trifluoromethylbenzoate decomposition.
Issue 1: Suspected Hydrolysis (Drop in pH, Low Yield)
Root Cause Analysis:
-
Presence of Water: Even trace amounts of water in solvents or reagents can lead to significant hydrolysis over time, especially at elevated temperatures.
-
Basic Reaction Conditions: Alkaline conditions dramatically accelerate the rate of ester hydrolysis.[1][3] Common basic reagents (e.g., amines, hydroxides, carbonates) can promote this decomposition.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of hydrolysis.
Corrective and Preventive Actions (CAPA):
-
Rigorous Drying of Solvents and Reagents:
-
Protocol: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and chlorinated solvents). For molecular sieves, ensure they are properly activated.
-
Rationale: Minimizing the presence of water, a key reactant in hydrolysis, is the first line of defense.
-
-
Control of Reaction pH:
-
Recommendation: If possible, maintain a neutral or slightly acidic pH. Most esters are more stable at a pH of around 5.[1]
-
Protocol: If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base. Alternatively, add the base slowly at a low temperature to control the exotherm and minimize the time the trifluoromethylbenzoate is exposed to strongly basic conditions.
-
-
Temperature Management:
-
Recommendation: Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Protocol: Set up the reaction in an ice bath or use a cryocooler for reactions requiring sub-ambient temperatures. Monitor the internal reaction temperature, not just the bath temperature.
-
Issue 2: Suspected Decarboxylation (Formation of Trifluoromethylbenzene)
Root Cause Analysis:
-
Prerequisite Hydrolysis: Decarboxylation typically occurs from the trifluorobenzoic acid, meaning hydrolysis is the initial problem.
-
High Temperatures: Aromatic carboxylic acids can decarboxylate when heated, a process that can be facilitated by the presence of water or metal catalysts.[4][5]
Corrective and Preventive Actions (CAPA):
-
Prevent Hydrolysis: The primary strategy to prevent decarboxylation is to first prevent the formation of the carboxylic acid via hydrolysis. Follow all the CAPA steps for Issue 1.
-
Avoid Excessive Heat: If the presence of trifluorobenzoic acid is unavoidable, keep the reaction and work-up temperatures as low as possible.
-
Catalyst Choice: Be mindful that certain transition metal catalysts, particularly copper, can promote decarboxylation of aromatic carboxylic acids.[5] If your desired reaction uses such a catalyst, optimization of reaction time and temperature is critical.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for Trifluoromethylbenzoate Esters
This protocol outlines the best practices for setting up a reaction to minimize the risk of hydrolysis.
-
Glassware Preparation:
-
Oven-dry all glassware (flasks, condensers, dropping funnels) at >120 °C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).
-
-
Reagent and Solvent Preparation:
-
Use freshly opened anhydrous solvents or purify and dry solvents using standard laboratory techniques.
-
Ensure all liquid reagents are dry and handle solids in a glovebox or under a positive pressure of inert gas if they are hygroscopic.
-
-
Reaction Execution:
-
Charge the reaction flask with the trifluoromethylbenzoate and other solid reagents under an inert atmosphere.
-
Add anhydrous solvent via cannula or a dry syringe.
-
Cool the reaction mixture to the desired temperature before adding any potentially basic or nucleophilic reagents.
-
Add liquid reagents slowly via a syringe pump or dropping funnel to maintain temperature control.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Data Presentation
Table 1: Influence of pH on Pesticide Stability (Illustrative of General Ester Stability)
This table, adapted from general knowledge on pesticide stability (which often involves ester hydrolysis), illustrates the dramatic effect of pH on the half-life of ester-containing compounds.[1][3]
| pH | General Stability of Esters | Half-Life (Illustrative) |
| 3-6 | Generally Stable | Days to Weeks |
| 7 | Moderately Stable | Hours to Days |
| 8-9 | Unstable | Minutes to Hours |
| >9 | Very Unstable | Seconds to Minutes |
Note: The actual half-life will depend on the specific trifluoromethylbenzoate derivative, temperature, and solvent.
Visualization of Decomposition Pathways
Below are diagrams illustrating the key decomposition pathways for trifluoromethylbenzoate.
Caption: General mechanism of trifluoromethylbenzoate hydrolysis.
Caption: Decarboxylation pathway following initial hydrolysis.
References
-
Engesser, K. H., & Knackmuss, H. J. (1992). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. Archives of Microbiology, 158(3), 215-220. [Link]
-
Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. [Link]
-
Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. PubMed, National Center for Biotechnology Information. [Link]
-
Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
- EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google P
-
Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 139(38), 13279–13282. [Link]
- US4983777A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google P
-
Organic Chemistry Portal. Decarboxylations. [Link]
-
Zhang, X., & MacMillan, D. W. C. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. [Link]
-
Request PDF. Energetics and Mechanism of the Decomposition of Trifluoromethanol. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Methyl 3-(trifluoromethyl)benzoate. [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
Ni, C., & Hu, J. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(12), 1623-1627. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Methyl 2-amino-5-(trifluoromethyl)benzoate. [Link]
-
Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. [Link]
-
Hughes, D. L. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemical Journal, 402(1), 131–139. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
Zhernenkov, M., & Kuklja, M. M. (2012). Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling. The Journal of Physical Chemistry A, 116(43), 10583–10590. [Link]
-
Pilli, R. A., & da Silva, L. F., Jr. (1998). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (7), 1559-1564. [Link]
-
Teagarden, D. L., & Baker, D. S. (2002). Effect of product temperature during primary drying on the long-term stability of lyophilized proteins. Pharmaceutical Development and Technology, 7(4), 429-436. [Link]
Sources
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. zenodo.org [zenodo.org]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Conditions for Purifying Fluorinated Esters
Welcome to the technical support center for the purification of fluorinated esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this class of compounds. The distinct electronic properties of the C-F bond impart unusual polarity and interaction profiles, often rendering standard purification protocols ineffective.
This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting guides for complex separation issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries when setting up a purification for a fluorinated ester.
Q1: I have a new fluorinated ester. What are the best starting conditions for column chromatography?
A: For a novel fluorinated ester, a systematic approach starting with Thin Layer Chromatography (TLC) is crucial.
-
Stationary Phase: Begin with standard silica gel (SiO₂). It is the most common and cost-effective choice. However, be aware that the acidic nature of silica can sometimes cause degradation of sensitive compounds.[1]
-
Mobile Phase (Eluent): Start with a classic solvent system like Hexane/Ethyl Acetate (EtOAc). Run a series of TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hex/EtOAc) to find a system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound.[2] This Rf range generally translates well to column chromatography, ensuring the compound spends enough time on the stationary phase for effective separation without requiring excessive solvent volumes.
-
Why this Rf? An Rf in this range indicates a good balance of interaction between your compound and the stationary phase versus its solubility in the mobile phase, which is the key to achieving separation from impurities.
Q2: How does the degree of fluorination affect my chromatography conditions?
A: The number of fluorine atoms and their location significantly alter a molecule's properties. In normal-phase chromatography (e.g., on silica gel), increasing fluorination can increase polarity, leading to stronger retention and requiring a more polar mobile phase for elution.
However, highly fluorinated compounds also exhibit "fluorophilicity"—a tendency to interact with other fluorinated molecules. This property is key to an alternative purification strategy. For heavily fluorinated esters, consider:
-
Fluorous Solid-Phase Extraction (F-SPE): This technique uses a special silica gel modified with long fluorocarbon chains.[3][4] Fluorinated compounds are strongly retained, while non-fluorinated impurities are washed away with a "fluorophobic" solvent (like a methanol/water mixture).[5][6] The desired fluorinated ester is then eluted with a "fluorophilic" solvent.[5]
-
Reversed-Phase Chromatography: On C18 or specialized fluorinated columns (like PFP or TDF phases), fluorinated compounds often show enhanced retention compared to their non-fluorinated analogs.[7][8] This can be exploited to separate them from non-fluorinated starting materials or byproducts.
Q3: My fluorinated ester is streaking badly on the silica gel TLC plate. What's happening and how can I fix it?
A: Streaking or "tailing" is a common issue that indicates an undesirable, strong interaction between your compound and the stationary phase. For esters, this can be due to the lone pair electrons on the oxygen atoms forming strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface.
Troubleshooting Steps:
-
Deactivate the Silica Gel: The acidity of silica is a primary cause of tailing for many polar compounds.[1] You can neutralize these active sites by adding a small amount of a basic modifier to your eluent system.
-
Change the Stationary Phase: If deactivation doesn't work, the interaction may be too strong.
Q4: I can't see my fluorinated ester on the TLC plate under the UV lamp. How can I visualize it?
A: Many fluorinated compounds, especially those without aromatic rings or extensive conjugation, are not UV-active.[10][11] You must use a chemical stain for visualization.
| Stain Type | Target Functionality & Use Case | Visualization |
| Potassium Permanganate (KMnO₄) | General purpose, oxidizable groups. Excellent first choice. | Yellow/brown spots on a purple background.[12] |
| p-Anisaldehyde | Broad range, sensitive to nucleophilic groups. Can give different colors for different compounds. | Various colored spots on a faint pink/purple background after heating.[13] |
| Iodine Chamber | General purpose, semi-destructive. Good for many organic compounds. | Brown spots against a light brown background. Spots fade over time.[10] |
Important Note: There are no universal stains specifically for C-F bonds. Visualization relies on other functional groups in the molecule.[14]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more persistent purification problems.
Problem 1: Poor Separation of Fluorinated Ester from a Structurally Similar Impurity
You've run a column and your fractions contain a mixture of your desired product and an impurity with a very similar Rf.
Causality: This occurs when the mobile phase and stationary phase combination fails to differentiate between the subtle structural differences of the compounds. The overall polarity might be correct for elution, but the selectivity of the system is poor.
Solution Workflow:
Caption: Troubleshooting workflow for poor separation.
Problem 2: Low or No Recovery of the Compound from the Column
You've loaded your crude material, run the column, but analysis of the fractions (TLC, NMR) shows very little or none of your desired fluorinated ester.
Causality: This critical issue usually points to two possibilities: your compound is either irreversibly bound to the stationary phase or it is degrading on the column.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Test: Dissolve a small amount of your crude material in your chosen eluent. Spot it on a TLC plate. In a separate vial, mix a small amount of crude material with silica gel and a little eluent, let it sit for 30-60 minutes, then filter and spot the liquid on the same TLC plate.
-
Analysis: If the spot from the silica slurry is gone or there are new, different spots, your compound is likely decomposing on the acidic silica.
-
Solution: Use a deactivated stationary phase. Prepare it by flushing a packed silica column with your eluent containing 1-2% triethylamine before loading your sample.[2][15] Alternatively, use commercially available neutral alumina or deactivated silica.[1]
-
-
Investigate Irreversible Adsorption:
-
Cause: Highly polar fluorinated esters can bind very strongly to the active sites on silica, effectively never eluting.
-
Solution 1 (Change Loading Technique): If your compound has low solubility in the initial, non-polar eluent, it can precipitate at the top of the column and fail to elute. Use a "dry loading" technique.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This ensures your compound is finely distributed and enters the mobile phase more effectively.[2]
-
-
Solution 2 (Drastic Polarity Change): If you suspect the compound is stuck, try flushing the column with a very polar solvent like 100% ethyl acetate or even 95:5 EtOAc/Methanol. If your compound elutes, it confirms irreversible adsorption was the problem. For future purifications, a less active stationary phase or a reversed-phase approach is necessary.
-
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Method Development for a Novel Fluorinated Ester
This protocol outlines the systematic process from crude product to a defined column chromatography method.
Objective: To establish a reliable normal-phase purification for a new fluorinated ester.
Workflow Diagram:
Caption: Method development workflow for fluorinated esters.
Methodology:
-
Preliminary Analysis (TLC):
-
Dissolve a small sample of your crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Using a capillary spotter, apply a small spot to the baseline of several silica gel TLC plates.
-
Develop each plate in a different solvent system (e.g., 9:1 Hex/EtOAc, 4:1 Hex/EtOAc, 1:1 Hex/DCM).
-
Visualize the plates using a UV lamp and at least one chemical stain (e.g., KMnO₄) to see all components.
-
Identify the solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and shows the best separation from major impurities.[2]
-
-
Optimization:
-
Fine-tune the solvent ratio of the best system from step 1 to maximize the distance (ΔRf) between your product and the nearest impurities.
-
If streaking is observed, add 0.5% triethylamine (TEA) to the chosen eluent and re-run the TLC to confirm it resolves the issue.
-
-
Column Preparation and Execution:
-
Select a column size appropriate for your sample amount (typically a 50-100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the "slurry method" with your optimized eluent. Ensure there are no air bubbles or cracks.
-
Load your sample onto the column. For best results, use the dry loading method described in the troubleshooting section.
-
Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography. Siliplus. [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (PMC). [Link]
-
Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed. [Link]
-
Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Deactivation of silica gel?. ResearchGate. [Link]
-
TLC Visualization Methods. University of Colorado Boulder. [Link]
-
Visualising plates. University of York, Chemistry Teaching Labs. [Link]
-
5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Visualizing a TLC plate. YouTube. [Link]
-
Are there TLC stains for organo fluor compounds or anorg. fluoride that are useful for selecting the product containing fractions post purification. Chemistry Stack Exchange. [Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Synthesis of Polyfluorinated Aromatic Compounds
Welcome to the technical support center for the synthesis of polyfluorinated aromatic compounds. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of introducing fluorine into aromatic systems. The unique electronic properties conferred by fluorine atoms make these compounds invaluable in pharmaceuticals and advanced materials, but their synthesis is fraught with challenges.[1] This resource provides field-proven insights and troubleshooting strategies to address common issues encountered in the lab, structured in a practical question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction on a substituted pentafluorophenyl ring is yielding a mixture of para and ortho isomers, with low selectivity. How can I favor the desired para-substituted product?
A: This is a classic challenge in polyfluoroarene chemistry. The high electronegativity of fluorine atoms activates the entire ring for nucleophilic attack, but the substitution pattern is governed by the stability of the intermediate Meisenheimer complex.
-
Causality: Nucleophilic attack typically occurs at the carbon para to an existing non-fluorine substituent. This is because the negative charge in the resulting intermediate can be delocalized onto the substituent, providing additional stabilization. However, if the nucleophile is sterically bulky or the reaction conditions are not optimized, attack at the ortho position can become competitive. The C–F bond cleavage is often favored at the para position relative to other substituents.[2][3]
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly influence selectivity. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the cation of the nucleophilic salt and do not interfere with the nucleophile's attack on the electron-deficient ring.
-
Base Selection: For nucleophiles like phenols or amines, the choice of base is critical. A mild, non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution reaction.[4][5] Using a weaker base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH can sometimes improve selectivity by reducing side reactions.
-
Temperature Control: SNAr reactions on highly activated systems can be very fast. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase the kinetic preference for the thermodynamically more stable para intermediate, thus improving regioselectivity.
-
Nucleophile Concentration: Adding the nucleophile slowly (e.g., via syringe pump) can help maintain a low instantaneous concentration, which can suppress the formation of undesired isomers and disubstitution products.
-
Here is a decision-making workflow to systematically address this issue.
Caption: Decision tree for improving SNAr para-selectivity.
Issue 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling
Q: I'm trying to perform a Suzuki-Miyaura coupling on a polyfluoroaryl bromide, but I'm getting very low conversion. What are the likely causes?
A: Palladium-catalyzed cross-coupling reactions are powerful but sensitive, especially with electron-deficient polyfluoroarenes.[6] The efficiency of the catalytic cycle is paramount, and several factors can inhibit it.[7]
-
Causality: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] A failure at any step will kill the reaction.
-
Oxidative Addition: The C-Br bond on a polyfluorinated ring is activated, but the Pd(0) catalyst must be sufficiently electron-rich to insert into this bond. The choice of ligand is crucial for modulating the catalyst's electronic properties and stability.[7]
-
Transmetalation: This step is often rate-limiting. The base is critical not only for activating the boronic acid but also for facilitating the transfer of the organic group to the palladium center. Inefficient base or the presence of water can hydrolyze the boronic acid.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Furthermore, side reactions like β-hydride elimination or the formation of inactive palladium black can remove the catalyst from the cycle.
-
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure the reaction is rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and maintained under a positive pressure of an inert gas (N₂ or Ar). Oxygen is a common culprit for catalyst deactivation.
-
Check Reagent Quality: Use freshly purchased or purified boronic acid. Boronic acids can degrade over time, forming inactive boroxines. Ensure your solvent and base are anhydrous.
-
Optimize Ligand and Palladium Source: The ligand dictates the catalyst's activity. For electron-deficient arenes, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. Consider using a pre-formed Pd(0) source or a modern precatalyst that reliably generates the active species.
-
Base and Solvent System: The choice of base is critical. A combination like K₃PO₄ in a solvent system such as dioxane/water or toluene/water is often robust. The water content can be crucial for dissolving the base and facilitating transmetalation.
-
| Ligand Name | Structure Type | Key Features | Typical Substrates |
| SPhos | Buchwald Biaryl Phosphine | Electron-rich, bulky. Promotes fast oxidative addition and reductive elimination. | Aryl chlorides, bromides. |
| XPhos | Buchwald Biaryl Phosphine | Very bulky, highly active for challenging couplings. | Sterically hindered substrates, heteroaryl halides. |
| P(t-Bu)₃ | Monodentate Phosphine | Strongly electron-donating, cone angle of 182°. | General purpose, effective in Heck reactions. |
| dppf | Ferrocene-based | Bidentate, good thermal stability. | Classic choice for Suzuki and Buchwald-Hartwig reactions. |
Issue 3: Unwanted Defluorination Side Reactions
Q: During my reaction, I'm observing significant hydrodefluorination (HDF), replacing a C-F bond with a C-H bond. How can I minimize this?
A: Uncontrolled defluorination is a common side reaction, particularly under reductive or strongly basic/nucleophilic conditions.[2] It can occur via several mechanisms, including catalytic HDF or as a consequence of SNAr with a hydride source.
-
Causality:
-
Catalytic HDF: Some transition metal catalysts, especially in the presence of a hydrogen source (like a protic solvent, water, or certain bases), can catalyze the cleavage of a C-F bond and its replacement with a C-H bond.[2][3]
-
Nucleophilic Attack by Hydride: Strong reducing agents or bases that can act as hydride donors can directly displace a fluoride ion.
-
Radical Pathways: Photochemically or thermally induced radical reactions can also lead to C-F bond cleavage.[9][10]
-
-
Troubleshooting Steps:
-
Scrutinize Reagents for Hydride Sources: Ensure your base (e.g., NaH) is not contributing to HDF. If using a boronic acid, be aware that some preparations may contain borohydride impurities.
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents. Water can be a proton source that facilitates HDF in certain catalytic cycles.
-
Modify Catalytic System: If using a transition metal catalyst, changing the ligand or the metal itself can sometimes shut down the HDF pathway. For example, some iridium-based catalysts are specifically designed for regioselective HDF, so avoiding similar systems is key if this is an unwanted side reaction.[2]
-
Protect from Light: If you suspect a radical mechanism, run the reaction in the dark by wrapping the flask in aluminum foil.
-
Lower Reaction Temperature: HDF often has a higher activation energy than the desired reaction. Reducing the temperature can significantly decrease the rate of this side reaction.
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual and practical questions related to the synthesis of polyfluorinated aromatic compounds.
Q1: What is the fundamental reason for the para-directing effect in SNAr on pentafluorobenzene derivatives?
A1: The regioselectivity of SNAr on polyfluoroarenes is dictated by the stability of the anionic σ-complex (Meisenheimer intermediate) formed upon nucleophilic attack.[11] When a nucleophile attacks a C-F bond, a negative charge develops on the aromatic ring. This charge is stabilized by the inductive effect of the other fluorine atoms. In a pentafluorophenyl ring bearing a substituent 'X', attack at the C4 (para) position allows the negative charge in the resonance structures to be placed on the carbon atom bearing the substituent 'X'. If 'X' is an electron-withdrawing group or a group capable of resonance stabilization, this provides a significantly more stable intermediate compared to attack at the ortho or meta positions. This energetic preference translates into a strong kinetic preference for para-substitution.[4][12]
Q2: When should I consider C-H functionalization instead of a traditional cross-coupling reaction for building complexity on a polyfluoroarene?
A2: C-H functionalization is an increasingly powerful strategy that avoids the need for pre-functionalization (e.g., halogenation or borylation) of the starting material, making it more atom- and step-economical.[13] You should consider C-H functionalization when:
-
Your starting material is readily available and inexpensive: If you have a simple polyfluoroarene like 1,2,3-trifluorobenzene, direct C-H functionalization can be more efficient than a multi-step sequence to install a leaving group.
-
You desire ortho-selectivity: Many C-H activation methods proceed via a cyclometalation pathway where a directing group on the reactant coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. In polyfluoroarenes, the fluorine atoms themselves can act as weak directing groups, often favoring functionalization at the C-H bond ortho to a C-F bond.[13]
-
You are performing late-stage functionalization: In complex molecule synthesis, introducing a functional group at a late stage is highly desirable. C-H functionalization can offer unique selectivity for modifying a core structure without having to carry a leaving group through many synthetic steps.[14]
However, challenges in C-H functionalization include achieving high regioselectivity without a strong directing group and overcoming the inertness of some C-H bonds.[15][16]
The diagram below illustrates how a transition metal can be directed by a fluorine atom to selectively activate an adjacent C-H bond.
Note: The DOT script above is a template. Actual chemical structure images would be needed for a precise diagram. Caption: Directed C-H activation ortho to a fluorine atom.
Q3: Are there "greener" or more sustainable approaches emerging for the synthesis of fluorinated compounds?
A3: Yes, sustainability is a growing focus in organofluorine chemistry. Key areas of development include:
-
Avoiding PFAS-based Reagents: Traditional synthesis routes often rely on reagents that are classified as per- and polyfluoroalkyl substances (PFAS), which face increasing regulatory scrutiny due to their environmental persistence.[17][18][19] New methods are being developed that use simpler, non-PFAS fluorine sources like cesium fluoride (CsF) in combination with flow chemistry to generate reactive intermediates safely and efficiently.[18][19]
-
Late-Stage Fluorination: Introducing the fluorine atom at the end of a synthetic sequence minimizes waste and improves overall efficiency. Methods for late-stage fluorination are a major research focus, particularly for applications like PET imaging.[14]
-
C-H and C-F Bond Functionalization: As mentioned, C-H functionalization improves step economy.[13] Similarly, selective C-F bond functionalization of abundant perfluorinated feedstocks allows for the "upcycling" of these materials into more complex, partially fluorinated products, which can be a more cost-effective and modular approach.[9]
Experimental Protocols
Protocol 1: General Procedure for a para-Selective SNAr Reaction
This protocol describes the synthesis of 4-phenoxy-2,3,5,6-tetrafluorobenzonitrile from pentafluorobenzonitrile and phenol.
Materials:
-
Pentafluorobenzonitrile
-
Phenol
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add potassium carbonate (1.2 equivalents). Seal the flask with a septum, and purge with inert gas for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add pentafluorobenzonitrile (1.0 equivalent) and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Nucleophile Preparation: In a separate flask, dissolve phenol (1.1 equivalents) in a small amount of anhydrous DMF.
-
Reaction Initiation: Cool the reaction flask to 0 °C using an ice bath. Slowly add the phenol solution to the stirring suspension of K₂CO₃ and the fluoroarene over 10-15 minutes using a syringe.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure para-substituted product.
References
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health (NIH).
- The Mechanism of the Nucleophilic Substitution Reactions of Polyfluoroarenes. RSC Publishing.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthetic Advantages of Defluorinative C–F Bond Functionalization. PubMed Central (PMC).
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Semantic Scholar.
- Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI.
- Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes. PubMed.
- Photocatalytic Defluorodeuteration of Polyfluoroarenes. ResearchGate.
- Challenges for C−H functionalization and this work. ResearchGate.
- Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. OUCI.
- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - University of Amsterdam.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. PubMed Central (PMC).
- Sustainable PFAS-free synthesis for pharmaceutical compounds. European Pharmaceutical Review.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- PFAS-free synthesis of fluorinated drugs and pesticides. Chemistry World.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle [ouci.dntb.gov.ua]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mechanism of the nucleophilic substitution reactions of polyfluoroarenes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for this important synthetic intermediate. Our goal is to equip you with the knowledge to navigate potential challenges and ensure a successful, high-yield synthesis.
The synthesis of this compound, typically achieved through the esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid, is a crucial step in the preparation of various pharmaceuticals and agrochemicals.[1] The work-up procedure is critical for isolating the pure product from unreacted starting materials, catalysts, and byproducts. This guide will focus on providing practical, field-proven insights to overcome common hurdles in this phase of the synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of your this compound synthesis.
Issue 1: An emulsion has formed during the aqueous wash, and the layers are not separating.
Cause: Emulsions are common when extracting organic compounds, especially when detergents or other surfactants are present.[2][3] The presence of unreacted carboxylic acid, which can act as a surfactant, can contribute to emulsion formation, particularly during a basic wash.[4] Vigorous shaking of the separatory funnel can also lead to the formation of a stable emulsion.[5]
Solution:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own with time.[2][3]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it. This can encourage the layers to coalesce without forming a tight emulsion.
-
Addition of Brine: Add a small amount of saturated sodium chloride solution (brine). Brine increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[6]
-
Filtration through Celite or Glass Wool: If the emulsion persists, you can try filtering the entire mixture through a pad of Celite or a plug of glass wool. This can help to break up the emulsified droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[2]
Issue 2: The yield of this compound is significantly lower than expected.
Cause: Low yield can be attributed to several factors during the work-up, including incomplete reaction, product loss during extraction, or hydrolysis of the ester.
Solution:
-
Check for Reaction Completion: Before beginning the work-up, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Minimize Aqueous Contact Time: Esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[7][8] Perform aqueous washes efficiently to minimize the contact time between your product and the aqueous phase.
-
Back-Extraction of Aqueous Layers: Your product may have some solubility in the aqueous layer.[9] To recover any dissolved product, perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane).
-
Ensure Complete Drying: Residual water in the organic layer can lead to product loss during solvent removal and can also interfere with subsequent purification steps.[10] Ensure the organic layer is thoroughly dried with an appropriate drying agent.
Issue 3: The final product is contaminated with the starting carboxylic acid.
Cause: This indicates an incomplete reaction or insufficient removal of the acidic starting material during the work-up.
Solution:
-
Optimize Reaction Conditions: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or using a more effective catalyst.
-
Thorough Basic Wash: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to wash the organic layer.[11] This will convert the unreacted 2-fluoro-4-(trifluoromethyl)benzoic acid into its water-soluble sodium salt, which will then partition into the aqueous layer.
-
Multiple Washes: Perform multiple washes with the basic solution to ensure complete removal of the carboxylic acid. Test the pH of the aqueous layer after each wash; it should be basic.
-
Avoid Strong Bases: Avoid using strong bases like sodium hydroxide (NaOH) as this can promote the hydrolysis of your ester product.[7]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of washing the organic layer with a saturated sodium bicarbonate solution?
A1: The primary purpose of the sodium bicarbonate wash is to neutralize any remaining acid catalyst (e.g., sulfuric acid) and to remove any unreacted 2-fluoro-4-(trifluoromethyl)benzoic acid.[11] The carboxylic acid reacts with the weak base to form a sodium salt, which is highly soluble in the aqueous layer and can thus be easily separated from the organic layer containing your ester product.
Q2: Why is a brine wash performed as the final washing step?
A2: A final wash with a saturated solution of sodium chloride (brine) is performed to remove the majority of the dissolved water from the organic layer before the addition of a drying agent.[6] The high ionic strength of the brine solution reduces the solubility of water in the organic solvent. This makes the subsequent drying step more efficient.
Q3: Which drying agent is most suitable for drying the organic solution of this compound?
A3: Anhydrous sodium sulfate (Na₂SO₄) and anhydrous magnesium sulfate (MgSO₄) are the most commonly used drying agents for organic solutions.[10]
-
Sodium sulfate is a neutral drying agent with a high capacity for water, but it works relatively slowly. It is a good choice for a preliminary drying step.
-
Magnesium sulfate is a slightly acidic drying agent that is faster and more efficient than sodium sulfate. For a neutral compound like this compound, either drying agent is suitable. It is good practice to add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.[10]
Q4: My final product has a slight color. How can I decolorize it?
A4: A slight color in the final product can often be attributed to minor impurities. If the color persists after the work-up, you can try the following:
-
Activated Carbon: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a few minutes and then filter the mixture through a pad of Celite. The activated carbon will adsorb many colored impurities.
-
Recrystallization or Chromatography: If the color is due to more significant impurities, further purification by recrystallization or column chromatography may be necessary.
Standard Work-up Protocol
This protocol outlines a typical work-up procedure following the esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid.
Materials:
-
Reaction mixture containing this compound
-
Organic solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the Reaction Mixture: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.[12]
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, venting frequently to release any pressure from CO₂ evolution. Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash one or two more times, or until the aqueous wash is no longer acidic.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water.[6]
-
Dry the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Swirl the flask and add more drying agent until it no longer clumps.
-
Filter: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography if required.
Data Summary
| Parameter | Typical Value |
| Expected Yield | > 90% (dependent on reaction conditions) |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | ~94-95 °C at 21 mmHg[13] |
| Molecular Weight | 224.14 g/mol |
Experimental Workflow Diagram
Caption: Workflow for the work-up of this compound.
Logical Relationship Diagram
Caption: Troubleshooting decision tree for common work-up issues.
References
-
Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. [Link]
-
3.2: Drying Agents. Chemistry LibreTexts. [Link]
-
My organic molecule is in the ethyl acetate, how to dry it before precipitating?. The Hive. [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. National Institutes of Health. [Link]
- Method for removing water from ethyl acetate and butanone mixed solvent.
-
solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
- CN104926702A - Preparation method for 2-methylmercapto-4-thrifluoromethyl benzoate.
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Emulsion formation during extraction. Chemistry Stack Exchange. [Link]
-
Work up of ester?. ResearchGate. [Link]
- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
Theory of Aqueous Workup. University of York, Department of Chemistry. [Link]
-
Tackling emulsions just got easier. Biotage. [Link]
-
Esterification not Working (Separation). Reddit. [Link]
-
How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka | Patsnap. [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Effect of emulsion properties on release of esters under static headspace, in vivo, and artificial throat conditions in relation to sensory intensity. PubMed. [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. National Institutes of Health. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]
-
Aqueous Workup. University of York, Department of Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. azom.com [azom.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biotage.com [biotage.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 13. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Trifluoromethylbenzoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trifluoromethylbenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. The introduction of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] However, the synthesis of trifluoromethylated compounds, particularly trifluoromethylbenzoates, presents unique challenges, primarily revolving around the efficient formation of the Ar-CF₃ bond.[3]
This document is structured in a question-and-answer format to directly address common issues and strategic decisions you will encounter in your work.
Frequently Asked Questions (FAQs): Catalyst & Reagent Strategy
This section addresses the foundational choices you'll make when designing your synthesis, from the core catalytic system to the source of the trifluoromethyl group.
Q1: What are the primary catalytic systems for synthesizing trifluoromethylbenzoates, and how do they differ?
A1: The two dominant transition-metal-catalyzed approaches for synthesizing trifluoromethylbenzoates from aryl precursors (like halo- or borono-benzoates) are based on Palladium (Pd) and Copper (Cu) .
-
Palladium-Catalyzed Systems: These are highly versatile and particularly effective for a broad range of substrates, including the more challenging and readily available aryl chlorides.[1][4] A key challenge historically has been the high activation barrier for the final Ar-CF₃ reductive elimination step.[1][3] Modern systems overcome this through carefully designed ligands.[5][6]
-
Copper-Catalyzed Systems: Copper-mediated or -catalyzed reactions are a cost-effective alternative and have been studied extensively.[7] They are particularly well-suited for aryl iodides and activated aryl bromides.[7][8] Many modern copper-catalyzed methods generate a CF₃ radical or involve a Cu-CF₃ intermediate.[9][10]
A third, rapidly emerging strategy is Photoredox Catalysis , which uses visible light to generate trifluoromethyl radicals under exceptionally mild conditions.[11][12] This approach can often be merged with transition metal catalysis to achieve novel reactivity.[9]
Q2: How do I choose between a Palladium and a Copper catalyst for my specific substrate?
A2: The choice depends primarily on the nature of your starting material (the aryl halide) and the functional groups present.
-
For Aryl Chlorides and Bromides: Palladium is generally the superior choice. The development of specialized, bulky, electron-rich phosphine ligands has enabled the efficient oxidative addition even into unactivated aryl chlorides under mild conditions, which is a significant advantage given their low cost and wide availability.[1][4]
-
For Aryl Iodides: Both copper and palladium systems are effective. Your decision may be based on cost (copper is cheaper), functional group tolerance, or the specific trifluoromethylating reagent you intend to use. Copper catalysis often works well with electrophilic/radical CF₃ sources.[7][9]
-
For Arylboronic Acids: Both metals can be used. Copper-mediated oxidative cross-coupling with a CF₃ source is a common and effective method that can proceed even at room temperature.[7]
Below is a decision tree to guide your initial selection process.
Caption: A systematic workflow for troubleshooting low reaction yields.
-
Step 1: Reagent and Solvent Quality:
-
Problem: Trifluoromethylating reagents can be sensitive to air and moisture. [13]Solvents must be rigorously anhydrous.
-
Solution: Use a fresh bottle of the CF₃ reagent or one that has been properly stored under an inert atmosphere. Ensure solvents are freshly dried over an appropriate drying agent or taken from a solvent purification system.
-
-
Step 2: Inert Atmosphere:
-
Problem: The active Pd(0) and Cu(I) catalytic species are readily oxidized by oxygen, rendering them inactive. [14][15] * Solution: Ensure your reaction flask is oven- or flame-dried. Use robust degassing techniques such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for an extended period. Maintain a positive pressure of inert gas throughout the reaction. [14]* Step 3: Catalyst and Ligand Integrity:
-
Problem: The palladium precatalyst may have degraded. The chosen ligand may be inappropriate for the substrate, leading to an inactive catalyst. [1][14] * Solution: Use a fresh, high-purity catalyst and ligand. Re-evaluate your ligand choice based on the discussion in FAQ Q3. For difficult substrates, increasing catalyst loading from 1-2 mol% to 5 mol% may be necessary. [14]* Step 4: Reaction Conditions:
-
Problem: The reaction temperature, time, or concentration may be suboptimal. [16][17] * Solution: Run a temperature screen. While higher temperatures can increase rates, they can also accelerate catalyst decomposition. [14]Monitor the reaction by TLC or GC/MS to determine the optimal reaction time and check for substrate consumption.
-
Q2: I'm observing a black precipitate in my palladium-catalyzed reaction. What is it and how do I prevent it?
A2: The black precipitate is almost certainly palladium black , which consists of fine, catalytically inactive palladium metal aggregates. [14]Its formation is a definitive sign of catalyst deactivation and is a common failure mode in cross-coupling reactions. [18]
-
Causes of Formation:
-
Oxygen Exposure: The most common cause. Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to instability and aggregation. [14] 2. High Temperature: Excessive heat can accelerate the rate of catalyst decomposition, especially if the ligand is not robust enough to stabilize the Pd(0) species.
-
Ligand Dissociation: If the ligand dissociates from the metal center, the "naked" Pd(0) atoms are highly prone to aggregation. This can happen if the ligand is not bulky enough or if a substrate or solvent coordinates too strongly, displacing the ligand. [19]* Prevention Strategies:
-
Rigorous Inert Technique: This is non-negotiable. Ensure all reagents, solvents, and the reaction vessel are free of oxygen and moisture. [14] 2. Use Stabilizing Ligands: Employ bulky, electron-rich biarylphosphine ligands (see FAQ Q3). These ligands form stable complexes with Pd(0) that are resistant to aggregation. [19] 3. Moderate Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable rate. It is often better to run a reaction for longer at 80 °C than to have it fail quickly at 120 °C.
-
Q3: My reaction with an arylboronic acid is plagued by protodeboronation. How can I suppress this side reaction?
A3: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially with electron-rich or sterically hindered arylboronic acids. It is often catalyzed by the transition metal and exacerbated by the presence of water.
-
Mechanism: The presence of water or other protic sources in the reaction mixture can lead to the cleavage of the C-B bond before the desired transmetalation step can occur.
-
Solutions:
-
Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and reagents to minimize the source of protons.
-
Choice of Base: Use a non-aqueous base. If a base like K₃PO₄ is used, ensure it is anhydrous.
-
Increase Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular transmetalation step over the competing protodeboronation pathway.
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids and can be a superior choice for challenging substrates.
-
Experimental Protocols
The following are representative, field-proven protocols. They should be adapted and optimized for your specific substrate.
Protocol 1: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride
This protocol is adapted from methodologies developed for challenging Ar-Cl cross-coupling. [1]
-
Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), Pd(dba)₂ (0.02 mmol, 2 mol%), and tBuXPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add anhydrous 1,4-dioxane (2.0 mL) via syringe. Add triethylsilyltrifluoromethylsilane (TESCF₃) (2.0 mmol, 2.0 equiv) followed by rubidium fluoride (RbF) (2.0 mmol, 2.0 equiv). Safety Note: Handle fluoride sources with care.
-
Inert Atmosphere: Seal the tube, and place it under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (under argon) and analyzing via GC-MS or ¹⁹F NMR.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Mediated Trifluoromethylation of an Arylboronic Acid
This protocol uses an oxidative cross-coupling strategy that is effective at room temperature. [7]
-
Reaction Setup: To a standard vial, add the arylboronic acid (0.5 mmol, 1.0 equiv), Togni's Reagent II (0.75 mmol, 1.5 equiv), Cu(OAc)₂ (0.5 mmol, 1.0 equiv), and 1,10-phenanthroline (0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (2.5 mL).
-
Atmosphere: The original protocol notes that running the reaction under an atmosphere of dry oxygen can improve yields by re-oxidizing the copper catalyst, though this should be approached with caution. [7]For initial attempts, an inert atmosphere is safer.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude oil or solid by flash column chromatography.
References
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link] [1][4][5][6][20]2. Charpentier, J., et al. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis. [Link] [21][22]3. Yasu, Y., et al. (2010). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of the American Chemical Society. [Link] [11]4. Mishra, A., & Singh, V. K. (2020). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications. [Link] [23]5. Nagib, D. A., & MacMillan, D. W. C. (2010). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link] [24]6. Lwowski, W., et al. (2014). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry. [Link] [25]7. Yang, S., et al. (2019). Visible-Light Photoredox-Catalyzed and Copper-Promoted Trifluoromethoxylation of Arenediazonium Tetrafluoroborates. Angewandte Chemie International Edition. [Link] [12]8. Li, Y., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link] [9][10]9. Zhu, Y., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry. [Link] [26]10. Wang, F., et al. (2015). Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters. [Link] [27]11. Li, Y., et al. (2018). Progress in copper-catalyzed trifluoromethylation. PMC - NIH. [Link]
-
Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. DSpace@MIT. [Link]
-
Smith, A. M. R. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link] [18]14. Liang, Y., et al. (2022). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. [Link] [28]15. Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Sci-Hub. [Link]
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Semantic Scholar. [Link]
-
Togni, A., et al. (2021). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. ResearchGate. [Link] [16]20. Beller, M., et al. (2012). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ResearchGate. [Link] [8]21. Pérez-Temprano, M. H., et al. (2012). Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. ACS Catalysis. [Link]
-
Prakash, G. K. S., et al. (2017). Hypercoordinate iodine(III) promoted reactions and catalysis: an update on current mechanistic understanding. ResearchGate. [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Hartwig, J. F., et al. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship.org. [Link]
-
Scherer, W., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
Prakash, G. K. S., et al. (2017). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. ResearchGate. [Link] [17]33. Arndtsen, B. A., et al. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. PubMed. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link] [29]35. Cahard, D., & Gouverneur, V. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Schoenebeck, F., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters. [Link]
-
Al-Masum, M. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Buchwald, S. L., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic Letters. [Link]
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [dspace.mit.edu]
- 5. sci-hub.ru [sci-hub.ru]
- 6. [PDF] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 7. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Analytical Methods for Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Introduction
Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a key fluorinated building block in modern drug discovery and agrochemical synthesis. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a valuable intermediate for creating compounds with enhanced metabolic stability, bioavailability, and binding affinity.[1] Given its role as a critical starting material, the purity and quality of this compound must be rigorously controlled. The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.
This guide provides an in-depth comparison of the primary analytical techniques for the quality control of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, analytical chemists, and drug development professionals. The focus is on creating self-validating, robust methods that ensure scientific integrity and regulatory compliance.[2]
Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity and assay determination of non-volatile and thermally labile organic compounds, making it exceptionally well-suited for analyzing this compound.[3][4] The method's strength lies in its high resolution, reproducibility, and the ability to separate the main component from structurally similar impurities.
The "Why": Causality in HPLC Method Design
The selection of a reversed-phase (RP) C18 column is deliberate. The non-polar C18 stationary phase interacts hydrophobically with the aromatic ring of the analyte and potential organic impurities. The mobile phase, a polar mixture of water and acetonitrile, acts as the eluent. By starting with a higher water concentration and gradually increasing the organic solvent (acetonitrile), we can elute compounds in order of increasing hydrophobicity, providing a clean separation of the target compound from both more polar and less polar impurities. The addition of a small amount of acid (e.g., phosphoric acid) to the mobile phase is critical; it ensures that any potential acidic impurities (like the hydrolyzed benzoic acid derivative) are in their non-ionized form, preventing peak tailing and ensuring sharp, symmetrical peaks.[5]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity and Assay Analysis.
Detailed HPLC Protocol
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.[6]
-
-
Data Analysis: Calculate the area percent of the main peak for purity analysis. For assay, compare the peak area to that of a certified reference standard.
Validation Parameters (Illustrative Data)
Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[7][8]
| Parameter | Specification | Typical Result | Rationale |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Pass | Ensures the signal is from the analyte only.[9] |
| Linearity | R² ≥ 0.999 over 5 concentrations. | R² = 0.9995 | Confirms a proportional response to concentration. |
| Accuracy | 98.0% - 102.0% recovery. | 99.5% - 101.2% | Measures the closeness of results to the true value. |
| Precision (Repeatability) | RSD ≤ 1.0% for 6 injections. | RSD = 0.45% | Shows consistency of results in a single run.[10] |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL | The lowest amount of analyte that can be detected. |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL | The lowest amount that can be reliably quantified.[6] |
Chapter 2: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography (GC) offers a high-efficiency alternative to HPLC, often with faster run times.[11] this compound, as a methyl ester, possesses sufficient volatility and thermal stability for GC analysis. This technique is particularly powerful for identifying residual solvents and other volatile impurities that may not be well-resolved by HPLC.
The "Why": Causality in GC Method Design
The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) is application-dependent. FID is a robust, universal detector for organic compounds, providing excellent quantitative data for purity (% area) calculations.[12] GC-MS, however, provides invaluable structural information. It fragments the analyte molecule in a reproducible way, creating a "mass spectrum" that acts as a chemical fingerprint, allowing for unambiguous peak identification and the characterization of unknown impurities.[3][13] A non-polar capillary column (like a 5% phenyl-polysiloxane) is chosen to separate compounds primarily based on their boiling points, which is the most effective mechanism for this type of analysis.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Impurity Identification and Purity.
Detailed GC-MS Protocol
-
System: A GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the main peak and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Calculate purity based on the total ion chromatogram (TIC) peak areas.
Validation Parameters (Illustrative Data)
| Parameter | Specification | Typical Result | Rationale |
| Specificity | Unique mass spectrum for the analyte, baseline resolved from impurities. | Pass | MS provides high confidence in peak identity. |
| Linearity | R² ≥ 0.998 over 5 concentrations. | R² = 0.9989 | Confirms proportional response for quantification. |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 injections. | RSD = 1.1% | Shows consistency for a volatile injection.[10] |
| LOD (Limit of Detection) | S/N of 3:1 for a characteristic ion. | 0.5 ng on column | High sensitivity for trace impurity detection. |
| LOQ (Limit of Quantitation) | S/N of 10:1 for a characteristic ion. | 1.5 ng on column | Lowest level for reliable quantitative impurity analysis. |
Chapter 3: Spectroscopic Methods for Structural Confirmation
While chromatographic methods are ideal for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for absolute structural confirmation and identification.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this compound, three key experiments are crucial:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. We would expect to see distinct signals for the aromatic protons and the methyl ester protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule, including the carbonyl and trifluoromethyl carbons.
-
¹⁹F NMR: This is particularly informative for fluorinated compounds. It will show two distinct signals: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group, confirming their presence and electronic environment.[14]
The Role of Spectroscopy in Quality Control
Caption: Role of Spectroscopy in QC: Standard and Impurity ID.
Chapter 4: Comparative Analysis and Method Selection
Choosing the right analytical method depends entirely on the objective. A method ideal for routine purity checks may not be suitable for identifying an unknown impurity.
Head-to-Head Method Comparison
| Attribute | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative Assay & Purity | Impurity ID & Volatiles Analysis | Structural Elucidation |
| Analyte Volatility | Not required | Required | Not required |
| Thermal Stability | Not required | Required | Not required |
| Quantitative Precision | Excellent | Good | Poor (unless using qNMR) |
| Identification Power | Low (Retention Time only) | High (Mass Spectrum) | Absolute (Chemical Structure) |
| Sample Throughput | Moderate (20-30 min/sample) | High (15-20 min/sample) | Low (>30 min/sample) |
| Typical LOD/LOQ | ~0.01% | ~0.005% | >0.1% |
Decision Logic: Which Method to Use?
The following diagram provides a logical pathway for selecting the appropriate analytical technique based on the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
A multi-faceted approach is essential for the comprehensive analysis of this compound.
-
For routine quality control, batch release, and stability testing, a validated RP-HPLC method is the industry standard, offering excellent precision and accuracy for both assay and purity determination.
-
For the analysis of volatile impurities, residual solvents, and for orthogonal purity confirmation, a GC-MS method is a highly valuable tool, providing both quantitative data and definitive identification.
-
For the initial characterization of a reference standard or the structural elucidation of a significant unknown impurity, NMR spectroscopy is the ultimate authority.
By strategically deploying these techniques, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, building a strong analytical foundation for the development of safe and effective final products.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Supporting Information for a scientific publication. (n.d.). NMR Spectra Data. This source provides examples of 1H, 13C, and 19F NMR spectra for various trifluoromethyl and fluoro-substituted benzoate derivatives.
- NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Desai, P. A., & Patel, D. R. (n.d.). Analytical method validation: A brief review.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- ResearchGate. (2025, August 9). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- News-Medical. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
- Patsnap Synapse. (2025, April 29). Chromatography Methods Compared: HPLC vs. FPLC vs. GC.
- Drawell. (n.d.). 4 Key Differences Between GC and HPLC.
- PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Application Note.
- PubChem. (n.d.). Methyl 3-fluoro-4-(trifluoromethyl)benzoate.
- SIELC Technologies. (n.d.). HPLC Method for Benzoic Acid.
- MySkinRecipes. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate.
- PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography Methods Compared: HPLC vs. FPLC vs. GC [synapse.patsnap.com]
- 5. Benzoic Acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. particle.dk [particle.dk]
- 8. wjarr.com [wjarr.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Characterization of Impurities in Methyl 2-fluoro-4-(trifluoromethyl)benzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a key building block in the synthesis of various pharmaceutical compounds, making the thorough characterization of its impurity profile a critical step in ensuring the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of potential impurities in this compound, grounded in scientific principles and regulatory expectations.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] Organic impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, reagents, ligands, and catalysts.[3][5] Understanding the synthesis pathway is therefore the first step in predicting potential impurities.
Anticipated Impurities: A Synthesis-Based Approach
The synthesis of this compound can proceed through various routes. A common method involves the esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid. Another potential route is the functional group transformation of a related benzonitrile derivative.[7] Based on these synthetic pathways, several types of impurities can be anticipated:
-
Starting Materials: Unreacted 2-fluoro-4-(trifluoromethyl)benzoic acid.
-
Positional Isomers: Isomers such as Methyl 4-fluoro-2-(trifluoromethyl)benzoate can form, particularly if the initial raw materials contain isomeric impurities.[8]
-
By-products from Side Reactions: Incomplete reactions or side reactions can lead to various by-products. For instance, during esterification, impurities from the alcohol or coupling agents could be incorporated.
-
Degradation Products: The molecule may degrade under stress conditions such as heat, light, acid, base, and oxidation.[9][10][11] Forced degradation studies are essential to identify these potential degradants.[9][10][11]
Below is a diagram illustrating the potential sources of impurities in the synthesis of this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is crucial for the comprehensive characterization of impurities. The selection of techniques should be based on the physicochemical properties of the target analyte and its potential impurities.
| Analytical Technique | Principle of Separation/Detection | Strengths for this Application | Limitations for this Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Excellent for separating non-volatile and thermally labile impurities like starting materials, isomers, and many degradation products.[12][13][14] | May require different methods (e.g., reversed-phase, HILIC) for a wide range of polarities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-based identification. | Ideal for volatile and semi-volatile impurities, such as residual solvents and certain by-products.[15][16] Provides structural information for identification.[17][18] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary for some polar analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unparalleled for structural elucidation of unknown impurities.[19][20] ¹⁹F NMR is particularly powerful for fluorinated compounds, offering high sensitivity and large chemical shift dispersion.[19][21][22] | Lower sensitivity compared to chromatographic methods, making it less suitable for trace-level quantification without specialized techniques. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. | Provides information about functional groups present in the molecule and can be used to identify gross differences between batches.[23][24][25] | Limited in its ability to distinguish between structurally similar isomers and quantify low-level impurities. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be thoroughly validated for their intended use.
Protocol 1: HPLC-UV for Quantification of Process-Related Impurities
This method is designed for the separation and quantification of the starting material (2-fluoro-4-(trifluoromethyl)benzoic acid) and potential positional isomers.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of diluent (Acetonitrile/Water 50:50 v/v).
-
Further dilute to an appropriate concentration for analysis.
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Repeatability (RSD): ≤ 2.0% for six replicate injections.
Protocol 2: GC-MS for Identification of Volatile and Semi-Volatile Impurities
This method is suitable for identifying unknown volatile impurities and residual solvents.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Protocol 3: ¹⁹F NMR for Structural Confirmation and Isomer Differentiation
¹⁹F NMR is a powerful tool for the specific analysis of fluorinated compounds.[19][20][21][22]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Solvent: CDCl₃ or other suitable deuterated solvent.
-
Reference: An external or internal reference standard (e.g., trifluorotoluene).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Workflow for Comprehensive Impurity Characterization
A logical workflow ensures that all potential impurities are considered and appropriately characterized.
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 8. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. shimadzu.com [shimadzu.com]
- 18. imreblank.ch [imreblank.ch]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. biophysics.org [biophysics.org]
- 22. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spectroscopic (FT-IR, FT-Raman, UV) and microbiological studies of di-substituted benzoates of alkali metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Reactivity and Properties of Methyl 2-fluoro-4-(trifluoromethyl)benzoate and Other Fluorinated Benzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl groups into aromatic scaffolds is a cornerstone of molecular design. These modifications can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and overall biological activity. Among the vast array of fluorinated building blocks, substituted methyl benzoates serve as critical intermediates. This guide provides an in-depth, objective comparison of Methyl 2-fluoro-4-(trifluoromethyl)benzoate against a selection of structurally related fluorinated benzoates: Methyl 2-fluorobenzoate , Methyl 4-(trifluoromethyl)benzoate , and Methyl 2,4-difluorobenzoate . Our analysis is grounded in the principles of physical organic chemistry and supported by available experimental data to offer a comprehensive resource for synthetic chemists and drug development professionals.
The Significance of Fluorine and Trifluoromethyl Substituents
The introduction of fluorine or a trifluoromethyl (CF3) group onto a benzene ring dramatically alters its electronic properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). The trifluoromethyl group is an even more powerful electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms. These electronic perturbations have significant consequences for the reactivity of the aromatic ring and its substituents, particularly in reactions such as nucleophilic aromatic substitution (SNAr) and the hydrolysis of the ester group.
Comparative Analysis of Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is essential for their effective use in synthesis. The following table summarizes key physicochemical data for this compound and its comparators.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C9H6F4O2 | 222.14 | Not available | Not available | Not available | |
| Methyl 2-fluorobenzoate | C8H7FO2 | 154.14 | 109-110 / 35 mmHg[1] | 1.21[1] | 1.502[1] | |
| Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | 204.15 | 94-95 / 21 mmHg[2] | 1.268[2] | 1.451[2] | |
| Methyl 2,4-difluorobenzoate | C8H6F2O2 | 172.13 | 128-129[3][4] | 1.384[3][4] | 1.4840[3][4] |
Reactivity Comparison: A Deeper Dive
The reactivity of these fluorinated benzoates is a key differentiator for their application in synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of nucleophiles. The rate of this reaction is highly dependent on the electronic nature of the aromatic ring. A more electron-deficient ring will react faster. The accepted mechanism for SNAr reactions typically involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, recent studies provide evidence that some SNAr reactions may proceed through a concerted mechanism.
Based on the strong electron-withdrawing properties of the trifluoromethyl group, we can predict the following order of reactivity towards SNAr:
This compound > Methyl 2,4-difluorobenzoate > Methyl 2-fluorobenzoate
Caption: Predicted order of reactivity in SNAr reactions.
Ester Hydrolysis
The rate of hydrolysis of the methyl ester group is also influenced by the electronic effects of the ring substituents. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, the predicted order of hydrolysis rates is similar to that of SNAr reactivity.
Spectroscopic Data Comparison
The following tables summarize the key 1H, 13C, and 19F NMR spectroscopic data for the compared benzoates. These data are essential for reaction monitoring and product characterization.
1H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -OCH3 |
| This compound | Not available | Not available |
| Methyl 2-fluorobenzoate | 7.95-7.05 (m, 4H) | 3.90 (s, 3H) |
| Methyl 4-(trifluoromethyl)benzoate | 8.14 (d, 2H), 7.68 (d, 2H)[5] | 3.94 (s, 3H)[5] |
| Methyl 2,4-difluorobenzoate | 7.99 (td, 1H), 6.98-6.84 (m, 2H)[3] | 3.93 (s, 3H)[3] |
13C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | -OCH3 | C=O |
| This compound | Not available | Not available | Not available |
| Methyl 2-fluorobenzoate | 161.5 (d, J=257 Hz), 134.5, 132.0, 124.2, 117.0 (d, J=22 Hz), 115.2 (d, J=2.5 Hz) | 52.5 | 164.5 |
| Methyl 4-(trifluoromethyl)benzoate | 134.5 (q, J=33 Hz), 133.5, 130.1, 125.5 (q, J=4 Hz), 123.8 (q, J=271 Hz)[5] | 52.6[5] | 165.9[5] |
| Methyl 2,4-difluorobenzoate | 164.5 (dd, J=257, 12 Hz), 162.0 (dd, J=257, 12 Hz), 134.0 (dd, J=10, 3 Hz), 112.5 (dd, J=21, 4 Hz), 105.0 (t, J=26 Hz) | 52.8 | 163.0 (d, J=3 Hz) |
19F NMR Spectroscopic Data (δ, ppm, relative to CFCl3)
| Compound | 2-F | 4-CF3 | 4-F |
| This compound | Not available | Not available | Not available |
| Methyl 2-fluorobenzoate | -113.8 | - | - |
| Methyl 4-(trifluoromethyl)benzoate | - | -63.21[5] | - |
| Methyl 2,4-difluorobenzoate | -106.5 (m) | - | -109.5 (m) |
Experimental Protocols
Detailed, validated experimental procedures are crucial for reproducible research. The following protocols provide representative methods for the synthesis of these fluorinated benzoates.
General Procedure for the Synthesis of Methyl Fluorinated Benzoates
This procedure describes a general method for the esterification of the corresponding benzoic acid.
Caption: General workflow for the synthesis of methyl fluorinated benzoates.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the corresponding fluorinated benzoic acid (1.0 eq.).
-
Reagent Addition: Add an excess of methanol (5-10 eq.) and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted benzoic acid. Wash further with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to afford the pure methyl fluorinated benzoate.
Conclusion
This guide provides a comparative analysis of this compound and other structurally related fluorinated benzoates. The key takeaway for researchers is the significantly enhanced reactivity of this compound in nucleophilic aromatic substitution reactions, a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl group. This heightened reactivity makes it a valuable building block for the synthesis of complex molecules where the facile displacement of the fluorine atom is desired. The provided spectroscopic and physicochemical data, along with the general synthetic protocol, should serve as a valuable resource for the effective application of these important fluorinated intermediates in research and development.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of Methyl 2-fluoro-4-(trifluoromethyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds has become a cornerstone of modern drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the biological activities of derivatives based on the Methyl 2-fluoro-4-(trifluoromethyl)benzoate scaffold, a promising framework for developing novel therapeutic agents. While a comprehensive head-to-head comparison of a wide array of these specific derivatives is not extensively documented in publicly available literature, this guide synthesizes existing data on closely related compounds to elucidate their potential in anticancer, antimicrobial, and enzyme inhibition applications.
The Strategic Advantage of Fluorination and Trifluoromethylation
The introduction of fluorine and a trifluoromethyl (-CF3) group onto a benzoate ring is a deliberate and impactful design choice. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing pKa and creating new intermolecular interactions, such as hydrogen bonds.[2] The trifluoromethyl group, being a strong electron-withdrawing and highly lipophilic moiety, can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism.[1] This increased stability often translates to a longer biological half-life and improved bioavailability.[1]
Anticancer Activity: A Tale of Potency and Mechanism
Derivatives of fluorinated and trifluoromethylated aromatic compounds have demonstrated significant potential as anticancer agents. The biological activity is often dictated by the nature and position of various substituents on the core scaffold.
Case Study: A Potent Benzimidazole Derivative
A noteworthy example that underscores the potential of this chemical class is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) . Although not a direct derivative of this compound, its structure incorporates a fluorinated phenyl group, offering valuable insights. MBIC has been identified as a potent microtubule targeting agent, inducing cell death through mitotic arrest.
| Compound | Cell Line | IC50 (µM) | Reference |
| MBIC | MCF-7 (non-aggressive breast cancer) | 0.73 ± 0.0 | [3] |
| MBIC | MDA-MB-231 (aggressive breast cancer) | 20.4 ± 0.2 | [3] |
| MBIC | L-cells (normal fibroblast) | 59.6 ± 2.5 | [3] |
The significant difference in potency between the two cancer cell lines suggests a mechanism of action that may be influenced by the specific genetic background of the cancer cells, such as p53 mutation status.[3] The much higher IC50 value in normal fibroblast cells indicates a degree of selectivity for cancer cells, a crucial attribute for any potential chemotherapeutic agent.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a series of this compound derivatives are limited, general principles from related compound classes can be extrapolated:
-
Substitution Position: The relative positions of the fluoro and trifluoromethyl groups, as well as other substituents on the aromatic ring, can significantly impact activity. For instance, in a series of 1,3,4-oxadiazole derivatives, an ortho-fluoro substituted compound displayed superior inhibitory activity compared to its meta- and para-substituted counterparts.[2]
-
Nature of Substituents: In a study of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, the anticancer activity was found to be dependent on the substituents in the carbonyl group, with activity improving in the order: ethyl < isopropyl < tert-butyl < phenyl.[4]
These findings suggest that a systematic exploration of different substituents on the this compound scaffold is a promising avenue for discovering novel and potent anticancer agents.
Antimicrobial and Enzyme Inhibitory Potential
The unique electronic properties imparted by fluorine and trifluoromethyl groups also make these compounds promising candidates for antimicrobial agents and enzyme inhibitors.
Antimicrobial Activity
Studies on various fluorinated heterocyclic compounds have demonstrated their potential as antibacterial and antifungal agents. For example, a series of novel fluorinated 1,5-benzothiazepine derivatives exhibited good antibacterial activity, particularly against Gram-negative bacteria.[5] Similarly, thioureides of 2-(4-chlorophenoxymethyl)benzoic acid have shown selective and effective antimicrobial properties.[6][7] The mechanism of action for such compounds often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Enzyme Inhibition
The trifluoromethyl group is a key pharmacophore in the design of potent enzyme inhibitors. For instance, trifluoromethyl ketone dipeptide analogues are effective inhibitors of angiotensin-converting enzyme.[8] The strong electron-withdrawing nature of the trifluoromethyl group can stabilize the tetrahedral intermediate formed during enzymatic reactions, leading to tight binding and potent inhibition.[8]
Experimental Methodologies
To facilitate further research and comparison, detailed protocols for key biological assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Grow the bacterial or fungal strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Frameworks and Signaling Pathways
The biological activity of these compounds is underpinned by their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.
Anticancer Mechanism of Action
Caption: Proposed anticancer mechanism of action for a fluorinated benzoate derivative.
As exemplified by MBIC, a primary mechanism of action for this class of compounds can be the disruption of microtubule dynamics, leading to mitotic arrest and ultimately apoptosis.[3] Furthermore, these compounds can influence key proteins involved in cell cycle regulation and apoptosis, such as survivin and caspases. The interplay with signaling pathways like the p53 pathway can also determine the cellular response to these agents.[3]
Structure-Activity Relationship Logic
Caption: Key factors influencing the structure-activity relationship.
The biological activity of these derivatives is a multifactorial outcome of their physicochemical properties. Modifications to the core structure influence lipophilicity, electronic distribution, and steric factors, which in turn dictate the compound's interaction with its biological target and its pharmacokinetic profile. A systematic investigation of these relationships is crucial for the rational design of more effective and selective therapeutic agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The strategic incorporation of fluorine and trifluoromethyl groups confers advantageous physicochemical properties that can lead to enhanced biological activity and improved pharmacokinetic profiles.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to establish clear structure-activity relationships. A deeper investigation into their mechanisms of action and the identification of their specific molecular targets will be crucial for their advancement as clinical candidates. The insights gained from such studies will undoubtedly contribute to the design of the next generation of targeted therapies.
References
-
Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. [Link]
-
Pérez-Silanes, S., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721. [Link]
-
Tan, M. L., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]
-
Leong, C. O., et al. (2016). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 21(10), 1357. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Gudipati, R., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109-1116. [Link]
-
Katarzyna, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
-
Saeed, S., et al. (2010). Anticancer and antiphytopathogenic activity of fluorinated isatins and their water-soluble hydrazone derivatives. Molecules, 15(10), 6824-6843. [Link]
-
Tan, M. L., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840-28853. [Link]
-
Maruthamuthu, M., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid substituted derivatives of quinazolinones. Der Pharma Chemica, 7(7), 130-136. [Link]
-
Vilar, S., et al. (2010). Design, synthesis, and anticancer activities of novel perfluoroalkyltriazole-appended 2'-deoxyuridines. Bioorganic & Medicinal Chemistry Letters, 20(19), 5831-5834. [Link]
-
Imram, S., et al. (2012). Structure-activity relations of 4-fluoromethyl monobactams. Journal of Antimicrobial Chemotherapy, 19(6), 753-760. [Link]
-
Chifiriuc, M. C., et al. (2011). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. International Journal of Molecular Sciences, 12(12), 8794-8807. [Link]
-
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530. [Link]
-
Li, Y., et al. (2023). Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim. ACS Omega, 8(25), 22695–22703. [Link]
-
Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 74(17), 6419–6433. [Link]
-
Luzina, O. G., & Popov, A. V. (2022). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas. ResearchGate. [Link]
-
Chifiriuc, M. C., et al. (2011). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. International Journal of Molecular Sciences, 12(12), 8794–8807. [Link]
-
Nagarapu, L., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][2][8]oxazin-3(4H). Bioorganic & Medicinal Chemistry Letters, 27(24), 5364-5369. [Link]
-
Jebastin, J. N. S., et al. (2016). Molecular docking study, synthesis and invitro evaluation of antitumor activity of novel naphthylidene base of benzoic acid derivatives. International Journal of Life Sciences and Pharmaceutical Research, 6(3), L-36-L-44. [Link]
-
Singh, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. [Link]
-
Quideau, S., et al. (2011). Future Antimicrobials: Natural and Functionalized Phenolics. Angewandte Chemie International Edition, 50(16), 3516-3538. [Link]
-
Chifiriuc, M. C., et al. (2011). Antimicrobial Activity of Some New Thioureides Derived From 2-(4-chlorophenoxymethyl)benzoic Acid. International Journal of Molecular Sciences, 12(12), 8794–8807. [Link]
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of Methyl 2-fluoro-4-(trifluoromethyl)benzoate Derivatives
Introduction: The Strategic Value of Fluorinated Benzoates in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for developing advanced therapeutic agents.[1] The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a key intermediate, valued for its dual-fluorinated aromatic structure which enhances metabolic stability and bioavailability in drug candidates.[2] This guide provides an in-depth comparison of synthetic routes to this valuable compound, offering field-proven insights into experimental choices and rigorous validation protocols for researchers, scientists, and drug development professionals.
Part 1: A Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, cost, and tolerance for hazardous reagents or harsh conditions. We will explore three primary strategies: a classical multi-step synthesis from a commodity chemical, a more direct route via Grignard reaction, and a simple esterification from the corresponding carboxylic acid.
Methodology 1: Multi-Step Synthesis from 2-Chloro-5-nitrobenzotrifluoride
This classical approach builds the molecule from a readily available, trifluoromethylated precursor. It is a robust, albeit lengthy, pathway that offers control at each transformation step. The causality behind this route lies in the predictable and well-documented nature of each reaction, making it reliable for producing high-purity material.
Experimental Workflow:
The workflow involves four key transformations: nucleophilic aromatic substitution (SNAr) to introduce the fluorine, reduction of the nitro group, a Sandmeyer reaction to install the carboxyl functionality (via a nitrile intermediate), and final esterification.
Caption: Workflow for Direct Esterification (Methodology 3).
Rationale and Causality:
-
Fischer Esterification: This is an equilibrium-driven process. Using methanol as both the reagent and solvent drives the reaction towards the product. A strong acid catalyst (like sulfuric acid) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile.
Part 2: Head-to-Head Performance Comparison
An objective comparison requires evaluating these methods against key performance indicators relevant to a research and development setting.
| Metric | Methodology 1 (Multi-Step) | Methodology 2 (Grignard) | Methodology 3 (Direct Esterification) |
| Number of Steps | 4-5 | 2-3 | 1 |
| Overall Yield | Moderate (~30-50%) | Good (~60-75%) | Excellent (>90%) |
| Starting Material Cost | Low | Moderate to High | High |
| Reagent Hazards | Uses CuCN (highly toxic), strong acids/bases | Pyrophoric Grignard reagent, anhydrous conditions required | Uses concentrated sulfuric acid |
| Scalability | Good, well-established reactions | Moderate, requires strict control of anhydrous conditions | Excellent, simple process |
| Time to Product | Long (several days) | Moderate (1-2 days) | Short (hours) |
Part 3: Validation Protocol - A Self-Validating System
Trustworthiness in synthesis is achieved through rigorous analytical validation. The identity and purity of the synthesized this compound must be unequivocally confirmed.
Analytical Techniques & Expected Results
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Elucidation | ~7.5-8.0 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃) |
| ¹⁹F NMR | Confirm Fluorine Presence & Position | Singlet for the CF₃ group, another signal for the C2-F. Coupling will be observed. |
| ¹³C NMR | Carbon Skeleton Confirmation | ~165 ppm (C=O), ~120-140 ppm (aromatic carbons, with C-F and C-CF₃ couplings), ~53 ppm (-OCH₃) |
| GC-MS | Purity & Molecular Weight | A major peak with M/Z = 222.14, corresponding to the molecular ion [C₉H₆F₄O₂]⁺. |
| FT-IR | Functional Group Identification | ~1730 cm⁻¹ (C=O stretch, ester), ~1100-1350 cm⁻¹ (C-F stretches) |
| HPLC | Quantitative Purity Assessment | A single major peak with purity >98% under appropriate column and mobile phase conditions. |
Detailed Protocol: Synthesis via Direct Esterification (Methodology 3)
This protocol describes the most direct synthesis, assuming the availability of the starting carboxylic acid.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)benzoic acid (5.0 g, 24.0 mmol).
-
Reagent Addition: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with stirring.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the final product as a clear liquid.
Conclusion and Field Insights
For laboratory-scale synthesis where speed and simplicity are paramount, Methodology 3 (Direct Esterification) is unequivocally the superior choice, provided the starting acid is commercially available. Its high yield, simple procedure, and easy workup make it ideal for rapid generation of material for screening and derivatization.
For larger-scale production or when cost is a primary driver, Methodology 2 (Grignard-based Synthesis) presents a compelling alternative. It is a more convergent route than the classical multi-step synthesis and generally provides good yields. However, it requires expertise in handling air- and moisture-sensitive reagents.
Methodology 1 (Multi-step Synthesis) , while the longest, is often necessary when the required precursors for the other routes are unavailable. It is a testament to the power of fundamental organic transformations and remains a valuable tool in the synthetic chemist's arsenal, particularly for creating novel analogues from basic building blocks.
The ultimate choice of synthetic route is a strategic decision that balances time, cost, scale, and available expertise. Regardless of the path chosen, rigorous adherence to the validation protocols outlined is non-negotiable to ensure the integrity of the final product and the downstream research it enables.
References
-
PubChem. Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]
- Jiang, X., et al. (2018).
- Verhoog, S., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- Prakash, G. K. S., et al. (2014).
- Google Patents.
- Google Patents.
-
MySkinRecipes. This compound. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]
-
PubChem. Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]
- Google Patents. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
-
precisionFDA. METHYL 4-(TRIFLUOROMETHYL)BENZOATE. U.S. Food and Drug Administration. [Link]
- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
CP Lab Safety. METHYL 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZOATE, 98% Purity, C9H7F3O3, 500 grams. [Link]
-
ChemUniverse. METHYL 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOATE. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate Analogs
Introduction: The Significance of Fluorinated Benzoates in Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Methyl 2-fluoro-4-(trifluoromethyl)benzoate and its analogs represent a class of compounds that are not only valuable as synthetic intermediates but also as fragments and core structures in the design of novel therapeutic agents.
Given their importance, the unambiguous structural characterization of these molecules is paramount. Spectroscopic techniques are the bedrock of this characterization, providing detailed insights into molecular structure and purity.[2][3][4] This guide offers a comparative overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of these specific fluorinated compounds. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present comparative data to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for the elucidation of the precise structure of organic molecules, including the isomeric differentiation of substituted aromatic rings.[2] For organofluorine compounds, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are indispensable.
Expertise & Causality: Why Multinuclear NMR is Critical
The presence of both a single fluorine atom and a trifluoromethyl group on the benzoate ring introduces specific and informative complexities into the NMR spectra.
-
¹H NMR: The aromatic protons are influenced not only by their neighboring protons but also by through-bond couplings to the ¹⁹F nuclei. This results in complex splitting patterns (multiplets) that are highly diagnostic of the substitution pattern.
-
¹⁹F NMR: This is a highly sensitive and direct method for observing the fluorine environments.[5][6] The chemical shifts of the aromatic fluorine and the CF₃ group are distinct and exquisitely sensitive to their electronic environment. The large chemical shift dispersion of ¹⁹F NMR (spanning ~800 ppm) ensures that signals are typically well-resolved.[5]
-
¹³C NMR: Carbon-fluorine couplings (¹JCF, ²JCF, ³JCF, etc.) provide invaluable connectivity information. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, while the carbon directly attached to the aromatic fluorine will appear as a doublet with a large one-bond coupling constant.[7][8]
Experimental Protocol: High-Resolution NMR Analysis
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound analog.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, small vial.[10] Common solvents include CDCl₃, Acetone-d₆, and DMSO-d₆.[11]
-
Rationale: Deuterated solvents are used to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[11][12]
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10][12]
-
Trustworthiness: Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution (broad peaks).[13]
-
Ensure the sample height in the tube is optimal for the spectrometer, typically around 4-5 cm (0.55-0.7 mL).[9][12]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform automated or manual tuning and matching of the probe for the required nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to optimize homogeneity, using the deuterium lock signal as a reference.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, especially for quaternary carbons, consider increasing the number of scans.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard (like CFCl₃) is often used, but modern spectrometers can reference internally.
-
Data Visualization & Comparison
The following table summarizes the expected NMR data for this compound and a hypothetical analog, Methyl 2-fluoro-4-(trifluoromethyl)benzenethioate, to illustrate how a subtle structural change is reflected in the spectra.
Table 1: Comparative NMR Data for Benzoate Analogs in CDCl₃
| Analog | Nucleus | Position | Expected δ (ppm) | Expected Multiplicity | Expected J (Hz) |
| This compound | ¹H | H-3 | ~7.8-7.9 | dd | ³JHH ≈ 8, ⁴JHF ≈ 5 |
| ¹H | H-5 | ~7.6-7.7 | d | ⁴JHH ≈ 2 | |
| ¹H | H-6 | ~8.1-8.2 | t | ³JHH ≈ 8, ³JHF ≈ 8 | |
| ¹H | -OCH₃ | ~3.9 | s | - | |
| ¹³C | C=O | ~165 | d | ⁴JCF ≈ 3 | |
| ¹³C | CF₃ | ~123 | q | ¹JCF ≈ 272 | |
| ¹⁹F | Ar-F | ~ -110 | m | - | |
| ¹⁹F | -CF₃ | ~ -63 | s | - | |
| Methyl 2-fluoro-4-(trifluoromethyl)benzenethioate | ¹H | H-3 | ~7.9-8.0 | dd | ³JHH ≈ 8, ⁴JHF ≈ 5 |
| ¹H | H-5 | ~7.7-7.8 | d | ⁴JHH ≈ 2 | |
| ¹H | H-6 | ~8.2-8.3 | t | ³JHH ≈ 8, ³JHF ≈ 8 | |
| ¹H | -SCH₃ | ~2.5 | s | - | |
| ¹³C | C=S | ~190 | d | ⁴JCF ≈ 3 | |
| ¹³C | CF₃ | ~123 | q | ¹JCF ≈ 272 | |
| ¹⁹F | Ar-F | ~ -108 | m | - | |
| ¹⁹F | -CF₃ | ~ -63 | s | - |
Note: The chemical shifts (δ) and coupling constants (J) are illustrative and based on known substituent effects. Actual values may vary.[14][15]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][16]
Expertise & Causality: What to Look For
For this compound analogs, IR spectroscopy is particularly useful for confirming the presence of the ester carbonyl group and bonds involving fluorine.
-
C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band. Its position is sensitive to the electronic environment. For aromatic esters like this, the peak is typically found around 1720-1730 cm⁻¹.[17] This is slightly lower than a typical aliphatic ester (1735-1750 cm⁻¹) due to conjugation with the aromatic ring.[17][18]
-
C-O Stretch: Esters also exhibit strong C-O stretching vibrations in the 1300-1000 cm⁻¹ region.[17][18]
-
C-F Stretches: The C-F bonds of the trifluoromethyl group and the aromatic fluorine lead to strong absorption bands, typically in the 1350-1100 cm⁻¹ region. These can sometimes overlap with other signals but are characteristically intense.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (a single drop if liquid, or a few milligrams of solid) of the analog directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument's software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Data Visualization & Comparison
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Benzoate Analogs
| Analog | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| This compound | C=O (Ester) | ~1725 | Strong, Sharp |
| C-F (Aromatic & CF₃) | ~1320, ~1150 | Strong | |
| C-O (Ester) | ~1280, ~1100 | Strong | |
| C=C (Aromatic) | ~1600, ~1480 | Medium | |
| Methyl 2-fluoro-4-(trifluoromethyl)benzenethioate | C=S (Thioester) | ~1200 | Medium |
| C-F (Aromatic & CF₃) | ~1320, ~1150 | Strong | |
| C=C (Aromatic) | ~1600, ~1480 | Medium |
Note: The replacement of the ester C=O with a thioester C=S results in the disappearance of the ~1725 cm⁻¹ peak and the appearance of a weaker C=S stretch at a much lower frequency, providing a clear point of comparison.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.
Expertise & Causality: Predicting Fragmentation Patterns
For this compound (MW: 222.14 g/mol ), Electron Ionization (EI) is a common MS technique that induces predictable fragmentation.
-
Molecular Ion (M⁺•): The highest m/z peak in the spectrum (excluding isotopes) corresponds to the intact molecule with one electron removed. For the parent compound, this will be at m/z 222.
-
Key Fragmentation Pathways:
-
Loss of Methoxy Radical (•OCH₃): A very common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to a stable acylium ion. This would result in a prominent peak at m/z 191 (222 - 31).
-
Loss of Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and the CF₃ group can break, leading to the loss of a •CF₃ radical. This would produce a fragment at m/z 153 (222 - 69).
-
Benzylic-type Cleavage: Fragmentation of the ester group can also lead to the formation of a trifluoromethyl-substituted benzyl-type cation at m/z 175.[19]
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is ideal for analyzing volatile, thermally stable compounds like the target analogs.
-
Sample Preparation: Prepare a dilute solution of the analog (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[19]
-
GC Method:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The compound travels through a capillary column (e.g., a 30m DB-5ms column). A temperature gradient (e.g., starting at 50°C and ramping to 250°C) is used to separate the analyte from any impurities.
-
-
MS Method:
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).
-
Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the software generates a mass spectrum.
-
Data Visualization & Comparison
Table 3: Predicted Major Mass Fragments (m/z) for Benzoate Analogs (EI)
| Analog | Molecular Ion [M]⁺• | [M - •OCH₃]⁺ | [M - •SCH₃]⁺ | [M - •CF₃]⁺ |
| This compound | 222 | 191 | N/A | 153 |
| Methyl 2-fluoro-4-(trifluoromethyl)benzenethioate | 238 | N/A | 191 | 169 |
Note: The molecular ion peak immediately differentiates the two analogs. While both can lose their respective methyl-chalcogen groups to form an ion at m/z 191, the difference in their other fragments provides complementary structural confirmation.
Visualizing the Analytical Workflow
A systematic approach is key to efficient and accurate analysis. The following diagram outlines the logical flow of experiments for comprehensive characterization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. paulrpalmer.com [paulrpalmer.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. longdom.org [longdom.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. organomation.com [organomation.com]
- 14. rsc.org [rsc.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Ortho- vs. Para-Fluorinated Benzoates
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount. The strategic placement of a fluorine atom on a benzoate ring system can dramatically alter its chemical behavior, influencing everything from reaction rates to metabolic stability. This guide provides an in-depth comparison of the reactivity of ortho-fluorinated and para-fluorinated benzoates, offering both theoretical insights and practical experimental frameworks.
Introduction: The Dichotomy of the Fluorine Substituent
Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful influence on the molecule's electronics. This effect is not monolithic; it is a duality of a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R). The position of the fluorine atom—ortho or para to the benzoate's carbonyl group—determines the interplay of these effects, along with steric considerations, leading to distinct reactivity profiles. This guide will explore these differences in the context of two fundamental reaction types: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond and hydrolysis of the ester functionality.
Theoretical Underpinnings of Reactivity
The reactivity of fluorinated benzoates is governed by a delicate balance of electronic and steric factors.
Electronic Effects: A Tale of Two Positions
The electron-withdrawing inductive effect of fluorine deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution. This effect is distance-dependent, being most pronounced at the ortho position and diminishing with distance.
Conversely, the resonance effect involves the donation of one of fluorine's lone pairs into the aromatic π-system. This effect is most strongly felt at the ortho and para positions, partially counteracting the inductive withdrawal at these sites.
-
Para-fluorinated benzoates: In the para position, both inductive and resonance effects are at play. The strong -I effect withdraws electron density from the entire ring, making the ipso-carbon (the carbon attached to the fluorine) electrophilic and susceptible to nucleophilic attack. The +R effect, while present, is less dominant than the inductive effect.
-
Ortho-fluorinated benzoates: At the ortho position, the inductive effect is at its strongest due to proximity to the reaction center (either the ipso-carbon in SNAr or the carbonyl carbon in hydrolysis). This potent electron withdrawal significantly enhances the electrophilicity of the ipso-carbon. Additionally, the "ortho effect" can come into play, where steric hindrance can force the carboxyl group out of the plane of the benzene ring, disrupting resonance between the carbonyl group and the ring.[1][2] This can further influence the reactivity of the ester.
Steric Effects: The "Ortho Effect"
The proximity of the ortho-fluorine to the benzoate ester group can introduce steric hindrance. This can impede the approach of a nucleophile to the carbonyl carbon during hydrolysis. However, in the case of SNAr, this steric hindrance is generally considered to be minimal for the small fluorine atom and is often outweighed by the powerful electronic effects.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on fluorinated benzoates involve the displacement of the fluoride ion by a nucleophile. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[3] The stability of this intermediate is key to the reaction's feasibility.
Prediction: The ortho-fluorinated benzoate is expected to be more reactive towards SNAr than the para-fluorinated isomer.
Causality: The rate of SNAr is highly dependent on the electrophilicity of the carbon atom bearing the leaving group. The powerful inductive effect of the fluorine atom is significantly stronger at the ortho position compared to the para position.[3] This makes the ipso-carbon in the ortho isomer more electron-deficient and therefore more susceptible to nucleophilic attack. While the carboxylate group is an electron-withdrawing group, further activating the ring, the proximity of the ortho-fluorine provides a more pronounced activating effect. Studies on analogous systems, such as fluoronitrobenzenes, have shown that the ortho isomer reacts faster than the para isomer due to the dominance of the inductive effect at close range.[3]
Caption: SNAr reactivity comparison of ortho- and para-fluorobenzoates.
Ester Hydrolysis
The alkaline hydrolysis of benzoate esters proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is the attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate.
Prediction: The para-fluorinated benzoate is expected to undergo hydrolysis faster than the ortho-fluorinated isomer.
Causality: In this case, two competing factors are at play for the ortho isomer. The strong inductive effect of the ortho-fluorine should increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric hindrance imposed by the adjacent fluorine atom can impede the approach of the nucleophile.[4] For the para isomer, the inductive effect still enhances the carbonyl's electrophilicity, but there is no steric hindrance from the distant fluorine atom. In many cases of ortho-substituted benzoates, the steric hindrance is the dominant factor, leading to a slower hydrolysis rate compared to the para isomer.[5]
Caption: Ester hydrolysis reactivity of ortho- and para-fluorobenzoates.
Experimental Data and Observations
Spectroscopic Analysis: 13C NMR
The chemical shift of the carbonyl carbon in 13C NMR spectroscopy provides a valuable probe into its electronic environment. A more downfield (higher ppm) chemical shift generally indicates a more electron-deficient (more electrophilic) carbonyl carbon.
Table 1: Comparative Data for Fluorinated Benzoates
| Compound | 13C NMR of Carbonyl (ppm) (in CDCl3) | Predicted SNAr Reactivity | Predicted Hydrolysis Reactivity |
| Methyl ortho-fluorobenzoate | ~165.1 (estimated) | Faster | Slower |
| Methyl para-fluorobenzoate | ~165.8 | Slower | Faster |
Note: The 13C NMR chemical shift for methyl ortho-fluorobenzoate is an estimation based on data for related ortho-substituted benzoates. The value for methyl para-fluorobenzoate is based on available data for similar compounds.[6][7] The slightly more deshielded nature of the carbonyl carbon in the para isomer suggests a greater electronic pull from the fluorine at this position, which aligns with its predicted faster hydrolysis rate in the absence of steric hindrance.
Experimental Protocols
The following protocols provide a framework for experimentally verifying the predicted reactivity differences.
Protocol for Comparative SNAr Reaction
This protocol is adapted from a procedure for the nucleophilic substitution on unprotected ortho-fluorobenzoic acid.
Caption: Experimental workflow for comparing SNAr reactivity.
Protocol for Comparative Alkaline Hydrolysis
This is a general protocol for monitoring the saponification of esters.
Caption: Experimental workflow for comparing ester hydrolysis rates.
Conclusion and Future Outlook
The positional isomerism of the fluorine atom on a benzoate ring provides a classic example of the interplay between electronic and steric effects in determining chemical reactivity. For nucleophilic aromatic substitution, the dominant inductive effect at the ortho position leads to a predicted enhancement in reactivity compared to the para isomer. Conversely, for ester hydrolysis, the steric hindrance of the ortho-fluorine is expected to override its inductive activation, resulting in a slower reaction rate than the para isomer.
The experimental protocols provided herein offer a robust framework for quantifying these differences. Such studies are not merely academic exercises; they provide crucial data for the rational design of molecules in drug discovery and materials science, where precise control over reactivity is essential for achieving desired therapeutic or material properties. Further investigation into a wider range of nucleophiles and reaction conditions will continue to refine our understanding of these versatile fluorinated building blocks.
References
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. [Link]
-
Snieckus, V., & F. A. Souto. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
-
The ortho : para ratio in aromatic nucleophilic substitution. (1969). Journal of the Chemical Society D: Chemical Communications. [Link]
-
Ortho effect. Wikipedia. [Link]
-
Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using Formate as the CO Source. (2018). Green Chemistry. [Link]
-
Supporting Information for Visible-Light-Promoted Aerobic Oxidation of Toluene Derivatives to Benzoic Acids Catalyzed by Potassium-Sodium Poly(heptazine imide). (2020). Angewandte Chemie International Edition. [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2018). Arkivoc. [Link]
-
13C NMR Chemical Shift Table. University of Wisconsin-Madison. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Analysis of the ortho effect: acidity of 2-substituted benzoic acids. (2007). Organic & Biomolecular Chemistry. [Link]
-
Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. (2015). The Journal of Organic Chemistry. [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2009). ResearchGate. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Drug Metabolism and Pharmacokinetics. [Link]
Sources
- 1. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to the Stability of Trifluoromethylbenzoate Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced differences between isomers can have profound impacts on a compound's efficacy, safety, and stability. Among the myriad of functional groups utilized in modern chemistry, the trifluoromethyl (-CF3) group stands out for its unique electronic properties and its ability to enhance metabolic stability. When appended to a benzoate scaffold, the position of this powerful electron-withdrawing group dictates the isomer's overall stability. This guide provides a comprehensive comparison of the stability of ortho-, meta-, and para-trifluoromethylbenzoate isomers, supported by experimental data and theoretical insights, to empower researchers in making informed decisions for their applications.
Understanding the Trifluoromethyl Group's Influence
The trifluoromethyl group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). This effect arises from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and, consequently, the bond between the carbon of the CF3 group and the aromatic ring. This electron withdrawal has significant consequences for the entire molecule, influencing its acidity, reactivity, and, crucially, its stability. The stability of the trifluoromethylbenzoate isomers is a result of a delicate interplay between these electronic effects and steric factors.
Experimental Comparison of Isomer Stability
Direct experimental data provides the most reliable measure of a compound's stability. Here, we compare key physical properties of the three trifluoromethylbenzoic acid isomers that serve as indicators of their relative thermal and chemical stability.
Thermal Stability: Melting and Boiling Points
The melting and boiling points of a compound are indicative of the strength of its intermolecular forces and its overall thermal stability. Higher values generally suggest a more stable crystal lattice and greater energy required to overcome these forces.
| Isomer | Position of -CF3 | Melting Point (°C) | Boiling Point (°C) |
| 2-(Trifluoromethyl)benzoic acid | Ortho | 107-110[1] | 247 (at 753 mmHg)[1] |
| 3-(Trifluoromethyl)benzoic acid | Meta | 104-106 | 238.5 (at 775 mmHg) |
| 4-(Trifluoromethyl)benzoic acid | Para | 219-220[2] | Not available |
Analysis of Thermal Data:
The most striking feature of this data is the significantly higher melting point of the para-isomer (219-220 °C) compared to the ortho- (107-110 °C) and meta- (104-106 °C) isomers. This suggests that 4-(trifluoromethyl)benzoic acid forms a more stable and well-ordered crystal lattice. The linear and symmetric nature of the para-isomer allows for more efficient packing in the solid state, leading to stronger intermolecular interactions, such as pi-pi stacking and dipole-dipole interactions.
The ortho- and meta-isomers have considerably lower and similar melting points, indicating weaker intermolecular forces in their solid states. The proximity of the bulky trifluoromethyl group to the carboxylic acid group in the ortho-isomer likely introduces steric hindrance, which can disrupt efficient crystal packing.
While boiling point data is not available for the para-isomer, the ortho-isomer exhibits a slightly higher boiling point than the meta-isomer. This could be attributed to potential intramolecular interactions in the ortho-isomer, which will be discussed later.
Chemical Stability: Acidity (pKa)
The acidity of a carboxylic acid, represented by its pKa value, is a measure of the stability of its conjugate base (the carboxylate anion). A lower pKa value indicates a stronger acid and a more stable conjugate base. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of all three isomers compared to benzoic acid (pKa ≈ 4.20).
| Isomer | Predicted pKa |
| 2-(Trifluoromethyl)benzoic acid | 3.20±0.36[3] |
| 3-(Trifluoromethyl)benzoic acid | 3.77±0.10[4] |
| 4-(Trifluoromethyl)benzoic acid | 3.69±0.10[5] |
Analysis of Acidity Data:
The predicted pKa values indicate that the ortho-isomer is the most acidic, followed by the para- and then the meta-isomer. This trend can be explained by the interplay of inductive and resonance effects:
-
Ortho-isomer: The strong electron-withdrawing inductive effect of the CF3 group is most pronounced at the ortho position due to its close proximity to the carboxylic acid group. This effect strongly stabilizes the negative charge of the carboxylate anion, leading to increased acidity.
-
Para-isomer: The inductive effect is also significant at the para position. Additionally, the CF3 group can participate in resonance, further delocalizing the negative charge of the carboxylate anion and contributing to its stability.
-
Meta-isomer: The inductive effect is weaker at the meta position compared to the ortho and para positions. Furthermore, the resonance effect from the meta position does not directly delocalize the negative charge onto the trifluoromethyl group, resulting in the least acidic of the three isomers.
The enhanced acidity of the ortho-isomer, despite potential steric hindrance, highlights the dominance of the inductive effect in determining the chemical stability of the conjugate base.
Theoretical Insights into Isomer Stability
The stability of the isomers is influenced by:
-
Electronic Effects: As discussed with pKa values, the strong inductive effect of the CF3 group stabilizes the molecule, particularly when it can effectively withdraw electron density from the carboxyl group.
-
Steric Effects: The bulky trifluoromethyl group can cause steric strain, especially in the ortho position, by interacting with the adjacent carboxylic acid group. This can lead to a twisting of the carboxyl group out of the plane of the benzene ring, which may disrupt resonance stabilization.
-
Intramolecular Interactions: In the ortho-isomer, there is the potential for intramolecular hydrogen bonding between a fluorine atom of the CF3 group and the hydrogen of the carboxylic acid group. Crystal structure analysis of 2-(trifluoromethyl)benzoic acid has shown that in the solid state, the molecules form hydrogen-bonded dimers through their carboxylic acid groups. However, the possibility of intramolecular C-H···F interactions also exists.
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own comparative stability studies, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of each isomer, providing a direct measure of thermal stability.
Methodology:
-
Calibrate the TGA instrument using appropriate standards.
-
Accurately weigh 5-10 mg of the trifluoromethylbenzoic acid isomer into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
The onset temperature of the major mass loss step is taken as the decomposition temperature.
-
Repeat the measurement for each isomer under identical conditions for a valid comparison.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as polymorphic transitions or decomposition.
Methodology:
-
Calibrate the DSC instrument with a certified standard (e.g., indium).
-
Accurately weigh 2-5 mg of the isomer into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range that encompasses the melting point and potential decomposition.
-
Record the heat flow as a function of temperature.
-
The peak of the endotherm corresponding to melting is taken as the melting point. The area under this peak corresponds to the enthalpy of fusion.
-
Exothermic events following the melt may indicate decomposition.
Conclusion and Recommendations
The stability of trifluoromethylbenzoate isomers is a multifaceted property governed by a combination of electronic, steric, and intermolecular forces.
-
Thermal Stability: The para-isomer exhibits the highest thermal stability, as evidenced by its significantly higher melting point. This is attributed to its molecular symmetry, which allows for more efficient crystal packing and stronger intermolecular interactions.
-
Chemical Stability (Acidity): The ortho-isomer is the most acidic, indicating the highest stability of its conjugate base. This is primarily due to the strong inductive electron-withdrawing effect of the trifluoromethyl group at the ortho position.
For Drug Development Professionals:
-
The high thermal stability of the para-isomer may be advantageous for formulation and storage.
-
The enhanced acidity of the ortho-isomer could be exploited to improve binding affinity to a biological target through stronger ionic interactions. However, potential steric hindrance and its impact on conformation must be considered.
-
The meta-isomer , while generally less stable in these contexts, may offer a unique electronic and steric profile that could be beneficial for achieving selectivity for a specific target.
Ultimately, the choice of isomer will depend on the specific application and the desired balance of properties. The experimental and theoretical data presented in this guide provide a solid foundation for making these critical decisions in the pursuit of novel and effective chemical entities.
References
-
NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved January 8, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Methyl 2-fluoro-4-(trifluoromethyl)benzoate by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) for anti-inflammatory and central nervous system agents.[1] Its unique substitution pattern, featuring both fluoro and trifluoromethyl groups, imparts desirable properties such as enhanced metabolic stability and bioavailability to drug candidates.[1] However, the synthetic routes to this intermediate can introduce a variety of impurities, including unreacted starting materials, isomeric byproducts, and degradation products. These impurities can compromise the safety, efficacy, and stability of the final API, making their precise identification and quantification a non-negotiable aspect of quality control.[2]
High-Performance Liquid Chromatography (HPLC) stands as the definitive method for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides a comprehensive comparison of HPLC methodologies for the purity assessment of this compound, grounded in established scientific principles and regulatory expectations. We will explore the rationale behind selecting the optimal stationary phase, mobile phase, and validation parameters to construct a robust and reliable analytical method.
The Analytical Challenge: Chromatographing Highly Fluorinated Aromatics
The analysis of this compound presents a unique set of challenges. The presence of electronegative fluorine atoms significantly alters the electronic properties of the benzene ring, influencing its interactions with HPLC stationary phases. Potential impurities may include positional isomers (e.g., from non-specific acylation reactions) or precursors from the synthetic pathway, which can be structurally very similar to the main component, making separation difficult.[4] Therefore, a generic C18 column-based method may not provide the necessary selectivity for a comprehensive purity profile.
Comparative Analysis of HPLC Methodologies
A successful HPLC method hinges on the synergistic interplay between the stationary phase, mobile phase, and the analyte. Here, we compare key chromatographic parameters to develop a highly selective and robust method.
Pillar 1: Stationary Phase Selection - Beyond C18
The choice of stationary phase is the most critical factor in achieving separation. While the octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, specialized phases can offer superior performance for fluorinated compounds.[5]
-
Standard C18: Relies primarily on hydrophobic interactions. While effective for general separation of non-polar compounds, it may offer insufficient selectivity between the main peak and closely related aromatic impurities that have similar hydrophobicity.[6]
-
Phenyl Phases: These columns provide mixed-mode interactions, including hydrophobic and π-π interactions with the aromatic ring of the analyte. This can enhance selectivity for aromatic compounds compared to C18 phases.
-
Fluorinated Phases (Pentafluorophenyl - PFP): PFP phases are particularly well-suited for separating halogenated and nitro-aromatic compounds.[7] The retention mechanism is complex, involving hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-deficient fluorophenyl rings of the stationary phase can interact uniquely with the electron-rich regions of the analyte, providing an alternative and often superior selectivity profile compared to C18 or Phenyl columns for this class of molecules.[7]
| Stationary Phase | Primary Separation Mechanism | Advantages for this compound | Potential Disadvantages |
| C18 (Octadecyl) | Hydrophobic Interactions | Robust, widely available, good starting point. | May lack selectivity for isomeric and closely related impurities. |
| Phenyl | Hydrophobic & π-π Interactions | Enhanced selectivity for aromatic compounds. | π-π interactions can sometimes lead to peak tailing. |
| PFP (Pentafluorophenyl) | Mixed-Mode (Hydrophobic, π-π, Dipole-Dipole) | Highly Recommended. Excellent selectivity for halogenated and positional isomers due to unique electronic interactions.[7] | Can have different retention characteristics compared to C18, may require more method development. |
Pillar 2: Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. The choice of organic modifier and the use of an aqueous phase are critical.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. ACN is generally preferred as it has a lower viscosity (leading to lower backpressure) and is a weaker UV-absorbing solvent. For aromatic compounds, switching between ACN and MeOH can significantly alter selectivity, providing a powerful tool during method development.
-
Aqueous Phase: A simple isocratic or gradient elution using water and an organic modifier is typically sufficient for this neutral molecule. A gradient elution, starting from a lower organic concentration and increasing over time, is recommended to ensure that any more hydrophobic or more hydrophilic impurities are eluted and detected.[5]
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow from sample receipt to final purity reporting, incorporating essential quality checks.
Caption: Workflow for HPLC purity analysis and method validation.
Recommended Experimental Protocol
This protocol is a robust starting point for the purity assessment of this compound.
1. Materials and Reagents:
-
This compound reference standard and synthesized sample lot.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water (e.g., Milli-Q or equivalent).
-
Class A volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a UV detector. |
| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm | Provides superior selectivity for fluorinated aromatics.[7] |
| Mobile Phase A | Water | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-18.1 min: 90-40% B; 18.1-25 min: 40% B | A gradient ensures elution of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds; should be optimized by running a UV scan. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
3. Sample and Standard Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a System Suitability Test (SST) by making five replicate injections of the standard solution. The %RSD for peak area and retention time should be ≤ 2.0%.
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the standard solution once.
-
Inject the sample solution in duplicate.
-
Process the chromatograms using appropriate integration software.
5. Purity Calculation: The purity is typically calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthy Results
A developed HPLC method must be validated to prove its suitability for the intended purpose, in accordance with ICH (International Council for Harmonisation) guidelines.[8][9] Validation provides documented evidence of the method's reliability.[3]
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH) |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Peak purity analysis (using a PDA detector) should pass; no interference at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 50-150% of the nominal concentration).[10] |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.[10] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters should remain within limits. |
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While a standard C18 column can serve as a starting point, this guide demonstrates that a method utilizing a Pentafluorophenyl (PFP) stationary phase offers superior selectivity for this highly fluorinated aromatic intermediate and its potential impurities. By coupling the appropriate column chemistry with a systematic gradient elution and rigorous method validation according to ICH guidelines, researchers can establish a reliable, robust, and accurate HPLC method. This self-validating system provides the high degree of confidence required in a regulated drug development environment.
References
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Vertex AI Search.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.SynThink Research Chemicals.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Steps for HPLC Method Valid
- Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.US Pharmacopeia (USP).
- Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxyl
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- Methyl 2-Fluoro-4-(Trifluoromethyl)
- Why Is HPLC Ideal for Chemical Purity Testing?Moravek.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.Axion Labs.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.SIELC Technologies.
Sources
- 1. This compound [myskinrecipes.com]
- 2. moravek.com [moravek.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. journalbji.com [journalbji.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Fluorinated Compounds
For researchers, scientists, and drug development professionals, the robust and accurate analysis of fluorinated compounds is paramount. The unique physicochemical properties imparted by fluorine atoms necessitate a multi-faceted analytical approach to ensure data integrity from discovery to quality control. This guide provides an in-depth comparison of key analytical techniques and outlines a framework for their cross-validation, ensuring the generation of reliable and defensible data.
The Imperative of Orthogonal Analysis for Fluorinated Molecules
The introduction of fluorine into a molecule can dramatically alter its polarity, lipophilicity, metabolic stability, and binding affinity. These same alterations present unique challenges for analytical chemists. A single analytical technique may not be sufficient to fully characterize and quantify a fluorinated analyte and its related impurities. Therefore, employing orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—is a cornerstone of robust analytical science. Cross-validation of these methods provides the highest level of confidence in the reported results.
This guide will delve into the three pillars of fluorinated compound analysis: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography. We will explore the causality behind experimental choices for each technique and provide a framework for their mutual validation.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine-Specific Probe
¹⁹F NMR is a powerful, non-destructive technique that provides direct, quantitative information about fluorine-containing molecules.[1][2][3] Its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus make it an ideal tool for both structural elucidation and quantification.[4]
Strengths and Causality in Experimental Design
The primary advantage of ¹⁹F NMR lies in its specificity. The large chemical shift dispersion of ¹⁹F allows for the resolution of individual fluorine environments within a molecule, providing a unique fingerprint.[5] This is particularly valuable for identifying and quantifying isomers and impurities that might be difficult to resolve by other means.
When designing a quantitative ¹⁹F NMR (qNMR) experiment, the choice of an appropriate internal standard is critical for accuracy. The internal standard should be a fluorinated compound with a simple spectrum that does not overlap with the analyte signals and is chemically inert under the experimental conditions. Trifluoroacetic acid (TFA) is a commonly used internal standard.[2] The relaxation delay (D1) is another crucial parameter that must be optimized to ensure complete relaxation of the fluorine nuclei, which is essential for accurate integration and quantification.[2][5]
Limitations to Consider
While powerful, ¹⁹F NMR is not without its limitations. Its sensitivity, although high for NMR, may be insufficient for detecting trace-level impurities. Additionally, complex spin-spin coupling patterns can complicate spectral interpretation.
Experimental Protocol: Quantitative ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh the fluorinated analyte and the internal standard (e.g., trifluoroacetic acid) and dissolve them in a deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Tune and match the ¹⁹F probe.
-
Optimize acquisition parameters, including the relaxation delay (D1), pulse angle, and number of scans, to ensure adequate signal-to-noise and complete relaxation.[5]
-
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Quantification: Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Integral_analyte / Number of F_analyte) * (Number of F_standard / Integral_standard) * (Molar Mass_analyte / Molar Mass_standard) * (Mass_standard / Mass_analyte) * Purity_standard
Mass Spectrometry (MS): High Sensitivity for Detection and Quantification
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is a cornerstone of modern analytical chemistry due to its exceptional sensitivity and selectivity.[6][7]
Strengths and Causality in Experimental Design
The primary strength of MS is its ability to detect and quantify analytes at very low concentrations, often in the picogram to femtogram range. This makes it indispensable for impurity profiling and pharmacokinetic studies. The choice between LC-MS/MS and GC-MS is dictated by the volatility and thermal stability of the fluorinated compound.
For non-volatile or thermally labile compounds, LC-MS/MS is the method of choice. The selection of the ionization source (e.g., electrospray ionization - ESI) and its polarity (positive or negative ion mode) is critical and depends on the chemical nature of the analyte. For volatile fluorinated compounds, GC-MS is a powerful technique.[8][9] However, the reactivity of some fluorinated compounds can pose challenges for the GC system.[10]
Limitations to Consider
A significant limitation of MS is that it is a destructive technique. Furthermore, ionization efficiency can vary significantly between compounds, potentially leading to quantification errors if not properly addressed with appropriate internal standards. For some fluorinated compounds, molecular ions may not be readily observed with standard ionization techniques like electron ionization (EI).[9]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare the sample in a solvent compatible with the mobile phase. For complex matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
-
Chromatographic Separation (LC):
-
Mass Spectrometric Detection (MS/MS):
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates).
-
Select the precursor ion and optimize the collision energy to generate characteristic product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.
-
-
Data Analysis: Integrate the peak area of the analyte and the internal standard to determine the concentration.
Chromatography: The Workhorse of Separation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental separation techniques that are often used in conjunction with other detectors, including MS and UV.
Strengths and Causality in Experimental Design
The strength of chromatography lies in its ability to separate complex mixtures into individual components. For fluorinated compounds, the choice of the stationary phase is a critical experimental parameter. While traditional C8 and C18 columns are versatile, fluorinated phases, such as pentafluorophenyl (PFP) columns, can provide alternative selectivity and improved retention for fluorinated analytes.[11][13] The elution order on fluorinated columns often depends on the number of fluorine atoms in the solutes.[14]
Limitations to Consider
Chromatographic methods often require reference standards for each analyte to be quantified, which can be a limitation when analyzing novel compounds or impurities for which standards are not available. Co-elution of components can also lead to inaccurate quantification.
Experimental Protocol: HPLC Analysis
-
Sample and Mobile Phase Preparation: Prepare the sample in a suitable solvent. Filter and degas the mobile phases.
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Set the column temperature and flow rate.
-
-
Injection and Separation: Inject the sample and run the chromatographic method.
-
Detection: Monitor the elution of the analyte using a suitable detector (e.g., UV-Vis).
-
Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of the analyte in the sample.
Comparative Overview of Analytical Techniques
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (LC-MS/MS, GC-MS) | Chromatography (HPLC, GC) |
| Principle | Nuclear magnetic resonance of the ¹⁹F nucleus | Measurement of mass-to-charge ratio of ionized molecules | Differential partitioning of analytes between a stationary and mobile phase |
| Strengths | Non-destructive, quantitative without a specific reference standard, high structural information content | High sensitivity and selectivity, suitable for trace analysis | Excellent separation of complex mixtures, versatile |
| Weaknesses | Lower sensitivity compared to MS, complex spectra for some molecules | Destructive, requires ionization, matrix effects can be significant | Often requires reference standards for quantification, potential for co-elution |
| Application | Structural elucidation, quantification of major components and impurities, isomer differentiation | Impurity profiling, metabolite identification, pharmacokinetic studies | Purity determination, quantification of active pharmaceutical ingredients (APIs) |
Cross-Validation Strategies: Ensuring Data Integrity
Cross-validation is the formal process of demonstrating that two or more analytical methods produce comparable and reliable results for the same analyte.[15] This is a critical step when transferring a method between laboratories or when using orthogonal methods to support a regulatory submission.[15] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation.[16][17][18][19]
The "Why" of Cross-Validation
The fundamental reason for cross-validating analytical techniques is to build a comprehensive and irrefutable data package. By demonstrating agreement between methods that rely on different physical principles, we significantly reduce the probability of method-specific artifacts or biases influencing the final result. For fluorinated compounds, where unexpected interactions or matrix effects can occur, this orthogonal approach is not just good practice, it is essential for robust drug development.
A Practical Workflow for Cross-Validation
The following workflow illustrates the key steps in cross-validating ¹⁹F NMR, LC-MS/MS, and HPLC for the analysis of a fluorinated active pharmaceutical ingredient (API).
Caption: Workflow for the cross-validation of analytical techniques.
Step-by-Step Cross-Validation Protocol
-
Define the Scope and Acceptance Criteria: Clearly define the purpose of the cross-validation and establish acceptance criteria for the comparison of results (e.g., the difference in assay values should be ≤ 2%).
-
Sample Selection: Choose a set of representative samples, including at least three different batches of the fluorinated compound and, if applicable, forced degradation samples to assess impurity detection.
-
Method Execution: Analyze the selected samples using each of the validated analytical methods (¹⁹F NMR, LC-MS/MS, and HPLC) according to their respective protocols.
-
Data Comparison:
-
Assay/Purity: Compare the quantitative results for the main analyte obtained from ¹⁹F NMR and HPLC.
-
Impurity Profiling: Compare the impurity profiles obtained from LC-MS/MS and HPLC-UV. ¹⁹F NMR can also be used to confirm the identity and quantity of fluorinated impurities.
-
-
Statistical Evaluation: Use appropriate statistical tests (e.g., Student's t-test, F-test) to determine if there are any statistically significant differences between the results obtained from the different methods.[5]
-
Investigation of Discrepancies: If the results do not meet the predefined acceptance criteria, a thorough investigation should be conducted to identify the root cause of the discrepancy. This may involve re-examining the experimental protocols, instrument parameters, or sample handling procedures.
Conclusion
The analysis of fluorinated compounds demands a rigorous and multi-faceted approach. By leveraging the unique strengths of ¹⁹F NMR, mass spectrometry, and chromatography, and by implementing a robust cross-validation strategy, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data. This commitment to analytical excellence is fundamental to advancing the development of safe and effective fluorinated pharmaceuticals.
References
-
Dalvit, C., & Vulpetti, A. (2019). The 19F-NMR toolbox for drug discovery. RSC Chemical Biology, 1(1), 14-31. [Link]
-
Wawer, I., & Pisklak, D. M. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8591714. [Link]
-
Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-13. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
-
Cui, W., et al. (2018). Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection. Analyst, 143(15), 3653-3659. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical chemistry, 74(3), 584-590. [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
CASSS. (2021). ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development): Status Update, Key Concepts and Regulatory Perspective. [Link]
-
Compliance4alllearning.com. (n.d.). Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. [Link]
-
Kim, H., & Han, S. (2001). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of liquid chromatography & related technologies, 24(1), 31-43. [Link]
-
Zhang, W., et al. (2012). Separation of fluorinated amino acids and oligopeptides from their non-fluorinated counterparts using high-performance liquid chromatography. Journal of chromatography A, 1232, 199-206. [Link]
-
Slideshare. (2015). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]
-
YouTube. (2022). Validation of analytical methods according to the latest ICH Q2(R2) guidelines - examples. [Link]
-
Dolan, J. W. (2004). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(6), 534-540. [Link]
-
ICH. (2023). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. [Link]
-
Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma. [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
GlobalCompliancePanel. (2015). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. [Link]
-
ResearchGate. (n.d.). Is it possible to analyze F-compounds with GCMS?. [Link]
-
Weber Consulting. (n.d.). Fluorinated columns - HPLC. [Link]
-
Sahu, R., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. [Link]
-
Weigelt, C. A., & Arnold, M. E. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review, 18(5), 10-17. [Link]
-
Nare, L., & Wanja, E. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6694765. [Link]
-
LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
McNeill, K., & Arnold, W. A. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(5), 3096-3105. [Link]
-
González, A. G., & Herrador, M. Á. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(3), 227-238. [Link]
-
Shabir, G. A. (2003). A practical guide to analytical method validation. Journal of Liquid Chromatography & Related Technologies, 26(14), 2313-2337. [Link]
-
Zhang, S., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical chemistry, 83(15), 6133-6139. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). [Link]
-
Sleigh, C. G., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical chemistry, 85(18), 8683-8690. [Link]
-
CASSS. (n.d.). Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. [Link]
-
Lottes, C., & Santasania, C. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 104-113. [Link]
-
ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]
-
Semantic Scholar. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. [Link]
-
Emery Pharma. (2023). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]
-
Semantic Scholar. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]
-
Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fluorinated columns [hplc.eu]
- 14. academic.oup.com [academic.oup.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. casss.org [casss.org]
- 17. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 18. database.ich.org [database.ich.org]
- 19. youtube.com [youtube.com]
The 2-Fluoro-4-(trifluoromethyl)phenyl Moiety: A Privileged Scaffold in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, the 2-fluoro-4-(trifluoromethyl)phenyl group has emerged as a particularly valuable scaffold, frequently appearing in a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of compounds containing this privileged moiety, offering insights into its role in modulating therapeutic activity, supported by experimental data and detailed protocols.
The Physicochemical Impact of the 2-Fluoro-4-(trifluoromethyl)phenyl Group
The combination of a fluorine atom at the ortho position and a trifluoromethyl group at the para position of a phenyl ring creates a unique electronic and steric profile. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of nearby functionalities and can modulate pKa values, which is crucial for bioavailability.[1] Concurrently, the fluorine atom can engage in favorable intermolecular interactions, including hydrogen bonds, and its presence can block metabolically labile sites, thereby enhancing the pharmacokinetic profile of a drug candidate.[3] This strategic fluorination pattern has been successfully exploited to enhance the potency and selectivity of compounds targeting a variety of biological targets, as will be explored in the following sections.
Comparative Structure-Activity Relationship (SAR) Analysis
The versatility of the 2-fluoro-4-(trifluoromethyl)phenyl moiety is evident in its successful incorporation into a wide array of heterocyclic scaffolds, leading to potent inhibitors of various enzymes and receptors. This section will compare the SAR of several key classes of these compounds.
Kinase Inhibitors: A Dominant Application
The 2-fluoro-4-(trifluoromethyl)phenyl group is a frequent feature in the design of small molecule kinase inhibitors, where it often serves as a key binding motif.
Derivatives of pyrimidine containing the 2-fluoro-4-(trifluoromethyl)phenyl moiety have shown significant promise as inhibitors of various kinases, including Proline-rich Tyrosine Kinase 2 (PYK2). SAR studies on a series of diaminopyrimidines revealed that the 2-fluoro-4-(trifluoromethyl)phenyl group was crucial for achieving high potency and selectivity against FAK.
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for Epidermal Growth Factor Receptor (EGFR) inhibitors. The introduction of the 2-fluoro-4-(trifluoromethyl)phenyl group on the aniline ring has been explored to enhance inhibitory activity. SAR studies have shown that substitutions on the quinazoline core, in combination with this specific aniline moiety, can significantly impact potency and selectivity against different EGFR mutants.[4][5] For instance, the presence of bulky halogen atoms on the aniline moiety can increase activity against VEGFR2, while other substitutions can enhance EGFR inhibition.[4]
Furo[2,3-d]pyrimidine derivatives bearing a 2-fluoro-5-(trifluoromethyl)phenyl moiety have been identified as potent dual inhibitors of Tie-2 and VEGFR-2.[6] X-ray crystallography has shown that this specific substitution pattern allows for optimal interactions within the kinase binding site, leading to low nanomolar IC50 values.[6]
Table 1: Comparative Inhibitory Activity of Kinase Inhibitors Containing the 2-Fluoro-4-(trifluoromethyl)phenyl Moiety
| Compound Class | Heterocyclic Core | Kinase Target | Key SAR Observations | IC50 (nM) | Reference |
| Diaminopyrimidines | Pyrimidine | PYK2 | 2-Fluoro-4-(trifluoromethyl)phenyl group essential for potency and selectivity. | Potent (specific values vary with substitutions) | [7] |
| Anilinoquinazolines | Quinazoline | EGFR | Substitutions on the quinazoline core modulate activity against EGFR mutants. | Potent (specific values vary with substitutions) | [4][5] |
| Furo[2,3-d]pyrimidines | Furo[2,3-d]pyrimidine | Tie-2, VEGFR-2 | 2-Fluoro-5-(trifluoromethyl)phenyl moiety leads to potent dual inhibition. | < 3 | [6] |
Anticancer Agents Beyond Kinase Inhibition
The utility of the 2-fluoro-4-(trifluoromethyl)phenyl moiety extends beyond kinase inhibition to other anticancer mechanisms.
New series of 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro antitumor activity. SAR studies indicated that the anticancer activity was dependent on the substituents on the carbonyl group, with phenyl-substituted compounds showing the highest potency.[8] Several of these compounds exhibited mean GI50 values in the sub-micromolar range against a panel of 60 human tumor cell lines.[8]
A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines. The combination of the trifluoromethyl group and the thiazolo[4,5-d]pyrimidine structure was expected to yield compounds with improved bioavailability and potent anticancer activity.[9][10]
Table 2: Anticancer Activity of Heterocycles with the 2-Fluoro-4-(trifluoromethyl)phenyl Moiety
| Compound Class | Heterocyclic Core | Cancer Cell Lines | Key SAR Observations | GI50 (µM) | Reference |
| Quinoxaline di-N-oxides | Quinoxaline | 60 human tumor cell lines | Phenyl substitution on the carbonyl group enhances activity. | 0.15 - 1.02 | [8] |
| Thiazolo[4,5-d]pyrimidines | Thiazolo[4,5-d]pyrimidine | Various human cancer cell lines | Combination of trifluoromethyl group and heterocyclic core shows promise. | Varies with substitutions | [9][10] |
Antibacterial Agents
The 2-fluoro-4-(trifluoromethyl)phenyl moiety has also been incorporated into antibacterial agents, demonstrating its broad therapeutic potential.
Derivatives of 1-[4-(trifluoromethyl)phenyl]pyrazole have been identified as potent agents against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values below 1 μg/mL.[11] These compounds were also effective against bacterial biofilms.[11]
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments cited in the SAR studies.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of compounds against protein kinases.
Materials:
-
Human recombinant kinase
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
96-well streptavidin-coated plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, kinase, and peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2% H₃PO₄).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by compounds containing the 2-fluoro-4-(trifluoromethyl)phenyl moiety.
Caption: Simplified EGFR signaling pathway and the inhibitory action of anilinoquinazoline derivatives.
Caption: VEGFR-2 signaling cascade and its inhibition by furo[2,3-d]pyrimidine compounds.[12][13][14][15][16]
Experimental Workflow
Caption: General workflow for the structure-activity relationship (SAR) studies of novel compounds.
Conclusion
The 2-fluoro-4-(trifluoromethyl)phenyl moiety is a powerful and versatile scaffold in drug discovery, contributing to enhanced potency, selectivity, and pharmacokinetic properties of a wide range of therapeutic agents. As demonstrated in this guide, its incorporation into various heterocyclic systems has led to the development of promising kinase inhibitors, anticancer agents, and antibacterial compounds. The comparative analysis of SAR across different compound classes highlights the nuanced interplay between the core scaffold, the 2-fluoro-4-(trifluoromethyl)phenyl group, and other substituents in determining biological activity. The provided experimental protocols and visualizations serve as a valuable resource for researchers in this field, facilitating the rational design and development of next-generation therapeutics leveraging this privileged structural motif.
References
- Ahmed, M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- Giri, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2045-2068.
- Ismail, M. A. H., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 23(7), 1763.
- Kharb, R., et al. (2021). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Pharmaceutical Analysis, 12(4), 555-573.
- Koch, S., et al. (2011). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 7, 471.
- Korc, M., & Schlessinger, J. (2004). The Epidermal Growth Factor Receptor. In The Enzymes (Vol. 24, pp. 1-25). Academic Press.
- Li, W., & Fan, J. (2021). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2...
- Lountos, G. T., et al. (2020). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 51(23), 7483-7494.
- Montanari, R., et al. (2017). Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. Bioorganic & Medicinal Chemistry, 12(11), 2829-2840.
-
National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling | Pathway. PubChem. Retrieved from [Link]
- Olsson, A. K., et al. (2006). VEGFR-2-mediated signaling in angiogenesis. Cancer Cell, 9(1), 1-2.
- O'Reilly, M. S., et al. (1997). Endostatin: an endogenous inhibitor of angiogenesis and tumor growth. Cell, 88(2), 277-285.
- Pios, A., et al. (2022).
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved from [Link]
- Sadowski, T., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 111, 144-156.
- Smaill, J. B., et al. (2000). Typhostin-related inhibitors of the epidermal growth factor receptor: a novel class of 4-anilinoquinazolines with good in vivo activity. Journal of Medicinal Chemistry, 43(7), 1380-1397.
-
Wikimedia Commons. (2021, May 4). File:The VEGFR2 signaling pathways in endothelial cells.png. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
- Zhang, J., et al. (2018). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 16. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Hazard Identification and Essential Safety Data
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for Methyl 2-fluoro-4-(trifluoromethyl)benzoate is not available, data from structurally similar compounds, such as Methyl 2-(trifluoromethyl)benzoate and Methyl 4-(trifluoromethyl)benzoate, provide a reliable basis for risk assessment.[1][2][3]
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[2][3]
-
Combustibility: The substance is a combustible liquid, presenting a fire hazard when exposed to heat or ignition sources.[2][3][4]
These hazards mandate the use of appropriate personal protective equipment (PPE) and engineering controls at all times.
Table 1: Summary of Hazard Information (Based on Analogous Compounds)
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P362+P364 |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark) | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[2][3] | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312 |
| Flammable Liquids | Category 4: Combustible liquid.[3] | None for Category 4 | P210 |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during use. The causality behind PPE selection is directly linked to the identified hazards.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.[5] This is the primary defense against respiratory exposure by ensuring adequate ventilation.[1]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2] This is non-negotiable to prevent serious eye irritation from splashes.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Contaminated clothing must be removed immediately and washed before reuse.[2]
-
Hand Washing: Always wash hands thoroughly after handling the chemical, even when gloves are worn.[1][2]
Waste Segregation: The Critical First Step
Proper segregation is the most critical step in the chemical waste disposal workflow. Chemical waste streams are categorized to prevent dangerous reactions and to ensure they are sent to the correct type of treatment facility.
This compound is classified as a Halogenated Organic Compound. This is because it contains fluorine (a halogen) and a trifluoromethyl group.[6]
Protocol for Waste Segregation:
-
Identify: Confirm that the waste contains the fluorinated compound.
-
Locate: Use a designated waste container specifically labeled for "Halogenated Organic Waste".[5][6] These containers are often distinctly colored (e.g., green) as per institutional guidelines.[6]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[5] Doing so contaminates the entire container of non-halogenated waste, which is often recycled or disposed of differently, leading to significantly higher disposal costs and regulatory issues. Also, do not mix with aqueous waste, acids, or bases.[6]
Step-by-Step Disposal Protocol
Follow this validated procedure for the collection and disposal of waste containing this compound.
4.1. Container Selection and Preparation
-
Obtain a chemically compatible waste container with a screw-top, vapor-tight lid.[5] The container must be in good condition, free of leaks or cracks.
-
Ensure the container is properly labeled before adding any waste.[5]
4.2. Waste Labeling
-
The waste label must be filled out completely and legibly. At a minimum, it must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "Waste: this compound ". Do not use abbreviations or chemical formulas.[5]
-
A list of all chemical constituents and their approximate concentrations if it is a mixture.
-
The relevant hazard pictograms (Irritant).
-
Your name, laboratory/department, and the date the first drop of waste was added.
-
4.3. Waste Accumulation
-
Carefully pour the waste into the labeled halogenated organic waste container, avoiding splashes.
-
Keep the container closed at all times except when actively adding waste.[5] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.[2]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[7]
4.4. Storage Pending Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from heat, sparks, or open flames, and within the laboratory where the waste was generated.[2]
-
Ensure secondary containment is used to capture any potential leaks.
4.5. Final Disposal
-
Arrange for pickup of the full waste container through your institution's Environmental Health & Safety (EHS) department.
-
Never pour this chemical down the drain.
-
The final disposal of halogenated organic compounds is conducted by a licensed hazardous waste disposal company.[1][2][8] The standard and most effective method is high-temperature incineration at a permitted hazardous waste facility, which is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent organic pollutants.[6][9]
Emergency Procedures for Spills and Exposure
5.1. Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, goggles, double gloves).
-
Absorb the spill with an inert absorbent material like sand, silica gel, or a chemical spill pillow.[2]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team.
-
5.2. First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Methyl 2-(trifluoromethyl)benzoate - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Methyl 4-(trifluoromethyl)
- Methyl 2-chloro-4-(trifluoromethyl)
- SAFETY DATA SHEET - Methyl Benzo
- Safety Data Sheet - methyl 2-amino-5-nitro-4-(trifluoromethyl)
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- Methyl 4-(trifluoromethyl)
- Methyl 2-(trifluoromethyl)
- SAFETY DATA SHEET - Methyl benzo
- Hazardous Waste Segregation Guide. (2016). Bucknell University.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.).
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.).
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2024). U.S. Environmental Protection Agency.
- 2024 Interim Guidance on the Destruction and Disposal of PFAS. (2024). U.S. Environmental Protection Agency.
- Hazardous waste acceptance conditions. (n.d.). University of Groningen.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). U.S. Environmental Protection Agency.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2020). U.S. Environmental Protection Agency.
- Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. (2021).
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. rug.nl [rug.nl]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. epa.gov [epa.gov]
A Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-4-(trifluoromethyl)benzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-fluoro-4-(trifluoromethyl)benzoate. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The principles and procedures outlined here are grounded in established safety protocols for handling halogenated aromatic compounds.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds—such as other halogenated and trifluoromethylated benzoate esters—allow for a reliable hazard assessment.[1][2][3][4] The primary risks associated with this class of chemicals are summarized below.
| Hazard Classification | GHS Hazard Statement | Potential Effect |
| Skin Irritation, Category 2 | H315 | Causes skin irritation upon contact.[2][3][4] |
| Serious Eye Irritation, Category 2/2A | H319 | Causes serious eye irritation or damage.[2][3][4] |
| Specific Target Organ Toxicity - Single Exposure, Category 3 | H335 | May cause respiratory irritation if inhaled.[3][4][5] |
| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed.[6][7] |
| Flammable / Combustible Liquid | H227 | Combustible liquid, may ignite with heat or flame.[3][4] |
These hazards dictate a stringent, multi-layered approach to PPE to prevent exposure through skin contact, eye contact, and inhalation.
Core PPE Requirements: Your First Line of Defense
All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[1] The following PPE is mandatory for all personnel involved in the handling process.
Eye and Face Protection
Direct splashes of halogenated organic compounds can cause severe and lasting eye damage.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[8][9]
-
Recommended for High-Risk Tasks: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during quenching or rapid transfers), a full-face shield must be worn in addition to safety goggles.[6]
Skin and Body Protection
This compound is classified as a skin irritant, making robust skin protection a critical priority.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required. This protects against accidental spills on clothing and skin.[10]
-
Gloves: The choice of glove is critical. Standard nitrile gloves provide adequate splash protection for short-duration tasks like weighing or preparing solutions. However, due to the aromatic and halogenated nature of the chemical, prolonged contact can lead to glove degradation.
-
For short-term use/splash protection: Nitrile gloves (minimum thickness of 4 mil) are acceptable. They must be inspected for holes before use and changed immediately upon contamination.[1]
-
For extended use or immersion risk: For tasks involving larger volumes or longer durations, heavier-duty gloves such as neoprene or Viton® should be considered, as they offer greater resistance to aromatic compounds.[8] Always consult the glove manufacturer's compatibility chart.
-
-
Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, must be worn.[11] Perforated shoes, sandals, or cloth sneakers offer no protection and are prohibited in the laboratory.
Respiratory Protection
The primary engineering control for respiratory protection is the chemical fume hood.
-
Standard Operations: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a properly functioning chemical fume hood.[1][3]
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary for emergency response personnel.[1]
Operational Plan: Selecting PPE Based on the Task
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following workflow provides a logical approach to PPE selection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. angenechemical.com [angenechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
